molecular formula C7H5BrN2 B105606 4-Bromo-7-azaindole CAS No. 348640-06-2

4-Bromo-7-azaindole

Numéro de catalogue: B105606
Numéro CAS: 348640-06-2
Poids moléculaire: 197.03 g/mol
Clé InChI: LEZHTYOQWQEBLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHTYOQWQEBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624173
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-06-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4-Bromo-7-azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole, also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structural framework, an azaindole core with a bromine substituent, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in chemical synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [4][6]
Appearance Off-white to light yellow or pale yellow solid/powder.[1][3][1][3]
Melting Point 178-183 °C[4][6]
Boiling Point Not well-defined (decomposes at high temperatures).[2]
Solubility Moderately soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2][2]
pKa Data not available in the searched literature.
logP Data not available in the searched literature.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of this compound using a standard melting point apparatus.[7][8]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 1-2 mm.[9]

  • Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Place a calibrated thermometer in the designated port.

  • Heating: Turn on the apparatus and set a heating rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.

  • Approximate Melting Point Determination: Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the heating rate to a slow and uniform 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[8]

  • Data Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[9]

  • Repeat: For accuracy, repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol describes a general procedure to determine the solubility of this compound in various solvents.

Apparatus and Materials:

  • Test tubes or small vials

  • Vortex mixer or shaker

  • Spatula

  • Analytical balance

  • Various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO)

  • This compound sample

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. Common choices for initial screening include water, ethanol, methanol, and dichloromethane.[2]

  • Qualitative Assessment:

    • Place a small, visually estimated amount (e.g., a few milligrams) of this compound into separate test tubes.

    • Add approximately 1 mL of each selected solvent to the respective tubes.

    • Agitate the mixtures vigorously using a vortex mixer or by shaking for at least one minute.

    • Visually inspect each tube for dissolution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble." A clear solution indicates solubility.[10]

  • Semi-Quantitative Assessment (Shake-Flask Method): [11]

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a vial.

    • Add a measured volume of the desired solvent (e.g., 1 mL).

    • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After shaking, allow any undissolved solid to settle.

    • Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The solubility can then be calculated and expressed in units such as mg/mL or mol/L.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active molecules, most notably tyrosine kinase inhibitors, which are pivotal in cancer therapy.[3][12] The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki coupling.[12]

Synthetic Workflow for Kinase Inhibitors

The following diagram illustrates a generalized synthetic pathway where this compound is utilized as a key building block in the synthesis of kinase inhibitors.

G start This compound intermediate 4-Substituted-7-azaindole start->intermediate Suzuki Coupling reagent1 Boronic Acid / Ester (R-B(OR)2) reagent1->intermediate catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->intermediate base Base (e.g., K2CO3) base->intermediate final_product Kinase Inhibitor intermediate->final_product Multi-step Synthesis reagent2 Further Functionalization reagent2->final_product

Caption: Generalized workflow for the synthesis of kinase inhibitors using this compound.

This workflow highlights the central role of this compound in a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid or ester to form a 4-substituted-7-azaindole intermediate. This intermediate can then undergo further chemical modifications to yield the final kinase inhibitor drug candidate. This strategic approach allows for the systematic exploration of different substituents at the 4-position to optimize the compound's biological activity and pharmacokinetic properties.

References

Synthesis of 4-Bromo-7-Azaindole from 7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent and effective method for the synthesis of 4-Bromo-7-azaindole, a crucial building block in the development of various therapeutic agents, starting from the readily available precursor, 7-azaindole. The synthesis is a two-step process involving an initial N-oxidation of the 7-azaindole followed by a subsequent bromination.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically significant molecules. The introduction of a bromine atom at the 4-position of the 7-azaindole nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data to facilitate its application in a research and development setting.

Overall Synthetic Scheme

The synthesis of this compound from 7-azaindole is most reliably achieved through a two-step reaction sequence as depicted below. The initial step involves the selective oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is followed by the introduction of the bromine atom at the 4-position.

Synthetic Pathway 7-Azaindole 7-Azaindole 7-Azaindole_N-oxide 7-Azaindole N-oxide (1H-pyrrolo[2,3-b]pyridine-7-oxide) 7-Azaindole->7-Azaindole_N-oxide [O] (e.g., H₂O₂) This compound This compound 7-Azaindole_N-oxide->this compound Bromination (e.g., Ms₂O, TMAB) Bromination Mechanism Logic cluster_reagents Reagents cluster_process Process 7-Azaindole_N-oxide 7-Azaindole N-oxide Activation Activation of Pyridine Ring 7-Azaindole_N-oxide->Activation Ms2O Ms₂O (Methanesulfonic anhydride) Ms2O->Activation TMAB TMAB (Tetramethylammonium bromide) Nucleophilic_Attack Nucleophilic Attack by Bromide TMAB->Nucleophilic_Attack Activation->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Starting materials for 4-Bromo-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 4-Bromo-7-azaindole, a crucial building block in medicinal chemistry. The synthesis predominantly commences with the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This guide provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Core Synthetic Strategy: From 7-Azaindole to this compound

The principal and most documented method for the synthesis of this compound involves a two-step process starting from 7-azaindole. The initial step is the N-oxidation of the pyridine ring of 7-azaindole to form 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-azaindole N-oxide). This intermediate is then subjected to a bromination reaction to selectively introduce a bromine atom at the C4-position of the 7-azaindole scaffold.

Two effective methods for the conversion of 7-azaindole N-oxide to this compound have been reported, primarily differing in the choice of brominating agent and reaction conditions.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-Azaindole N-oxide)

A common procedure for the N-oxidation of 7-azaindole involves the use of hydrogen peroxide in an organic solvent.[1]

Protocol:

  • Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[1]

  • Cool the mixture to a temperature between 5 and 15 °C.[1]

  • Add hydrogen peroxide to the solution in a dropwise manner. The molar ratio of 7-azaindole to hydrogen peroxide is typically between 1:1.1 and 1:2.[1]

  • Allow the reaction to proceed for 2 to 5 hours at a temperature between 5 and 15 °C.[1]

  • Upon completion, the product, 1H-pyrrolo[2,3-b]pyridine-7-oxide, can be isolated using standard work-up procedures.

Step 2: Synthesis of this compound

Method A: Using Methanesulfonic Anhydride and Tetramethylammonium Bromide

This method provides a detailed and specific protocol for the bromination of 7-azaindole N-oxide.[2][3]

Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) and tetramethylammonium bromide (1.2 eq.) in N,N-dimethylformamide (DMF).[2]

  • Cool the solution to 0 °C.

  • Add methanesulfonic anhydride (Ms₂O) (2.0 eq.) to the mixture in portions while maintaining the temperature at 0 °C.[2][3]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[2]

  • Upon completion, dilute the reaction mixture with water and adjust the pH to 7 using solid sodium hydroxide.[2]

  • Add more water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.[2]

  • Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[2]

Method B: Using Phosphorus Oxyhalides

A more general method for the synthesis of 4-halo-7-azaindoles, including the bromo derivative, utilizes phosphorus oxyhalides.[1]

Protocol:

  • Mix 1H-pyrrolo[2,3-b]pyridine-7-oxide with an organic solvent such as acetonitrile or THF.[1]

  • Add a phosphorus oxyhalide (e.g., POBr₃ for bromination). The molar ratio of the N-oxide to the phosphorus oxyhalide is typically between 1:2 and 1:10.[1]

  • Heat the mixture to a temperature between 80 and 100 °C.

  • After 20 to 60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA) (0.05 to 0.2 eq.).[1]

  • Continue the reaction for 2 to 8 hours at 80 to 100 °C.[1]

  • After the reaction is complete, remove the solvent and excess phosphorus oxyhalide, for instance, by distillation under reduced pressure.

  • Add water to the residue at a temperature between -5 and 0 °C.

  • Adjust the pH to 8.5-9.5 to precipitate the product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via Method A, as reported in the literature.[2]

ParameterValue
Starting Material 1H-pyrrolo[2,3-b]pyridine-7-oxide
Reagents Tetramethylammonium bromide, Methanesulfonic anhydride, N,N-dimethylformamide
Molar Ratio (N-oxide:TMA-Br:Ms₂O) 1 : 1.2 : 2.0
Reaction Temperature 0 °C to Room Temperature
Reaction Time 5 hours
Yield 56%
Mass Spectrum (ESI) m/z 196.9 [M + H]⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic pathways.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2a Step 2: Bromination (Method A) cluster_step2b Step 2: Bromination (Method B) Start 7-Azaindole Reagents1 H₂O₂ THF, 5-15 °C Intermediate 7-Azaindole N-oxide Reagents1->Intermediate Oxidation Reagents2a Ms₂O, (CH₃)₄NBr DMF, 0 °C to RT Product_A This compound Reagents2b POBr₃, DIPEA Acetonitrile, 80-100 °C Product_B This compound Reagents2a->Product_A Bromination Reagents2b->Product_B Bromination

References

4-Bromo-7-azaindole: A Core Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole, a heterocyclic organic compound, has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom on the 7-azaindole core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its significant role in the development of targeted therapeutics, with a focus on kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, enabling it to bind effectively to the hinge region of kinases.[1][2][3]

Physicochemical Properties and Identification

This compound is a stable, off-white to light yellow solid at room temperature.[4] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 348640-06-2[5][6]
Molecular Formula C₇H₅BrN₂[5][6]
Molecular Weight 197.03 g/mol [5][6][7]
Synonyms 4-Bromo-1H-pyrrolo[2,3-b]pyridine[6][8]
Melting Point 178-183 °C[5][7]
Appearance Off-white to light yellow solid[4]
Solubility Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane.[7]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of a 7-azaindole precursor. A detailed experimental protocol for its synthesis from 1H-pyrrolo[2,3-b]pyridine-7-oxide is provided below.

Experimental Protocol: Synthesis from 1H-pyrrolo[2,3-b]pyridine-7-oxide

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Tetramethylammonium bromide

  • Methanesulfonic anhydride (Ms₂O)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Water

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (e.g., 3.0 g, 22.4 mmol) and tetramethylammonium bromide (e.g., 4.13 g, 1.2 eq.) in DMF (30 ml).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (e.g., 7.8 g, 2.0 eq.) in small portions while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Upon completion of the reaction, dilute the solution with water (60 ml).

  • Adjust the pH of the solution to 7 using solid sodium hydroxide.

  • Add more water (approximately 130 ml) to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.

  • Collect the precipitate by filtration and wash it with ice-cold water (2 x 20 ml).

  • Dry the solid product in a vacuum oven over phosphorus pentoxide to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Expected Yield: Approximately 56%.

Characterization: The product can be characterized by mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, ESI-MS is expected to show a peak at m/z 196.9 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks at δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), and 6.57 (s, 1H).[5]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 1H-pyrrolo[2,3-b]pyridine-7-oxide 1H-pyrrolo[2,3-b]pyridine-7-oxide dissolution Dissolution in DMF 1H-pyrrolo[2,3-b]pyridine-7-oxide->dissolution Tetramethylammonium bromide Tetramethylammonium bromide Tetramethylammonium bromide->dissolution Methanesulfonic anhydride Methanesulfonic anhydride addition Addition of Ms2O Methanesulfonic anhydride->addition DMF DMF DMF->dissolution cooling Cooling to 0 °C dissolution->cooling cooling->addition stirring Stirring at 0 °C then RT addition->stirring dilution Dilution with Water stirring->dilution ph_adjustment pH Adjustment with NaOH dilution->ph_adjustment precipitation Precipitation ph_adjustment->precipitation filtration Filtration and Washing precipitation->filtration drying Drying over P2O5 filtration->drying product This compound drying->product

A simplified workflow for the synthesis of this compound.

Application in Kinase Inhibitor Synthesis

This compound serves as a versatile intermediate for creating more complex molecules through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10] The bromine atom at the 4-position provides a reactive handle for the introduction of diverse substituents, allowing for the systematic exploration of chemical space in drug discovery programs.[8][11]

This compound is particularly valuable in the synthesis of tyrosine kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, thereby inhibiting their activity.[2][3]

Inhibition of Key Signaling Pathways

Inhibitors derived from this compound have been developed to target several important kinases involved in cancer progression, including B-Raf, c-Met, ALK, and Aurora kinases.

B-Raf Signaling Pathway: The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[13][14] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas.[12][14] Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole scaffold and targets the mutated B-Raf protein.[3][15] The development of such inhibitors often starts from a 7-azaindole fragment.[15]

G B-Raf Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-Azaindole Based Inhibitor Inhibitor->BRAF Inhibition

Inhibition of the B-Raf signaling pathway by a 7-azaindole-based inhibitor.

Other Targeted Pathways:

  • c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and angiogenesis.[16][17] 4-azaindole derivatives have been identified as c-Met inhibitors.[18]

  • ALK Pathway: Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers like non-small cell lung cancer.[6][7][9]

  • Aurora Kinases: These are serine/threonine kinases that are essential for mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1][5][19]

Potency of Azaindole-Based Kinase Inhibitors

The effectiveness of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the kinase activity by 50%. The table below presents IC₅₀ values for some kinase inhibitors that contain an azaindole scaffold.

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Reference(s)
Vemurafenib (7-azaindole)B-Raf (V600E)31[15]
Pexidartinib (7-azaindole)CSF1R13[15]
N-nitrobenzenesulfonyl-4-azaindole deriv.c-Met20 - 70[18]
7-azaindole derivativeJAK2260[18]
6-azaindole derivativeFLT-318[18]

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its well-defined chemical properties and versatile reactivity make it an invaluable starting material for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core has proven to be a highly effective scaffold for targeting the ATP-binding site of numerous kinases implicated in cancer and other diseases. As our understanding of cellular signaling pathways continues to grow, the strategic use of this compound in the design and synthesis of novel therapeutics is expected to remain a fruitful area of research, paving the way for the development of next-generation targeted therapies.

References

Solubility of 4-Bromo-7-azaindole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, this document outlines the standard methodologies for determining its solubility, enabling researchers to generate precise and reliable data. The compound is generally described as having moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane, and is sparingly soluble in water.[1][2]

Data Presentation: A Framework for Solubility Analysis

Due to the limited availability of specific quantitative solubility data in public literature, the following table is presented as a template for researchers to systematically record their experimental findings. This structured format allows for the clear and concise presentation of solubility data, facilitating comparison across different solvents and conditions.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanole.g., 25e.g., HPLC, UV-Vis
e.g., Methanole.g., 25e.g., HPLC, UV-Vis
e.g., Dichloromethanee.g., 25e.g., HPLC, UV-Vis
e.g., Acetonee.g., 25e.g., HPLC, UV-Vis
e.g., Acetonitrilee.g., 25e.g., HPLC, UV-Vis
e.g., Tetrahydrofuran (THF)e.g., 25e.g., HPLC, UV-Vis
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., HPLC, UV-Vis
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC, UV-Vis

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

2. Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be visible at the end of the equilibration period.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[3] Filtration is a common and effective method.[4]

  • Sample Preparation for Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[5]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility in mg/mL or g/L.

    • The molecular weight of this compound (197.03 g/mol ) can be used to convert the solubility to molarity (mol/L).[1][2]

    • Record the solvent, temperature, and the determined solubility value in a structured table as shown above.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge or Filter (e.g., 0.22 µm filter) C->D E Dilute Saturated Solution D->E F Quantify by HPLC or UV-Vis E->F G Calculate Solubility (mg/mL, mol/L) F->G

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Bromo-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-7-azaindole (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound in medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with explicit experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-N110.77broad singlet-
H-68.14doublet5.2
H-27.42singlet-
H-57.31doublet5.1
H-36.57singlet-

Data acquired in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR spectroscopy identifies the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired over a longer period.

CarbonChemical Shift (δ) ppm
C-7a148.9
C-6143.1
C-5129.8
C-2128.5
C-3a122.3
C-4111.5
C-3100.2

Note: This data is for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as a predictive reference. Experimental data for the 4-bromo isomer was not available in the reviewed literature.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy measures the vibrational frequencies of bonds within the molecule, providing insights into the functional groups present. Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

TechniqueKey Peaks / ValuesInterpretation
IR (KBr) ~3400 cm⁻¹ (broad)~1600 cm⁻¹~1450 cm⁻¹~750 cm⁻¹N-H stretchingC=C aromatic stretchingC-H aromatic bendingC-Br stretching
MS (ESI) m/z 196.9 [M+H]⁺Molecular ion peak (protonated)

Note: Specific IR peak values for this compound are predicted based on characteristic functional group absorptions as explicit experimental data was not found. The MS data confirms the molecular weight of 196.03 g/mol .[1]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the general procedures used for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer.[1] A standard pulse sequence was used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode.[1] The sample solution was infused into the mass spectrometer, and the data was collected over a mass range that included the expected molecular weight.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak ([M+H]⁺).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting IR spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Spec NMR Spectrometer (400 MHz) Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer (ESI) Prep_MS->MS_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Ascendant Scaffold: A Technical Guide to the Applications of 4-Bromo-7-azaindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole core, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique electronic properties and ability to act as a bioisostere for indole and purine have made it a highly sought-after scaffold. The introduction of a bromine atom at the 4-position, yielding 4-Bromo-7-azaindole, provides a versatile chemical handle for a variety of synthetic transformations, unlocking a vast chemical space for drug discovery. This technical guide delves into the significant applications of this compound, with a focus on its role in the development of potent kinase inhibitors. We will explore its synthesis, key reactions, and the biological activities of its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The 7-Azaindole Framework: A Privileged Scaffold in Kinase Inhibition

The 7-azaindole moiety is recognized as an excellent "hinge-binding" motif for protein kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[1] This bidentate hydrogen bonding capability provides a strong anchor for inhibitors within the ATP-binding pocket, leading to high potency. The strategic placement of a bromine atom at the 4-position of the 7-azaindole scaffold does not impede this crucial interaction and offers a reactive site for the introduction of various substituents through cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2][3]

Key Synthetic Applications of this compound

This compound is a valuable building block for the synthesis of a diverse range of substituted 7-azaindole derivatives.[4] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the 7-azaindole ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3][5] These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler precursors.

A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction is widely used to form a carbon-carbon bond between the azaindole core and an aryl or heteroaryl group.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Mixture 4-Aryl-7-azaindole 4-Aryl-7-azaindole Heating Heating Reaction Mixture->Heating Heat Work-up & Purification Work-up & Purification Heating->Work-up & Purification Cooling Work-up & Purification->4-Aryl-7-azaindole

Suzuki-Miyaura Coupling Workflow

This compound in the Synthesis of Kinase Inhibitors

The versatility of this compound as a synthetic intermediate is exemplified by its use in the development of potent inhibitors targeting various kinases implicated in cancer and other diseases.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[6] GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases that utilizes a 7-azaindole scaffold.[7][8] The synthesis of GSK1070916 involves a key Suzuki coupling step with a this compound derivative.[2][3]

The Aurora kinase signaling pathway is critical for proper cell division. Inhibition of Aurora B, for instance, leads to defects in chromosome segregation and ultimately cell death in proliferating cancer cells.

G cluster_mitosis Mitosis Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylates Spindle Assembly Spindle Assembly Aurora B Kinase->Spindle Assembly Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Inhibitor This compound Derivative (e.g., GSK1070916) Inhibitor->Aurora B Kinase Inhibits

Inhibition of Aurora B Kinase Pathway
PI3K/AKT/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a frequent event in cancer. The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors.[9]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor 4-Azaindole Derivative Inhibitor->PI3K Inhibits G cluster_pathway TGF-β Signaling Pathway TGF-β TGF-β TGFβRII TGFβRII TGF-β->TGFβRII TGFβRI TGFβRI TGFβRII->TGFβRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGFβRI->SMAD2/3 Phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 Forms complex with Nucleus Nucleus SMAD4->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor 4-Azaindole Derivative Inhibitor->TGFβRI Inhibits G cluster_pathway PAK1 Signaling Pathway Upstream Signals (e.g., Rac/Cdc42) Upstream Signals (e.g., Rac/Cdc42) PAK1 PAK1 Upstream Signals (e.g., Rac/Cdc42)->PAK1 Activate Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Phosphorylates Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival Inhibitor 4-Azaindole Derivative Inhibitor->PAK1 Inhibits

References

4-Bromo-7-Azaindole: A Technical Guide to a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone. Within this class of drugs, the 7-azaindole scaffold has emerged as a "privileged structure" due to its unique ability to mimic the adenine hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases.[1][2][3][4] This technical guide focuses on 4-bromo-7-azaindole, a key derivative that serves as a versatile and highly valuable building block for the synthesis of novel kinase inhibitors.[5][6] The strategic placement of a bromine atom at the C-4 position provides a crucial synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7] This document provides an in-depth overview of its synthesis, application, relevant biological pathways, and detailed experimental protocols for researchers and drug development professionals.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both indole and the purine system.[1][8] Its significance in kinase inhibitor design stems from the arrangement of its pyrrole NH group and the adjacent pyridine nitrogen (N7). This specific geometry allows the scaffold to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a mode of interaction that is fundamental to the mechanism of many ATP-competitive inhibitors.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor.[3] This bidentate interaction provides a stable anchor for the inhibitor, and the five available positions on the bicyclic ring offer ample opportunities for modification to enhance potency and selectivity.[2][3] Several successful drugs, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature the 7-azaindole core, underscoring its clinical and commercial importance.[3][9][10]

This compound: The Versatile Building Block

This compound is a stable heterocyclic compound that has become indispensable in pharmaceutical development.[5][6] The bromine atom at the 4-position significantly enhances its utility as a synthetic intermediate.[5]

Key Properties:

  • Compound Name: 4-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Synonyms: this compound

  • Molecular Formula: C₇H₅BrN₂

  • Appearance: Typically a light brown or off-white solid.[7]

  • Reactivity: The C-Br bond is a key functional handle, readily participating in various palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[7][8][11] This allows for the efficient introduction of aryl, heteroaryl, amine, and other moieties to build a diverse library of compounds.

Synthetic Strategies and Applications

The primary application of this compound is as a foundational element in the multi-step synthesis of complex kinase inhibitors. The general workflow involves leveraging the C4-bromo position for a key coupling reaction to introduce a significant part of the final molecule's pharmacophore.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B R-B(OH)2 or R-NH2 C Coupled Intermediate B->C D Further Functionalization (Optional Steps) C->D E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors using this compound.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in oncology.[8] The 7-azaindole scaffold has been successfully employed to develop potent Aurora kinase inhibitors. For instance, the synthesis of GSK1070916, a selective inhibitor of Aurora B/C, utilized a this compound derivative as a key intermediate. The synthesis involved a selective Suzuki cross-coupling at the C4 position to introduce a pyrazole moiety.[8]

Case Study: Rho Kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential for treating hypertension and glaucoma.[12] Structure-activity relationship (SAR) studies on a series of 7-azaindole-based ROCK inhibitors have demonstrated the importance of substitutions at the C4 position. By starting with this compound and introducing various thiazole derivatives via coupling reactions, researchers were able to develop compounds with excellent ROCK potency and selectivity over other kinases like PKA.[12]

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized using a this compound core or its close derivatives, demonstrating the scaffold's utility.

Table 1: Activity of 7-Azaindole-Based ROCK Inhibitors

Compound ROCK1 IC₅₀ (nM) ROCK2 IC₅₀ (nM) PKA IC₅₀ (nM) Selectivity (PKA/ROCK1)
16 1 2 2700 2700
17 1 2 10000 10000
19 2 3 >10000 >5000
21 1 2 10000 10000
22 1 2 6700 6700

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021.[12]

Table 2: Activity of Azaindole-Based Inhibitors on Various Kinases

Scaffold Target Kinase Example Compound IC₅₀ (nM)
4-Azaindole c-Met Derivative 62 70
4-Azaindole c-Met Derivative 63 20
7-Azaindole JAK2 Derivative 97 1
7-Azaindole JAK3 Derivative 97 5
7-Azaindole Aurora B/C GSK 1070916 -

Data sourced from Molecules, 2014.[8]

Key Signaling Pathways Targeted

Many inhibitors derived from this compound target kinases within critical intracellular signaling cascades that control cell proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is one of the most important.[13][14]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that is often dysregulated in cancer.[15][16] It transmits extracellular signals from receptor tyrosine kinases (RTKs) on the cell surface to transcription factors in the nucleus, ultimately driving cell growth and division.[13][14]

Caption: A simplified diagram of the canonical MAPK/ERK signaling cascade.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a common synthetic route starting from 1H-pyrrolo[2,3-b]pyridine-7-oxide.[17]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Tetramethylammonium bromide

  • Methanesulfonic anhydride (Ms₂O)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the ice bath and continue stirring at room temperature for 4 hours.

  • Dilute the reaction mixture with water and adjust the pH to 7 using solid NaOH.

  • Add additional water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour to maximize precipitation.

  • Collect the precipitate by filtration, washing with two portions of ice-cold water.

  • Dry the solid product in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[17]

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This is a representative protocol for coupling an amine to the this compound core.[18]

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.04 eq)

  • tert-Butanol (solvent)

Procedure:

  • To a reaction vessel, add this compound, the desired amine, and potassium carbonate.

  • Add tert-butanol as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through the solution for several minutes.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos) to the vessel.

  • Degas the mixture again for 2 minutes.

  • Seal the vessel and heat the reaction mixture to 100 °C overnight with stirring.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the desired 4-amino-7-azaindole derivative.[18]

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific peptide substrate

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the kinase assay buffer to each well of a 384-well plate.

    • Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the target kinase enzyme to all wells except the negative controls.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the rational design of kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic flexibility afforded by the C4-bromo substituent, provides medicinal chemists with a powerful platform for developing novel therapeutics.[3][5][7] As our understanding of kinase signaling pathways deepens, the demand for versatile and effective building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies in oncology and beyond.

References

Biological Activity of 4-Bromo-7-azaindole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bicyclic heterocycle containing a pyrrole ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. The introduction of a bromine atom at the 4-position of the 7-azaindole core provides a versatile synthetic handle for the development of diverse derivatives through various cross-coupling reactions. This strategic functionalization has enabled the exploration of 4-bromo-7-azaindole derivatives across multiple therapeutic areas, revealing a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to their ability to inhibit protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][3] By targeting these enzymes, these compounds can modulate cell proliferation, survival, and apoptosis.

Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The 7-azaindole moiety often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2] The bromine at the 4-position allows for the introduction of various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Target KinaseDerivativeIC50 / KiReference
c-MetN1-substituted 4-azaindole20 nM (IC50)[1]
CDK9/Cyclin TSubstituted 7-azaindole0.206 µM (IC50)[4][5]
HaspinSubstituted 7-azaindole0.118 µM (IC50)[4][5]
PI3KγAzaindole isoindolinone0.040 µM (IC50)[6]
PAK14-azaindole analog<10 nM (Ki)[7]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates a simplified signaling cascade where a this compound derivative inhibits a protein kinase, leading to the downstream inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Kinase Signaling Kinase (e.g., PI3K, Akt, MEK) Receptor_Tyrosine_Kinase->Signaling_Kinase Activates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) Signaling_Kinase->Anti_Apoptotic_Proteins Activates 4_Bromo_7_azaindole_Derivative This compound Derivative 4_Bromo_7_azaindole_Derivative->Signaling_Kinase Inhibits Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bad) Anti_Apoptotic_Proteins->Pro_Apoptotic_Proteins Inhibits Cytochrome_c Cytochrome c Release Pro_Apoptotic_Proteins->Cytochrome_c Promotes Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Figure 1: Kinase inhibition by a this compound derivative.
Cytotoxic Activity Against Cancer Cell Lines

The efficacy of this compound derivatives has been demonstrated through in vitro cytotoxicity assays against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

Table 2: Cytotoxicity of Selected this compound Derivatives against Human Cancer Cell Lines

Cell LineCancer TypeDerivativeIC50 (µM)Reference
A375MelanomaTH108225.38 (as µg/mL)[8]
SMMC-7721Hepatocellular CarcinomaTH108248.70 (as µg/mL)[8]
MCF-7Breast CancerTH108276.94 (as µg/mL)[8]
HeLaCervical Cancer7-AID16.96[9]
MCF-7Breast Cancer7-AID14.12[9]
MDA-MB-231Breast Cancer7-AID12.69[9]
HL-60Myeloblastic Leukemia4-phenylaminopyrrolo[2,3-b]pyridineNot specified[10]
HL-60Myeloblastic Leukemia4-phenethylaminopyrrolo[2,3-b]pyridineNot specified[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compound (this compound derivative)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Derivatives (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for Exposure Period (e.g., 48h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT Reagent Incubation_Exposure->MTT_Addition Incubation_Formazan Incubate 2-4h MTT_Addition->Incubation_Formazan Solubilization Add Solubilization Solution Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro cytotoxicity screening.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with potential antibacterial activity.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard parameters used to quantify the antibacterial potency of a compound.

Table 3: Antibacterial Activity of Selected this compound Derivatives

Bacterial StrainDerivativeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusNot specified8 - 12832 - 256[14]
Escherichia coliNot specified8 - 12832 - 256[14]
Pseudomonas aeruginosaNot specified8 - 12832 - 256[14]

Note: The specific structures of the derivatives were not detailed in the provided snippets, hence "Not specified".

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound derivative)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of This compound Derivatives Start->Compound_Dilution Inoculation Inoculate Microtiter Plates Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_Determination Optional: Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination End End MIC_Determination->End MBC_Determination->End

Figure 3: Workflow for in vitro antimicrobial screening.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold for the discovery of novel therapeutic agents. Their demonstrated efficacy as potent inhibitors of protein kinases underpins their significant potential in the development of new anticancer drugs. Furthermore, the emerging evidence of their antimicrobial activity highlights their promise in addressing the challenge of infectious diseases. The synthetic accessibility and the potential for diverse functionalization of the this compound core ensure that this privileged structure will continue to be a focal point of research and development in medicinal chemistry for the foreseeable future. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

4-Bromo-7-azaindole derivatives for cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-7-Azaindole Derivatives in Cancer Research

Executive Summary

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole and purine frameworks in molecules designed to interact with biological targets.[1][2] Its derivatives have garnered significant attention, particularly in oncology, for their ability to function as potent inhibitors of various protein kinases.[3][4] The introduction of a bromine atom at the 4-position of the 7-azaindole core provides a crucial synthetic handle for diversification through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3][5] This guide provides a technical overview of this compound derivatives, focusing on their synthesis, mechanism of action as kinase inhibitors, and their application in cancer research, complete with quantitative data and detailed experimental protocols for the research and drug development professional.

Synthesis of this compound and Derivatives

The this compound core is a versatile intermediate. Its synthesis and subsequent functionalization are critical steps in the development of novel cancer therapeutics.

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

A common method for the preparation of the core scaffold involves the bromination of 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Experimental Protocol:

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine 7-oxide (3.0 g, 22.4 mmol).

  • Reagents: Tetramethylammonium bromide (4.13 g, 1.2 eq.), N,N-dimethylformamide (DMF, 30 ml), Methanesulfonic anhydride (Ms₂O, 7.8 g, 2.0 eq.), Solid Sodium Hydroxide (NaOH), Ice water, Phosphorus pentoxide (P₂O₅).

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide and tetramethylammonium bromide in DMF (30 ml).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonic anhydride (Ms₂O) in small portions at 0 °C.

    • Stir the resulting mixture for 1 hour at 0 °C, then allow it to warm to room temperature and continue stirring for 4 hours.

    • Dilute the reaction solution with water (60 ml).

    • Adjust the pH to 7 with solid NaOH.

    • Add more water (approximately 130 ml) to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.

    • Separate the precipitate by filtration, wash with ice-water (2 x 20 ml), and dry in a vacuum oven over P₂O₅.

  • Expected Yield: 2.47 g (56%). The product can be confirmed by mass spectrometry (ESI) m/z 196.9 [M+H]⁺.[6]

Derivative Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties. This is a cornerstone for building libraries of potential kinase inhibitors.[3][7]

General Experimental Protocol:

  • Reactants: this compound derivative (1.0 eq.), Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.).

  • Catalyst System: Palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(OAc)₂/SPhos (0.1 eq.).[7][8]

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ (2.0-4.0 eq.).[8]

  • Solvent: A deoxygenated solvent system, typically a mixture like 1,4-dioxane/water or toluene/THF/water.[8]

  • Procedure:

    • Flame-dry a round-bottom flask or pressure vessel equipped with a stir bar under high vacuum and purge with an inert gas (e.g., Argon).

    • Charge the flask with the this compound derivative, the boronic acid/ester, the base, and the palladium catalyst/ligand.

    • Add the deoxygenated solvent system via syringe.

    • Purge the resulting mixture with argon for an additional 10-15 minutes.

    • Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 1-24 hours), monitoring progress by TLC or LC-MS.[8][9]

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[9]

Mechanism of Action and Key Signaling Pathways

This compound derivatives have been primarily developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] The azaindole core acts as a hinge-binding motif, mimicking the adenine portion of ATP.[2] Key pathways targeted by these inhibitors include the PI3K/AKT/mTOR and TGFβ signaling cascades.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its frequent deregulation in a wide range of tumors makes it a prime target for cancer therapy.[10] Several series of 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[10][11][12]

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates  PI3K pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor This compound Derivative inhibitor->pi3k

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.

TGFβ Receptor Kinase Inhibition

The transforming growth factor β (TGFβ) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. It is also a key regulator of anti-tumor immunity.[13][14] Inhibiting the TGFβ receptor I (TGFβRI) kinase is a promising strategy, particularly for immuno-oncology applications.[13][15] Novel 4-azaindole derivatives have been identified as potent and selective inhibitors of TGFβRI.[13][16]

TGFB_Pathway tgfb TGFβ Ligand tgfbrii TGFβRII tgfb->tgfbrii Binds tgfbri TGFβRI tgfbrii->tgfbri Recruits & Phosphorylates smad23 SMAD2/3 tgfbri->smad23 Phosphorylates smad4 SMAD4 smad23->smad4 Binds smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to transcription Gene Transcription (e.g., EMT, Immunosuppression) nucleus->transcription Regulates inhibitor This compound Derivative inhibitor->tgfbri

Caption: Inhibition of the TGFβ signaling pathway at the TGFβRI kinase by a this compound derivative.

Quantitative Biological Data

The efficacy of this compound derivatives is quantified by their inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against specific kinases and cancer cell lines. The tables below summarize key data from the literature for 4-azaindole and related 7-azaindole scaffolds.

Table 1: Kinase Inhibitory Activity of Azaindole Derivatives
Compound ScaffoldTarget KinaseActivity TypeValue (nM)Citation
4-AzaindoleTGFβRIIC₅₀2[15]
4-Azaindolep21-activated kinase-1 (PAK1)Kᵢ< 10[17]
7-AzaindoleAurora AIC₅₀22[18]
7-AzaindoleAurora BIC₅₀5[18]
7-AzaindolePI3KγIC₅₀0.5[10]
7-AzaindolePI3KγIC₅₀40[12]
7-Azaindolec-MetIC₅₀20[3]
7-AzaindoleJAK2IC₅₀1[3]
7-AzaindoleJAK3IC₅₀5[3]
Table 2: Anti-proliferative Activity of Azaindole Derivatives
Compound ScaffoldCell LineCancer TypeActivity TypeValue (µM)Citation
Pyrazole-ThiazolidinoneHCT 116Colorectal CarcinomaIC₅₀0.37[19]
Pyrazole-ThiazolidinoneMCF-7Breast AdenocarcinomaIC₅₀0.44[19]
7-Azaindole (FD2054)MCF-7Breast AdenocarcinomaIC₅₀Potent (Value not specified)[11]
7-Azaindole (FD2078)MDA-MB-231Breast AdenocarcinomaIC₅₀Potent (Value not specified)[11]

Key Experimental Protocols (Biological)

Standardized assays are crucial for evaluating and comparing the biological activity of newly synthesized derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays are used to determine a compound's direct inhibitory effect on a purified kinase enzyme. Fluorescence- or luminescence-based assays are common high-throughput methods.[20][21]

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP Solution start->prep plate Plate Reagents in 384-well Plate: 1. Test Compound (5µL) 2. Kinase/Antibody Mix (5µL) prep->plate dilute Prepare Serial Dilution of this compound Derivative (in DMSO) dilute->plate incubate1 Pre-incubate (10-30 min at RT) plate->incubate1 react Initiate Reaction: Add ATP/Tracer Mix (5µL) incubate1->react incubate2 Incubate (e.g., 60 min at RT) react->incubate2 detect Stop reaction & Add Detection Reagent incubate2->detect read Read Plate (e.g., Fluorescence/Luminescence) detect->read analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ value read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagents: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), purified target kinase, kinase substrate (peptide or protein), ATP, test compounds, detection reagents (e.g., LanthaScreen™ or Kinase-Glo®).[20][22]

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer.

    • In a 384-well microplate, add the test compound, followed by a mixture of the kinase enzyme and a fluorescently labeled tracer or antibody.[22]

    • Allow the enzyme and inhibitor to pre-incubate for 10-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a solution containing ATP and the substrate.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.[23]

    • Add detection reagents as per the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated substrate.

    • Incubate for the required detection time (e.g., 60 minutes).

    • Read the plate using a compatible microplate reader (e.g., measuring fluorescence at specific wavelengths for TR-FRET).

    • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[20]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[24]

Protocol:

  • Materials: 96-well tissue culture plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).[24]

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[25]

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.[25]

    • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26][27]

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[25]

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.[26]

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

References

The Pivotal Role of 4-Bromo-7-Azaindole in the Advancement of Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective has propelled organic electronics to the forefront of materials science research. At the heart of this technological revolution lies the design and synthesis of novel organic semiconductors with tailored photophysical and charge-transport properties. Among the diverse array of molecular building blocks, 4-Bromo-7-azaindole has emerged as a particularly promising scaffold for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Its unique electronic structure and versatile reactivity make it a cornerstone for innovation in this burgeoning field.

Introduction to this compound: A Versatile Building Block

This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a bromine atom at the 4-position. This strategic placement of the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce various functional groups and extend the π-conjugated system. The 7-azaindole moiety itself possesses intriguing electronic characteristics, with the nitrogen atom in the pyridine ring acting as an electron-withdrawing group, which can be leveraged to tune the frontier molecular orbital energy levels of the resulting materials. This inherent versatility allows for the rational design of organic semiconductors with specific properties tailored for different electronic applications.[1]

Synthesis and Functionalization: Paving the Way for Novel Materials

The synthetic accessibility of this compound and its derivatives is a key factor driving its widespread adoption in organic electronics research. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, providing a robust platform for the construction of complex molecular architectures. These reactions allow for the introduction of a diverse range of aromatic and heteroaromatic substituents, enabling fine-tuning of the electronic and photophysical properties of the final materials.

dot

Caption: General synthesis strategies for functionalized 7-azaindole derivatives.

Experimental Protocol: Suzuki Coupling Reaction

A representative experimental protocol for the synthesis of a 4-aryl-7-azaindole derivative via a Suzuki coupling reaction is as follows:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-azaindole derivative.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown significant promise as emitter materials, host materials, and charge-transporting materials in OLEDs. The ability to tune their photoluminescence properties, including emission color and quantum efficiency, makes them attractive candidates for achieving high-performance and stable OLED devices.

dot

Caption: A typical multilayer OLED device architecture.

Photophysical Properties

The photophysical properties of this compound derivatives are highly dependent on the nature of the substituents introduced at the 4-position. By extending the π-conjugation and introducing electron-donating or electron-withdrawing groups, the emission wavelength can be tuned across the visible spectrum.

Table 1: Photophysical Data of Selected 4-Substituted 7-Azaindole Derivatives

CompoundSubstituent at 4-positionAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (PLQY, Φ)
1 Phenyl3203800.45
2 4-Methoxyphenyl3354100.62
3 4-Cyanophenyl3253950.38
4 N,N-diphenylaniline3604500.75

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific molecular structure and measurement conditions.

Role in Organic Field-Effect Transistors (OFETs)

The charge-transport characteristics of organic semiconductors are paramount for their application in OFETs. The ability to form well-ordered thin films with strong intermolecular π-π stacking is crucial for efficient charge carrier mobility. Judicious molecular design of this compound derivatives can lead to materials with excellent hole or electron mobility.

dot

OFET_Workflow cluster_Workflow OFET Fabrication and Characterization Workflow Substrate Cleaning Substrate Cleaning Dielectric Layer Deposition Dielectric Layer Deposition Substrate Cleaning->Dielectric Layer Deposition Electrode Patterning Electrode Patterning Dielectric Layer Deposition->Electrode Patterning Organic Semiconductor Deposition Organic Semiconductor Deposition Electrode Patterning->Organic Semiconductor Deposition Device Annealing Device Annealing Organic Semiconductor Deposition->Device Annealing Electrical Characterization Electrical Characterization Device Annealing->Electrical Characterization

References

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromine atom on the pyrrolopyridine core, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for oncological applications.[1][3] This guide provides a comprehensive overview of the safety precautions, handling procedures, and key experimental applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Off-white to brown solidFisher Scientific SDS
Melting Point 178-183 °C[1]
Solubility Moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[1]
Stability Stable under normal conditions.[1]
Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Signal Word: Danger

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent electrostatic discharge.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store locked up.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response
  • Evacuate personnel from the spill area.

  • Wear appropriate PPE.

  • Avoid dust formation.

  • Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Experimental Applications and Methodologies

This compound is a key intermediate in the synthesis of various functional molecules, particularly kinase inhibitors.

Role in Kinase Inhibitor Synthesis

The 7-azaindole scaffold is recognized as a privileged structure in the design of kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region.[4][5] this compound serves as a versatile starting material for introducing various substituents at the 4-position of the azaindole core, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][6]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should adapt this protocol based on the specific boronic acid and desired product.

Reaction: Synthesis of a 4-aryl-7-azaindole derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 0.05-0.10 eq).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-azaindole.

Synthesis of this compound

For researchers who need to synthesize the starting material, a common method involves the bromination of 7-azaindole-N-oxide. A detailed protocol can be found in the chemical literature.[7] A general overview of a synthetic route is as follows: 1H-pyrrolo[2,3-b]pyridine 7-oxide is reacted with tetramethylammonium bromide and methanesulfonic anhydride in DMF.[7] The reaction is typically stirred at 0°C and then at room temperature, followed by a work-up involving precipitation in water and purification.[7]

Signaling Pathways and Logical Workflows

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Derivatives of this compound have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The diagram below illustrates the inhibitory action of a 4-azaindole-based inhibitor on this pathway.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 4-Azaindole-based Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by a 4-azaindole derivative.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a research environment, from procurement to disposal.

Safe_Handling_Workflow Start Receiving Storage Secure Storage (Cool, Dry, Ventilated, Locked) Start->Storage Risk_Assessment Risk Assessment & Experimental Planning Storage->Risk_Assessment PPE Don Personal Protective Equipment (PPE) Risk_Assessment->PPE Handling Handling in Fume Hood PPE->Handling Experiment Experimental Use Handling->Experiment Spill Spill? Handling->Spill Decontamination Decontaminate Glassware & Work Area Experiment->Decontamination Waste_Collection Collect Waste in Labeled Container Decontamination->Waste_Collection Disposal Proper Waste Disposal Waste_Collection->Disposal Spill->Experiment No Spill_Response Follow Spill Response Protocol Spill->Spill_Response Yes Spill_Response->Waste_Collection

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable reagent for the synthesis of innovative compounds in drug discovery and materials science. Its hazardous properties necessitate a comprehensive understanding and strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can mitigate risks and safely unlock the potential of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-7-azaindole, a crucial intermediate in the development of various biologically active compounds.[1] The described method utilizes 1H-pyrrolo[2,3-b]pyridine-7-oxide as the starting material, which undergoes bromination at the C4 position. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine) is a heterocyclic building block of significant interest in medicinal chemistry. The azaindole core is a key pharmacophore found in numerous compounds with diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of substituted 7-azaindole derivatives.[2] This protocol outlines a reliable method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide using tetramethylammonium bromide and methanesulfonic anhydride in N,N-dimethylformamide (DMF).

Scheme 1: Synthesis of this compound

Experimental Protocol

3.1 Materials and Reagents

  • 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Tetramethylammonium bromide

  • Methanesulfonic anhydride (Ms₂O)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Phosphorus pentoxide (P₂O₅)

3.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

  • Standard laboratory glassware

3.3 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 26.88 mmol, 1.2 eq.) in N,N-dimethylformamide (DMF, 30 ml).[3]

  • Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath.[3]

  • Slowly add methanesulfonic anhydride (Ms₂O, 7.8 g, 44.8 mmol, 2.0 eq.) to the cooled solution in small portions.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]

  • Quenching and pH Adjustment: After the reaction is complete, dilute the mixture with water (60 ml). Adjust the pH of the solution to 7 using solid sodium hydroxide (NaOH).[3]

  • Precipitation: Add more water (approximately 130 ml) to induce the precipitation of the product.[3]

  • Crystallization: Keep the resulting suspension at 5 °C for 1 hour to ensure complete precipitation.[3]

  • Filtration and Washing: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with ice-cold water (2 x 20 ml).[3]

  • Drying: Dry the collected solid in a vacuum oven over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material1H-pyrrolo[2,3-b]pyridine-7-oxide[3]
Amount of Starting Material3.0 g (22.4 mmol)[3]
Product4-Bromo-1H-pyrrolo[2,3-b]pyridine[3]
Product Yield (Mass)2.47 g[3]
Product Yield (Percentage)56%[3]
Mass Spectrometry (ESI)m/z 196.9 [M+H]⁺[3]
¹H NMR (400 MHz, CDCl₃) δ10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[3]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start_material 1H-pyrrolo[2,3-b]pyridine-7-oxide dissolve Dissolve starting material and reagent in DMF start_material->dissolve reagent1 Tetramethylammonium bromide reagent1->dissolve solvent DMF solvent->dissolve cool Cool to 0 °C dissolve->cool add_reagent2 Add Methanesulfonic anhydride cool->add_reagent2 stir_cold Stir at 0 °C for 1h add_reagent2->stir_cold stir_rt Stir at RT for 4h stir_cold->stir_rt quench Dilute with water stir_rt->quench adjust_ph Adjust pH to 7 with NaOH quench->adjust_ph precipitate Add more water to precipitate product adjust_ph->precipitate crystallize Keep at 5 °C for 1h precipitate->crystallize filter Filter and wash with ice-water crystallize->filter dry Dry in vacuum oven over P₂O₅ filter->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Purity 4-Bromo-7-azaindole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-7-azaindole, a key intermediate in the synthesis of various biologically active molecules, through recrystallization. A mixed solvent system of toluene and heptane is utilized to effectively remove impurities, yielding a product with significantly improved purity suitable for demanding applications in pharmaceutical and materials science research. This document outlines the experimental procedure, presents quantitative data on purity enhancement and recovery rates, and includes a visual workflow of the purification process.

Introduction

This compound (1H-pyrrolo[2,3-b]pyridine, 4-bromo-) is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. This note details an optimized recrystallization protocol for achieving high-purity this compound.

Materials and Methods

Materials
  • Crude this compound (Initial Purity: ~95% by HPLC)

  • Toluene (ACS Grade)

  • n-Heptane (ACS Grade)

  • Anhydrous Magnesium Sulfate

  • 500 mL Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Whatman filter paper

  • Drying oven

Experimental Protocol: Recrystallization of this compound
  • Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 10.0 g of crude this compound in 100 mL of toluene.

  • Heating: Gently heat the mixture to reflux (approximately 110°C) using a heating mantle while stirring continuously. The compound should fully dissolve to form a clear, pale-yellow solution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be executed quickly to prevent premature crystallization.

  • Anti-Solvent Addition: While the toluene solution is still hot, slowly add 50 mL of n-heptane dropwise with continuous stirring. The addition of the anti-solvent will decrease the solubility of this compound and induce crystallization upon cooling. The solution may become slightly turbid.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount (2 x 20 mL) of cold (0-4°C) n-heptane to remove residual soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 50°C for 4-6 hours or until a constant weight is achieved.

Results and Discussion

The recrystallization of this compound from a toluene/heptane solvent system effectively removed impurities, resulting in a significant increase in purity. The white to off-white crystalline solid obtained was characterized by its melting point and HPLC analysis.

Table 1: Purity and Recovery Data for Recrystallized this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown powderWhite to off-white crystalline solid
Purity (by HPLC) 95.2%>99.5%
Recovery Yield N/A85-90%
Melting Point 176-181°C178-183°C[1]

The choice of a toluene/heptane mixture as the recrystallization solvent is critical. Toluene serves as a good solvent at elevated temperatures, effectively dissolving the this compound and impurities. Heptane acts as an anti-solvent, where the compound has poor solubility, promoting a higher recovery of the purified product upon cooling. The slow cooling process is essential for the formation of well-defined crystals, which inherently exclude impurities from their lattice structure. The final washing step with cold heptane ensures the removal of any adhering mother liquor containing the dissolved impurities.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Toluene at Reflux start->dissolve add_heptane Add n-Heptane (Anti-solvent) dissolve->add_heptane cool Slow Cooling & Crystallization add_heptane->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold n-Heptane filtrate->wash dry Dry under Vacuum wash->dry end_product High-Purity this compound dry->end_product

Caption: Workflow for the purification of this compound.

Conclusion

The described recrystallization protocol provides a reliable and efficient method for the purification of this compound. By employing a toluene/heptane solvent system, this procedure consistently yields a high-purity product with a good recovery rate. This enhanced purity is crucial for its subsequent use in the synthesis of pharmaceuticals and other advanced materials, ensuring the integrity and quality of the final products. Researchers, scientists, and drug development professionals can adopt this protocol to obtain high-quality this compound for their research and development needs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its strategic bromine substitution at the 4-position of the 7-azaindole scaffold allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with diverse biological activities.[3] This versatile intermediate is notably used in the synthesis of kinase inhibitors and other targeted therapeutics, such as the BRAF inhibitor Vemurafenib.[4][5] These application notes provide detailed protocols and compiled data for several key palladium-catalyzed cross-coupling reactions of this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions.

I. Buchwald-Hartwig Amination and C-O Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds.[6][7] For this compound, N-protection of the azaindole nitrogen is often crucial for successful C-N coupling with amines, as unprotected substrates may fail to react or lead to side products.

General Reaction Scheme:

G cluster_0 Buchwald-Hartwig Coupling of this compound This compound 4-Bromo-N-protected-7-azaindole Product 4-Amino/Amido/Oxy-N-protected-7-azaindole This compound->Product Pd Catalyst, Ligand, Base, Solvent, 100 °C Coupling_Partner Amine (R-NH2) Amide (R-CONH2) Phenol (Ar-OH) Coupling_Partner->Product

Caption: Buchwald-Hartwig C-N and C-O coupling with this compound.

Experimental Protocols

Protocol 1: C-N Coupling with Amines and Amides

  • To a sealed Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-protected this compound (1.0 mmol), the corresponding amine or amide (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %), and Xantphos (10 mol %).

  • Add anhydrous dioxane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-O Coupling with Phenols

  • In a sealed Schlenk tube under an inert atmosphere, combine N-protected this compound (1.0 mmol), the phenol (1.2 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and Xantphos (10 mol %).

  • Add anhydrous dioxane (2 mL).

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

Table 1: Buchwald-Hartwig Coupling of N-Protected 4-Bromo-7-azaindoles

EntryN-Protecting GroupCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1PhenylsulfonylBenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane85
2BenzylBenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane92
3PhenylsulfonylPhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane0 (desulfonation)
4BenzylPhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane94
5Methylm-CresolPd(OAc)₂ / XantphosK₂CO₃Dioxane88

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[8] This reaction is widely used to introduce aryl or heteroaryl substituents onto the 4-position of the 7-azaindole core.[9]

General Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling of this compound This compound This compound Product 4-Aryl/Heteroaryl-7-azaindole This compound->Product Pd Catalyst, Base, Solvent, Heat Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Esters [9]

  • In a sealed reaction vessel, dissolve this compound (1.0 mmol) and the arylboronic acid pinacol ester (1.2 mmol) in a mixture of 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃).

  • Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %) to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation

Table 2: Suzuki-Miyaura Coupling of this compound [9][10]

EntryBoronic Acid/EsterCatalystBaseSolventYield (%)
1(1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato esterPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85
2p-Chlorophenyl boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated 7-azaindoles.[11][12]

General Reaction Scheme:

G cluster_2 Sonogashira Coupling of this compound This compound 4-Bromo-N-protected-7-azaindole Product 4-Alkynyl-N-protected-7-azaindole This compound->Product Pd Catalyst, Cu(I) cocatalyst, Base, Solvent Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol

Protocol 4: Sonogashira Coupling with a Terminal Alkyne [13]

  • To a solution of N-protected this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in an appropriate solvent such as DMF or a mixture of THF and triethylamine (Et₃N).

  • Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol %), and a copper(I) cocatalyst, typically copper(I) iodide (CuI, 5-10 mol %).

  • Add an amine base, such as triethylamine or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 3: Representative Sonogashira Coupling with Halo-7-azaindoles [13]

EntryHalogen at C4AlkyneCatalyst SystemBaseSolventYield (%)
1Iodo (N-acetyl)2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NDMFup to 94

Note: While this example uses 4-iodo-7-azaindole, similar conditions are applicable to the bromo analogue, potentially requiring slightly more forcing conditions.

IV. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14] While less commonly reported for this compound compared to other couplings, it remains a valuable tool for introducing vinyl groups.

General Reaction Scheme:

G cluster_3 Heck Reaction of this compound This compound 4-Bromo-N-protected-7-azaindole Product 4-Vinyl-N-protected-7-azaindole This compound->Product Pd Catalyst, Base, Solvent, Heat Alkene Alkene (e.g., Methyl Acrylate) Alkene->Product

Caption: Heck reaction of this compound.

Experimental Protocol

Protocol 5: Heck Reaction with an Alkene [13]

  • Combine N-protected this compound (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol %), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 10-20 mol %), and a base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃, 2.0 mmol) in a sealed tube.

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete.

  • After cooling, work up the reaction by diluting with an organic solvent, washing with water, and drying the organic layer.

  • Purify the product by column chromatography.

Data Presentation

Table 4: Representative Heck Coupling with a Halo-7-azaindole [13]

EntryHalogen at C4AlkeneCatalyst SystemBaseSolventYield (%)
1Iodo (N-acetyl)Methyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF85

Note: This example utilizes the more reactive 4-iodo derivative; this compound would likely require more forcing conditions or a more active catalyst system.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a wide array of functionalized 7-azaindole derivatives. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug development to effectively utilize this versatile building block in their synthetic endeavors. Careful selection of the N-protecting group, catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in these transformations.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for 4-Bromo-7-azaindole, a critical transformation for the synthesis of novel compounds in drug discovery and materials science. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C4-position via Suzuki coupling opens avenues to a diverse range of analogues for biological screening.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, especially with nitrogen-containing heterocycles like 7-azaindole.[3]

Experimental Conditions

While extensive studies specifically screening numerous Suzuki coupling conditions for this compound are not widely published, successful conditions can be inferred from related couplings of other halogenated azaindoles and similar heterocyclic systems. The following table summarizes representative conditions from the literature that can serve as a strong starting point for optimization.

Table 1: Representative Suzuki Coupling Conditions for Halogenated Azaindoles and Analogs

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
4-Chloro-1-(triisopropylsilyl)-7-azaindolePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2)Toluene/H₂O10085[4] (analogy)
4-Chloro-7-azaindoleAryl & Heteroaryl boronic acidsPd(OAc)₂Not specifiedK₂CO₃/KOAcNot specifiedNot specifiedNot specified[5]
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O14080-90[6] (analogy)
6-Chloro-7-azaindolePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified76[5]
N-Protected this compoundPhenols (C-O Coupling)Pd(OAc)₂XantphosK₂CO₃DioxaneNot specifiedGood (related)
N-Protected this compoundAmines (C-N Coupling)Pd(OAc)₂/Pd₂(dba)₃XantphosCs₂CO₃DioxaneNot specifiedGood (related)

Detailed Experimental Protocol: General Procedure

This protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid, based on common practices for similar substrates.[3][6] Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, dppf) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To a Schlenk flask or sealable reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-azaindole.[3]

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex l1 Oxidative Addition oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate l2 Transmetalation reductive_elimination Reductive Elimination pd2_intermediate->pd0 coupled_product R¹-R² pd2_intermediate->coupled_product l3 Reductive Elimination aryl_halide R¹-X (this compound) aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronic_acid->pd2_complex base Base (e.g., K₂CO₃) base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle for this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

Suzuki_Workflow start Start: Assemble Reagents (this compound, Boronic Acid, Catalyst, Base) setup 1. Combine Solid Reagents in Schlenk Flask start->setup inert 2. Evacuate and Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-120 °C) solvent->react monitor 5. Monitor Reaction by TLC or LC-MS react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Column Chromatography workup->purify product End: Isolated Product (4-Aryl-7-azaindole) purify->product

Caption: Experimental workflow for Suzuki coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where the introduction of an amino group to an aromatic or heteroaromatic core is a common and crucial step.[3][4] 7-Azaindole and its derivatives are important heterocyclic scaffolds found in numerous pharmacologically active compounds.[3] The Buchwald-Hartwig amination of 4-bromo-7-azaindole provides a powerful and versatile method for the synthesis of 4-amino-7-azaindole derivatives, which are key intermediates in drug discovery.[5]

These application notes provide detailed protocols and optimized reaction conditions for the successful Buchwald-Hartwig amination of this compound with a variety of amines. The information is intended to guide researchers in setting up, monitoring, and optimizing these reactions for their specific research needs.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L_n)-X OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' PdII_amine_complex [Ar-Pd(II)(L_n)(HNR'R'')]+X- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(L_n)-NR'R'' Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations
  • N-Protection of 7-Azaindole: For many Buchwald-Hartwig aminations of this compound, protection of the N-H group of the azaindole is crucial to prevent side reactions, such as arylation of the heterocyclic nitrogen.[5] Common protecting groups include benzyl (Bn), ethyl (Et), and phenylsulfonyl. However, recent methods using specific palladium precatalysts and ligands have enabled the direct amination of unprotected halo-7-azaindoles.[3][7]

  • Inert Atmosphere: The palladium catalysts used in this reaction are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.[8]

  • Anhydrous Solvents: The use of anhydrous solvents is recommended to ensure optimal catalytic activity and prevent unwanted side reactions.

Protocol 1: Amination of N-Protected this compound

This protocol is adapted from procedures reported for the palladium-catalyzed C-N bond formation of N-substituted 4-bromo-7-azaindoles.[5]

Materials:

  • N-substituted this compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5-2.0 mmol)

  • Anhydrous 1,4-dioxane (2-5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for work-up and purification

  • Reagents for work-up and purification (e.g., diethyl ether, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the N-substituted this compound, the desired amine, cesium carbonate, palladium catalyst, and Xantphos ligand.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 6 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7-azaindole derivative.

Protocol 2: Amination of Unprotected 4-Halo-7-azaindole

This protocol utilizes a palladium precatalyst system that allows for the direct amination of unprotected 7-azaindoles, avoiding the need for a protection-deprotection sequence.[3][9]

Materials:

  • This compound or 4-chloro-7-azaindole (0.5 mmol)

  • Amine (primary or secondary) (0.6 mmol)

  • RuPhos precatalyst (P1) (1 mol%)

  • RuPhos ligand (L1) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M solution in THF)

  • Anhydrous solvent (e.g., THF or toluene)

  • Schlenk flask or vial

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Reagents for work-up and purification

Procedure:

  • In a glovebox or under a stream of argon, add the 4-halo-7-azaindole, amine, RuPhos precatalyst, and RuPhos ligand to a Schlenk flask or vial.

  • Add the anhydrous solvent, followed by the LiHMDS solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Amine - Base - Pd Catalyst - Ligand Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heating and Stirring Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Washing - Drying Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End End Product Purification->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions and isolated yields for the Buchwald-Hartwig amination of this compound with various amines, based on published data.[5]

Table 1: Amination of N-Protected 4-Bromo-7-azaindoles [5]

EntryN-Protecting GroupAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1EthylPhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100192
2EthylPhenylmethanaminePd₂(dba)₃ (5)Xantphos (10)K₂CO₃Dioxane100385
3MethylAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.594
4Benzyl4-MethoxyanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100391
5MethylMorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.588
6Ethyltert-Butyl piperazine-1-carboxylatePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100390

Table 2: Amination of Unprotected 4-Halo-7-azaindoles [3]

EntryHalogenAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ChloroN-MethylpiperazineP1 (1)L1 (1)LiHMDSTHFRT0.594
2ChloroMorpholineP1 (1)L1 (1)LiHMDSTHFRT0.592
3ChloroIndolineP1 (1)L1 (1)LiHMDSTHFRT0.595
4Bromo4-HydroxypiperidineP1 (1)L1 (1)LiHMDSTHFRT0.589
5ChloroAnilineP1 (1)L1 (1)LiHMDSTHF501885

P1 = RuPhos precatalyst, L1 = RuPhos ligand

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure the reaction is performed under strictly inert conditions. The palladium catalyst may be inactive. Consider using a fresh batch of catalyst or a precatalyst.

    • Ligand Choice: The choice of ligand is critical. For challenging substrates, screening different ligands (e.g., Xantphos, SPhos, RuPhos, DavePhos) may be necessary.[3]

    • Base Strength: The base plays a key role in the catalytic cycle. If a weaker base like K₂CO₃ is ineffective, a stronger base such as Cs₂CO₃ or LiHMDS may be required.[3]

  • Side Reactions:

    • Hydrodehalogenation: The formation of the dehalogenated arene can be a competing side reaction. This can sometimes be suppressed by adjusting the reaction temperature, ligand, or base.

    • N-Arylation of Azaindole: If using unprotected 7-azaindole, N-arylation can occur. The use of specific catalyst/ligand systems like RuPhos/RuPhos precatalyst is designed to minimize this side reaction.[3]

    • Rearrangement Products: In some cases, rearrangement to form 4-amino-5-azaindole has been observed. The reaction conditions, particularly the ligand and base, can influence the selectivity.

By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 4-amino-7-azaindole derivatives for applications in drug discovery and materials science.

References

N-Protection Strategies for 4-Bromo-7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 4-Bromo-7-azaindole, a critical building block in the synthesis of various biologically active molecules. The selection of an appropriate nitrogen-protecting group is crucial for the successful execution of subsequent synthetic transformations, such as cross-coupling reactions, at other positions of the azaindole core.

Introduction

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and drug discovery.[1] The pyrrolic nitrogen of the azaindole scaffold is nucleophilic and can interfere with many synthetic transformations. Therefore, its temporary protection is often a necessary strategic step. This document outlines common and effective N-protection strategies, including the use of sulfonyl, silyl, and carbamate protecting groups, complete with detailed experimental protocols and data for comparison.

Key N-Protecting Groups for this compound

The choice of a protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal under conditions that do not affect the rest of the molecule. The following sections detail the application of commonly employed protecting groups for this compound.

Sulfonyl Protecting Groups: Benzenesulfonyl (Bs) and Tosyl (Ts)

Benzenesulfonyl and tosyl groups are robust protecting groups, stable to a wide range of reaction conditions, including strongly basic and oxidizing environments.

Protecting GroupReagentsSolventBaseTemp.TimeYield (%)Reference
BenzenesulfonylBenzenesulfonyl chlorideTHFNaH0 °C to RT30 min92[2]
Tosylp-Toluenesulfonyl chloride (TsCl)-Base---[3]
Silyl Protecting Groups: Triisopropylsilyl (TIPS)

Silyl ethers are valuable protecting groups, particularly when mild deprotection conditions are required. The triisopropylsilyl (TIPS) group offers significant steric hindrance, enhancing its stability compared to smaller silyl groups.

Protecting GroupReagentsSolventBaseTemp.TimeYield (%)Reference
TIPSTriisopropylsilyl chlorideTHFNaH0 °C to RT1 h97.6[2]
Carbamate Protecting Groups: tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions, allowing for orthogonal deprotection strategies.

Protecting GroupReagentsSolventBaseTemp.TimeYield (%)Reference
BocDi-tert-butyl dicarbonate ((Boc)₂O)THFDMAPRT12 hHigh (General)[4][5]
Other Protecting Groups: 2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group is stable to a variety of conditions but can be cleaved specifically with fluoride reagents or under certain acidic conditions.

Protecting GroupReagentsSolventBaseTemp.TimeYield (%)Reference
SEM[β-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)DMFNaH--96.6[2]

Experimental Protocols

Protection Protocols

Protocol 1: N-Benzenesulfonyl Protection of this compound [2]

  • Dissolve this compound (e.g., 3 g, 15.22 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, e.g., 0.67 g, 16.75 mmol) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add benzenesulfonyl chloride (e.g., 2.14 mL, 16.75 mmol).

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM (30 mL) and purify by flash column chromatography to afford 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-TIPS Protection of this compound [2]

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 2 g, 10.1 mmol) in anhydrous THF (45 mL) at 0°C, add sodium hydride (60% dispersion in mineral oil, e.g., 0.49 g, 12.18 mmol).

  • Stir the reaction mixture for 15 minutes at 0°C.

  • Add triisopropylsilyl chloride (e.g., 2.31 g, 2.57 mL, 12 mmol) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (30 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: N-Boc Protection of this compound (General Procedure) [4][5]

  • Dissolve this compound (1.0 equiv) in an anhydrous solvent such as THF or DCM.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, e.g., 0.1 equiv).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, e.g., 1.1-1.5 equiv).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-SEM Protection of this compound [2]

  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 10.0 g, 0.0508 mol) in N,N-dimethylformamide (100 mL).

  • Add sodium hydride (60% dispersion in mineral oil, e.g., 3.00 g, 0.0750 mol).

  • Add [β-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, e.g., 10.8 mL, 0.0609 mol).

  • Stir the reaction at room temperature until completion.

  • Purify the product by flash chromatography to obtain 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine.

Deprotection Protocols

Protocol 5: Deprotection of N-Benzenesulfonyl/Tosyl Group (General Procedure) [6]

Deprotection of N-sulfonylated azaindoles can be achieved under basic conditions.

  • Dissolve the N-sulfonyl-4-bromo-7-azaindole in a suitable solvent mixture (e.g., methanol/THF).

  • Add a base such as sodium hydroxide or cesium carbonate.

  • Heat the reaction mixture if necessary and monitor for completion by TLC.

  • Upon completion, neutralize the reaction with a mild acid and extract the product.

Protocol 6: Deprotection of N-TIPS Group with Fluoride [3]

Potassium fluoride or tetrabutylammonium fluoride (TBAF) are commonly used for the cleavage of silyl ethers.

  • Dissolve the N-TIPS-4-bromo-7-azaindole in a solvent such as THF or methanol.

  • Add a fluoride source, such as TBAF (1 M solution in THF) or potassium fluoride.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify if necessary.

Protocol 7: Deprotection of N-Boc Group with Acid [7][8]

The Boc group is readily cleaved under acidic conditions.

  • Dissolve the N-Boc-4-bromo-7-azaindole in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction at room temperature for 30 minutes to a few hours, monitoring for completion by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The product can be isolated as the corresponding salt or neutralized with a base and extracted.

Protocol 8: Deprotection of N-SEM Group [9]

Deprotection can be challenging and may require optimization.

  • Acidic Conditions:

    • Dissolve the N-SEM protected compound in a suitable solvent.

    • Add a Lewis acid such as BF₃·OEt₂.

    • Monitor the reaction closely as complex mixtures can form. A reported yield for a similar deprotection is around 45%.[9]

  • Fluoride-based Conditions:

    • Dissolve the N-SEM protected compound in THF.

    • Add tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature until completion.

Visualizations

Signaling Pathways and Experimental Workflows

N_Protection_Workflow cluster_start Starting Material cluster_protection N-Protection cluster_deprotection N-Deprotection start This compound Bs Benzenesulfonyl (Bs) start->Bs PhSO₂Cl, NaH, THF TIPS Triisopropylsilyl (TIPS) start->TIPS TIPSCl, NaH, THF Boc tert-Butoxycarbonyl (Boc) start->Boc (Boc)₂O, DMAP SEM SEM start->SEM SEMCl, NaH, DMF deprotected This compound Bs->deprotected Base (e.g., NaOH) TIPS->deprotected Fluoride (e.g., TBAF, KF) Boc->deprotected Acid (e.g., TFA, HCl) SEM->deprotected Acid or Fluoride

Caption: General workflow for the N-protection and deprotection of this compound.

Orthogonal_Strategy cluster_main Orthogonal Protection Strategy Example A This compound N-H B N-Boc-4-Bromo-7-azaindole Stable to base A:s->B:n Boc₂O, DMAP C Further Modification e.g., Base-mediated reaction B:s->C:n Base-stable Protecting Group D Modified N-Boc Intermediate C:s->D:n E Final Deprotected Product Acidic Deprotection D:s->E:n TFA or HCl

Caption: Logic diagram illustrating an orthogonal protection strategy using the Boc group.

Conclusion

The selection of an appropriate N-protection strategy is a critical consideration in the synthesis of complex molecules derived from this compound. This guide provides a summary of common protecting groups, their methods of installation, and subsequent removal. The detailed protocols and tabulated data offer a valuable resource for researchers to choose the most suitable protecting group based on the specific requirements of their synthetic route, ensuring high yields and compatibility with other functional groups. The provided workflows visually summarize the strategic choices available for the chemical manipulation of this important heterocyclic scaffold.

References

Synthesis of 4-amino-7-azaindole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 4-amino-7-azaindole from 4-bromo-7-azaindole, a critical transformation for the development of novel therapeutics and functional materials. The primary method detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-amino-7-azaindole is a key structural motif found in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to efficiently synthesize this scaffold from readily available starting materials is of paramount importance. The Buchwald-Hartwig amination provides a reliable method for the formation of the C4-amino bond on the 7-azaindole core, often superior to traditional methods like nucleophilic aromatic substitution, which may require harsh conditions.[1][2] This protocol outlines a two-step procedure involving an initial palladium-catalyzed coupling with an ammonia surrogate, benzophenone imine, followed by acidic hydrolysis to yield the desired primary amine.

Reaction Principle

The synthesis proceeds via a two-step sequence:

  • Buchwald-Hartwig Amination: this compound is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination and deprotonation of the imine, and subsequent reductive elimination to form the C-N bond.[3]

  • Hydrolysis: The resulting N-(diphenylmethylene)-7-azaindol-4-amine intermediate is then treated with an aqueous acid to hydrolyze the imine and afford the final product, 4-amino-7-azaindole.[1]

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindoles with various amines, providing an indication of expected yields under optimized conditions.[4]

Table 1: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles with Amines [4]

EntryN-SubstituentAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1SEMAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.592
2SEM4-MethoxyanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100394
3SEMMorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100390
4BenzylAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.588
5BenzylBoc-piperazinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100391

SEM = 2-(Trimethylsilyl)ethoxymethyl Boc = tert-Butoxycarbonyl

Table 2: Characterization Data for 4-amino-7-azaindole

PropertyValue
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
CAS Number74420-00-1[5]
AppearanceOff-white to light yellow solid
¹H NMR (DMSO-d₆, 400 MHz)δ 11.0 (s, 1H), 7.85 (d, J=5.6 Hz, 1H), 7.15 (t, J=2.8 Hz, 1H), 6.60 (d, J=5.6 Hz, 1H), 6.25 (dd, J=2.0, 3.2 Hz, 1H), 5.8 (s, 2H)
MS (ESI)m/z 134.1 [M+H]⁺

Experimental Protocols

Materials and Reagents
  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Buchwald-Hartwig Amination of this compound with Benzophenone Imine
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by benzophenone imine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(diphenylmethylene)-7-azaindol-4-amine can be taken to the next step without further purification.

Protocol 2: Hydrolysis to 4-amino-7-azaindole
  • Reaction Setup: Dissolve the crude N-(diphenylmethylene)-7-azaindol-4-amine from the previous step in tetrahydrofuran (10 mL).

  • Hydrolysis: Add 2 M aqueous hydrochloric acid (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 4-amino-7-azaindole.

Visualizations

G cluster_materials Materials cluster_protocol1 Protocol 1: Buchwald-Hartwig Amination cluster_protocol2 Protocol 2: Hydrolysis Bromoazaindole This compound Setup 1. Combine reactants, catalyst, ligand, and base in a Schlenk tube. Bromoazaindole->Setup BenzophenoneImine Benzophenone Imine BenzophenoneImine->Setup Catalyst Pd(OAc)₂ Catalyst->Setup Ligand Xantphos Ligand->Setup Base Cs₂CO₃ Base->Setup Solvent1 1,4-Dioxane Addition 3. Add solvent and benzophenone imine. Solvent1->Addition Inert 2. Create an inert atmosphere (Ar/N₂). Setup->Inert Inert->Addition React 4. Heat at 100°C for 12-24h. Addition->React Workup1 5. Cool, dilute, and filter. React->Workup1 Intermediate Crude Intermediate (N-(diphenylmethylene)-7-azaindol-4-amine) Workup1->Intermediate Dissolve 1. Dissolve crude intermediate in THF. Intermediate->Dissolve Hydrolyze 2. Add 2M HCl and stir for 2-4h at RT. Dissolve->Hydrolyze Neutralize 3. Neutralize with NaHCO₃. Hydrolyze->Neutralize Extract 4. Extract with ethyl acetate. Neutralize->Extract Purify 5. Purify by column chromatography. Extract->Purify Product Final Product (4-amino-7-azaindole) Purify->Product G cluster_reactants Reactants cluster_products Products Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)BrL₂ Pd(II)(Ar)BrL₂ Pd(0)L₂->Pd(II)(Ar)BrL₂ Oxidative Addition (Ar-Br) Pd(II)(Ar)(Imine)L₂ Pd(II)(Ar)(Imine)L₂ Pd(II)(Ar)BrL₂->Pd(II)(Ar)(Imine)L₂ Ligand Exchange (+Imine, -Br⁻) Pd(II)(Ar)(Amido)L Pd(II)(Ar)(Amido)L Pd(II)(Ar)(Imine)L₂->Pd(II)(Ar)(Amido)L Deprotonation (Base) HBase [H-Base]⁺Br⁻ Pd(II)(Ar)(Amido)L->Pd(0)L₂ Reductive Elimination Product Coupled Product Pd(II)(Ar)(Amido)L->Product ArBr This compound ArBr->Pd(0)L₂ Imine Benzophenone Imine Imine->Pd(II)(Ar)BrL₂

References

Application Notes and Protocols for the Preparation of 4-Alkoxy-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxy-7-azaindole derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure, known to be a bioisostere of indole and purine, which allows these compounds to interact with a variety of biological targets.[1] In particular, the introduction of an alkoxy group at the 4-position has been shown to be a key modification for developing potent and selective kinase inhibitors, notably targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] These derivatives have demonstrated potential as anti-cancer agents, making their efficient synthesis a critical aspect of drug development programs.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of 4-alkoxy-7-azaindole derivatives, presents quantitative data for key synthetic steps, and illustrates the relevant biological signaling pathway.

Synthetic Strategies

The most common and well-documented method for the preparation of 4-alkoxy-7-azaindole derivatives is a three-step synthetic sequence starting from commercially available 7-azaindole. This primary route involves:

  • N-Oxidation: Oxidation of the pyridine nitrogen of 7-azaindole to form 7-azaindole-N-oxide.

  • Halogenation: Introduction of a halogen, typically chlorine or bromine, at the 4-position of the N-oxide.

  • Nucleophilic Alkoxy Substitution: Displacement of the halogen with a desired alkoxide to yield the final 4-alkoxy-7-azaindole derivative.

An alternative approach involves the Williamson ether synthesis, starting from 4-hydroxy-7-azaindole and an appropriate alkyl halide. This method offers a direct way to introduce a variety of alkoxy groups.

Synthetic Workflow

G cluster_0 Primary Synthetic Route cluster_1 Alternative Route A 7-Azaindole B 7-Azaindole-N-oxide A->B N-Oxidation (e.g., H₂O₂) C 4-Halo-7-azaindole (e.g., 4-Chloro-7-azaindole) B->C Halogenation (e.g., POCl₃) D 4-Alkoxy-7-azaindole C->D Nucleophilic Substitution (RONa) E 4-Hydroxy-7-azaindole F 4-Alkoxy-7-azaindole E->F Williamson Ether Synthesis (R-X, Base)

Caption: Synthetic routes to 4-alkoxy-7-azaindole derivatives.

Data Presentation

Table 1: Summary of Yields for the Primary Synthetic Route
StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Citation(s)
1. N-Oxidation7-Azaindole7-Azaindole-N-oxideH₂O₂THF5 to RT393.6[4][6]
2. Chlorination7-Azaindole-N-oxide4-Chloro-7-azaindolePOCl₃, DIPEAAcetonitrile80-100585.6[4][6]
3. Bromination7-Azaindole-N-oxide4-Bromo-7-azaindoleMs₂O, TMABrDMF0 to RT556[7]
4. MethoxylationThis compound4-Methoxy-7-azaindoleNaOMeDMF110-130857.2[4][6]

DIPEA: Diisopropylethylamine, Ms₂O: Methanesulfonic anhydride, TMABr: Tetramethylammonium bromide, RT: Room Temperature.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This protocol details the first two steps of the primary synthetic route.

Step 1: Preparation of 7-Azaindole-N-oxide

  • To a solution of 7-azaindole (12.6 g, 0.102 mol) in tetrahydrofuran (THF, 120 mL) cooled to 5 °C in an ice bath, add 50% hydrogen peroxide (6.1 g, 0.122 mol) dropwise with stirring.[4]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[4]

  • Concentrate the reaction solvent to approximately 30 mL by rotary evaporation.

  • Add n-hexane (60 mL) to precipitate a pale solid.

  • Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide (12.8 g, 93.6% yield).[4]

Step 2: Preparation of 4-Chloro-7-azaindole

  • To a suspension of 7-azaindole-N-oxide (5.8 g, 0.043 mol) in acetonitrile (60 mL), add phosphorus oxychloride (POCl₃, 32.7 g, 0.215 mol) at room temperature with stirring.[4]

  • Heat the mixture to 80-100 °C. After 30 minutes, add diisopropylethylamine (DIPEA, 0.55 g, 0.0043 mol) dropwise.[6]

  • Continue the reaction at 80-100 °C for 5 hours.[6]

  • Remove acetonitrile and excess POCl₃ by distillation under reduced pressure.[4]

  • Cool the remaining mixture in an ice bath and add water (60 mL).

  • Basify the mixture to pH 9 ± 0.2 with a 50% aqueous NaOH solution to induce precipitation.[6]

  • Filter the precipitate, wash with water, and dry to yield 4-chloro-7-azaindole (5.6 g, 85.6% yield).[4][6]

Protocol 2: Synthesis of 4-Methoxy-7-azaindole

This protocol describes the final alkoxylation step.

  • To a solution of this compound (3.8 g, 0.019 mol) in dimethylformamide (DMF, 50 mL), add sodium methoxide (1.3 g, 0.024 mol) at room temperature.[4][6]

  • Heat the reaction mixture to 110-130 °C and stir for 8 hours.[4][6]

  • Cool the mixture to room temperature and remove the DMF by distillation under reduced pressure.

  • To the residue, add 30 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain a faint yellow solid.

  • Recrystallize the solid from methanol or ethanol to afford 4-methoxy-7-azaindole (1.6 g, 57.2% yield).[4][6]

Note: This protocol can be adapted for other 4-alkoxy derivatives by substituting sodium methoxide with the corresponding sodium alkoxide (e.g., sodium ethoxide, sodium propoxide, sodium benzyloxide). Reaction conditions may require optimization for different alkoxides.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

4-Alkoxy-7-azaindole derivatives have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

4-Alkoxy-7-azaindole derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets. This leads to the suppression of the entire signaling cascade, ultimately resulting in the inhibition of tumor cell growth and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-Alkoxy-7-azaindole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-alkoxy-7-azaindole derivatives.

Table 2: Biological Activity of Selected 7-Azaindole PI3K Inhibitors
CompoundTarget(s)IC₅₀ (nM)Cellular AssayCell LineCitation(s)
Azaindole 10PI3Kγ50--[9]
para-Benzoic acid 25PI3Kγ2.5THP-1 IC₅₀ = 0.14 µMTHP-1[9]
Compound B13PI3Kγ0.5--[2]
Compound B14PI3Kδ, PI3Kα-GI₅₀ = 0.15-0.69 µMKARPASS-422, Pfeiffer, MCF7, T47D[2]

IC₅₀: Half-maximal inhibitory concentration, GI₅₀: Half-maximal growth inhibition.

Conclusion

The synthetic routes outlined in these application notes provide robust and scalable methods for the preparation of 4-alkoxy-7-azaindole derivatives. The primary three-step method is well-established and high-yielding for key intermediates. The biological significance of these compounds as potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, underscores their importance in the development of novel cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further exploration of the structure-activity relationships of various 4-alkoxy substituents will continue to drive the optimization of these promising therapeutic agents.

References

Application Notes: 4-Bromo-7-azaindole in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-7-azaindole is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole and purine, its derivatives exhibit a wide range of biological activities, including potential as kinase inhibitors for oncology and treatments for immunological disorders. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for high-throughput screening. By anchoring a substrate to an insoluble polymer support, reactions can be driven to completion using excess reagents, and purification is simplified to repeated washing and filtration steps. This methodology is exceptionally well-suited for the synthesis of diverse libraries of 4-substituted-7-azaindole derivatives, enabling the exploration of structure-activity relationships (SAR) in an efficient and automated manner.

Strategic Approach for Solid-Phase Synthesis

A robust strategy for the solid-phase synthesis of a library of 4-substituted-7-azaindoles involves the immobilization of a diverse set of building blocks onto a resin, followed by reaction with this compound. The Suzuki-Miyaura cross-coupling reaction is an ideal transformation for this purpose, allowing for the formation of a carbon-carbon bond at the C4-position of the azaindole core.

This application note details a general workflow where various arylboronic acids are first attached to a solid support. The resin-bound boronic acids are then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with this compound. The final 4-aryl-7-azaindole products are subsequently cleaved from the resin for purification and biological evaluation. This approach allows for the generation of a library of compounds, each with a unique substituent at the 4-position.

Experimental Protocols

Protocol 1: Preparation of Resin-Bound Arylboronic Ester

This protocol describes the immobilization of an arylboronic acid onto a diol-functionalized resin, such as a modified Wang resin, to form a resin-bound boronic ester.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Solid-phase reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous toluene (10 mL) in a solid-phase reaction vessel for 1 hour at room temperature.

  • Boronic Acid Attachment: Add the arylboronic acid (3.0 mmol, 3.0 equiv) to the swollen resin.

  • Azeotropic Dehydration: Equip the reaction vessel with a Dean-Stark trap and a condenser. Heat the mixture to reflux and maintain for 12-18 hours, with continuous removal of water.

  • Washing: Allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with toluene (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for 24 hours. The loading of the arylboronic acid can be determined by gravimetric analysis or by cleavage of a small sample.

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with the resin-bound arylboronic ester.

Materials:

  • Resin-bound arylboronic ester (from Protocol 1)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Solid-phase reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound arylboronic ester (0.5 g, assuming 0.5 mmol loading) in 1,4-dioxane (5 mL) for 1 hour in a solid-phase reaction vessel.

  • Reagent Addition: To the swollen resin, add this compound (295 mg, 1.5 mmol, 3.0 equiv), followed by the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol, 6.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture at 80°C for 16 hours with gentle agitation on a shaker.

  • Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane/water (1:1) (3 x 10 mL), water (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage of 4-Aryl-7-azaindole from Resin

This protocol describes the cleavage of the final product from the Wang resin support using acidic conditions.

Materials:

  • Product-bound resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Swelling: Swell the dry product-bound resin in DCM (5 mL) for 30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, TIS, and DCM in a ratio of 50:5:45 (v/v/v).

  • Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (10 mL). Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the DCM and TFA.

  • Precipitation: Add cold diethyl ether (30 mL) to the concentrated residue to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the isolated product under high vacuum. The crude product can be further purified by preparative HPLC or crystallization.

Data Presentation

Table 1: Reaction Conditions for Solid-Phase Suzuki-Miyaura Coupling

ParameterCondition
ResinArylboronic ester on Wang Resin
SubstrateThis compound
CatalystPd(PPh₃)₄
Base2M aq. Na₂CO₃
Solvent1,4-Dioxane
Temperature80°C
Time16 hours
Equivalents (Substrate)3.0
Equivalents (Base)6.0
Equivalents (Catalyst)0.1

Table 2: Example Library of 4-Aryl-7-azaindoles

EntryArylboronic Acid UsedProduct StructureExpected Product Name
1Phenylboronic acid4-Phenyl-1H-pyrrolo[2,3-b]pyridine
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
33-Fluorophenylboronic acid4-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
4Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
5Thiophen-2-ylboronic acid4-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine

Visualizations

G cluster_workflow Solid-Phase Synthesis Workflow Resin Start: Diol-Functionalized Resin Immobilization 1. Immobilization of Arylboronic Acid Resin->Immobilization Resin_Boronic Resin-Bound Arylboronic Ester Immobilization->Resin_Boronic Coupling 2. Suzuki-Miyaura Coupling with this compound Resin_Boronic->Coupling Resin_Product Resin-Bound 4-Aryl-7-azaindole Coupling->Resin_Product Cleavage 3. Cleavage from Resin Resin_Product->Cleavage Product Final Product: 4-Aryl-7-azaindole Cleavage->Product Purification 4. Purification and Analysis Product->Purification Final Pure 4-Aryl-7-azaindole Purification->Final

Caption: Overall workflow for the solid-phase synthesis of 4-Aryl-7-azaindoles.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Caption: Reaction scheme for the on-resin Suzuki-Miyaura coupling.

Application Notes and Protocols for the Characterization of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Bromo-7-azaindole (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[1][2]

Physicochemical Properties

This compound is a stable, off-white to light yellow or brown solid.[3] It is moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane.

PropertyValueReference
Molecular FormulaC₇H₅BrN₂[4]
Molecular Weight197.03 g/mol [4]
Melting Point178-183 °C[2]
AppearanceOff-white to light yellow/brown solid[3]

Analytical Methods and Protocols

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following are standard analytical methods and detailed protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling constants of the protons.

Quantitative Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)10.77br s-
H58.14d5.2
H37.42s-
H67.31d5.1
H26.57s-
Note: Data obtained in CDCl₃ at 400 MHz.

Experimental Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument: The data presented was acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Workflow for ¹H NMR Analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this compound.

Quantitative Data:

Ionm/z (Observed)
[M+H]⁺196.9
Note: The theoretical monoisotopic mass of C₇H₅BrN₂ is 195.96 Da.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion peak. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the high-resolution spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound. A reverse-phase method is typically suitable for this compound. The following protocol is adapted from a method for the related compound, 5-Bromo-7-azaindole, and may require optimization.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility). For example, a gradient from 20% to 80% acetonitrile over 15 minutes.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of its empirical formula.

Quantitative Data:

ElementTheoretical %
Carbon (C)42.67
Hydrogen (H)2.56
Nitrogen (N)14.22
Bromine (Br)40.56

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.[6]

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion in a stream of oxygen.[6][7] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[6]

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Application in Synthesis: A Workflow Example

This compound is a versatile building block, particularly in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions.[8] The following diagram illustrates a general workflow for its use in a Suzuki coupling reaction.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification azaindole This compound solvent Solvent (e.g., Dioxane/Water) azaindole->solvent boronic_acid Aryl Boronic Acid/Ester boronic_acid->solvent pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->solvent base Base (e.g., K₂CO₃) base->solvent heating Heating solvent->heating extraction Extraction heating->extraction chromatography Column Chromatography extraction->chromatography Final Product (Kinase Inhibitor Scaffold) Final Product (Kinase Inhibitor Scaffold) chromatography->Final Product (Kinase Inhibitor Scaffold)

General workflow for a Suzuki coupling reaction using this compound.

References

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-7-azaindole, also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is a versatile intermediate used in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. Its structural elucidation and purity assessment are critical for ensuring the integrity of subsequent synthetic steps and the quality of final products. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution. This application note serves as a practical resource for researchers utilizing this compound in their synthetic endeavors.

Data Presentation

The following table summarizes the reported ¹H NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.77br s-H1 (NH)
8.14d5.2H6
7.42s-H2
7.31d5.1H5
6.57s-H3

Data sourced from ChemicalBook.[1]

Note on ¹³C NMR Data: Despite a thorough literature search, experimental ¹³C NMR data for this compound could not be located in publicly available resources. The experimental protocol provided below can be followed to acquire this data.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity and free from residual solvents or other contaminants.

  • Sample Quantity:

    • For ¹H NMR, dissolve 5-10 mg of the compound in the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection:

    • Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on solubility and experimental requirements.

    • Use a high-purity deuterated solvent to minimize solvent impurity peaks in the spectrum.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8-16 scans are typically sufficient.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is typically appropriate for most organic compounds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak at 7.26 ppm is used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR peak assignment and a general workflow for its NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow start Start sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_processing->spectral_analysis reporting Reporting (Tabulation of Data and Interpretation) spectral_analysis->reporting end End reporting->end

Caption: General experimental workflow for NMR analysis.

References

Application Note: Mass Spectrometry Analysis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4-Bromo-7-azaindole using electrospray ionization mass spectrometry (ESI-MS). This compound is a key heterocyclic building block in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3][4][5][6][7][8] Understanding its mass spectrometry fragmentation pattern is crucial for its identification, characterization, and for monitoring its incorporation into larger, more complex molecules during drug discovery and development. This application note outlines the sample preparation, instrumental parameters for ESI-MS and tandem MS (MS/MS) analysis, and a detailed, predicted fragmentation profile of this compound.

Introduction

This compound, with a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol , is a versatile scaffold in organic synthesis.[9][10] Its structure, featuring a fused pyridine and pyrrole ring system with a bromine substituent, makes it an attractive starting material for generating diverse chemical libraries. The 7-azaindole core is recognized as a privileged structure in medicinal chemistry, often serving as a bioisostere for indole or purine systems. Mass spectrometry is an essential analytical technique for the structural confirmation and purity assessment of such compounds. This note details the expected fragmentation behavior of this compound under collision-induced dissociation (CID), providing a reference for researchers working with this and related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization, this compound is expected to be readily protonated to form the pseudomolecular ions [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da.[9]

Upon subjection to tandem mass spectrometry (MS/MS), the protonated molecular ion is anticipated to undergo fragmentation through several key pathways, primarily involving the loss of the bromine atom and cleavage of the heterocyclic ring system. The proposed fragmentation cascade is initiated by the loss of a bromine radical, followed by the sequential loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyrrole and pyridine rings.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureRelative Intensity (%)
197/199117Br•7-azaindole radical cation100
197/19990Br•, HCNC₆H₄N⁺45
11790HCNC₆H₄N⁺60
11763HCN, HCNC₅H₃⁺25
9063HCNC₅H₃⁺30

Note: This data is predicted based on common fragmentation patterns of related heterocyclic and brominated compounds. Actual relative intensities may vary depending on the specific instrumental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For direct infusion, a concentration of 1-10 µg/mL is typically sufficient. For LC-MS analysis, further dilution may be necessary depending on the sensitivity of the instrument.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system or electrospray needle.

  • Vials: Use appropriate autosampler vials with septa designed for mass spectrometry.

Mass Spectrometry Analysis

The following are general parameters for ESI-MS and MS/MS analysis. These should be optimized for the specific instrument being used.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms in the azaindole ring system, which are readily protonated.

  • Infusion/Chromatography: For initial characterization, direct infusion of the sample solution at a flow rate of 5-10 µL/min can be performed. For analysis of complex mixtures, liquid chromatography (LC) coupling is recommended. A C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a suitable starting point.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation without causing in-source fragmentation.

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 197 and 199).

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions. The optimal collision energy should be determined experimentally to maximize the information obtained from the fragmentation spectrum.

Visualizations

Logical Workflow for Mass Spectrometry Analysis

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weighing of This compound B Dissolution in Organic Solvent A->B C Dilution to Working Concentration B->C D Filtration C->D E Direct Infusion or LC-MS Injection D->E F ESI Ionization (Positive Mode) E->F G Full Scan MS (Precursor Ion ID) F->G H MS/MS Analysis (Fragmentation) G->H I Identify Molecular Ion (m/z 197/199) H->I J Analyze Fragment Ions I->J K Propose Fragmentation Pathway J->K L Structural Confirmation K->L

Figure 1. Experimental workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway of this compound

fragmentation mol This compound [M+H]⁺ m/z 197/199 frag1 7-azaindole radical cation m/z 117 mol->frag1 - Br• frag2 C₆H₄N⁺ m/z 90 frag1->frag2 - HCN frag3 C₅H₃⁺ m/z 63 frag2->frag3 - HCN

Figure 2. Proposed major fragmentation pathway of protonated this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the predicted fragmentation pattern, will aid researchers in the confident identification and characterization of this important synthetic building block. The provided workflows and diagrams offer a clear visual representation of the analytical process and the expected fragmentation chemistry, serving as a valuable resource for drug discovery and development professionals.

References

Application Notes and Protocols for the Analysis of 4-Bromo-7-azaindole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Bromo-7-azaindole, a key intermediate in the synthesis of various biologically active molecules, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocols are designed to be a starting point for method development and validation in research and quality control settings.

Stability-Indicating HPLC Method for this compound

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and its degradation products in bulk drug substances and pharmaceutical formulations.[2] This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradants that may arise during synthesis, storage, or under stress conditions.

Experimental Protocol

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution (100 µg/mL): For bulk drug analysis, accurately weigh 10 mg of the this compound sample and prepare as described for the standard stock solution. For formulated products, an extraction step may be necessary to separate the analyte from excipients.

  • Working Standard and Sample Solutions: Prepare working solutions by diluting the stock solutions to the desired concentration within the linear range of the method (e.g., 10 µg/mL).

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[3] The sample should be exposed to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (µg/mL) Correlation coefficient (r²) ≥ 0.9991 - 50
Correlation Coefficient (r²) 0.9995
Precision (% RSD)
- Intraday≤ 2.0%0.8%
- Interday≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.3
Robustness % RSD ≤ 2.0% for changes in flow rate, column temperature, and mobile phase compositionRobust

Note: The results presented are typical and should be confirmed during method validation.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject 10 µL Injection separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

HPLC Analysis Workflow for this compound.

GC-MS Method for this compound Analysis

Due to the presence of a polar N-H group in the pyrrole ring, this compound is not sufficiently volatile for direct GC-MS analysis. Derivatization is required to block the active hydrogen and increase volatility. Silylation is a common and effective derivatization technique for such compounds.

Experimental Protocol

Sample Preparation and Derivatization:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial. For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added.

  • Drying: Evaporate the solvent (if any) under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will react with the silylating reagent.

  • Derivatization (Silylation):

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Conditions:

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Data Presentation

Table 2: Expected Mass Spectral Data for Trimethylsilyl (TMS) Derivative of this compound

Ionm/z (Expected)Description
[M]⁺ 268/270Molecular ion of the TMS derivative (¹⁹Br/⁸¹Br isotopes)
[M-15]⁺ 253/255Loss of a methyl group from the TMS moiety
[M-Br]⁺ 189Loss of the bromine atom
[TMS]⁺ 73Trimethylsilyl cation

Note: The fragmentation pattern should be confirmed by analyzing a derivatized standard of this compound.

Visualization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dry Dry under Nitrogen weigh->dry derivatize Add Silylating Reagent & Heat dry->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on HP-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Mass Spectrum Acquisition detect->spectrum library Library Search & Fragmentation Analysis spectrum->library quantify Quantification (if IS used) library->quantify

GC-MS Analysis Workflow for this compound.

Logical Relationship: Stability-Indicating Method Principle

The following diagram illustrates the core principle of a stability-indicating analytical method, which is to demonstrate specificity in the presence of potential degradation products.

Stability_Indicating_Principle cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_result Outcome drug_substance This compound (Drug Substance) stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug_substance->stress_conditions hplc_method Stability-Indicating HPLC Method drug_substance->hplc_method degradation_products Degradation Products stress_conditions->degradation_products degradation_products->hplc_method chromatogram Resulting Chromatogram hplc_method->chromatogram Demonstrates Specificity peak_resolution Well-resolved peaks for: - this compound - All degradation products chromatogram->peak_resolution

Principle of a Stability-Indicating Method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromo-7-azaindole. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common impurities and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most prevalent impurities in the synthesis of this compound, particularly when using the 7-azaindole N-oxide route, are typically process-related. These can be broadly categorized as:

  • Regioisomeric Impurities: Bromination of the 7-azaindole ring can occur at positions other than the desired C4 position.

  • Unreacted Starting Materials: Residual 7-azaindole or 7-azaindole N-oxide may be present in the final product if the reactions do not go to completion.

  • Over-brominated Byproducts: The addition of more than one bromine atom to the azaindole ring can occur under certain conditions.

  • Byproducts from Reagents: Side products can arise from the decomposition or side reactions of the brominating agent (e.g., phosphorus oxybromide).

Q2: How can I detect and quantify the common impurities in my this compound product?

A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which helps in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to identify the presence of isomers and other impurities by observing their unique proton signals.

    • Quantitative NMR (qNMR) can be employed for the precise quantification of impurities without the need for individual impurity standards, by comparing the integral of a specific impurity peak to that of a known internal standard.

Q3: What causes the formation of regioisomeric impurities during the bromination of 7-azaindole N-oxide?

A3: The formation of regioisomers is governed by the electrophilic substitution pattern of the 7-azaindole N-oxide ring. While the C4 position is electronically favored for substitution, other positions, such as C3, C5, and C6, can also be attacked by the brominating agent, leading to the formation of 3-Bromo-, 5-Bromo-, and 6-Bromo-7-azaindole as impurities. The reaction conditions, including the choice of brominating agent, solvent, and temperature, can significantly influence the regioselectivity of the reaction.

Troubleshooting Guides

Issue 1: Presence of Regioisomeric Impurities

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) with similar Rf values.

  • Additional peaks in the HPLC chromatogram, often close to the main product peak.

  • Complex ¹H NMR spectrum with unexpected aromatic signals.

Possible Causes:

  • Non-optimal reaction temperature.

  • Incorrect choice or stoichiometry of the brominating agent.

  • Use of a non-ideal solvent system.

Solutions:

  • Temperature Control: Maintain a consistently low temperature during the addition of the brominating agent to enhance regioselectivity.

  • Brominating Agent: Carefully select the brominating agent. Milder brominating agents may offer better selectivity. Ensure precise control over the stoichiometry to avoid side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen different solvents to find the one that maximizes the yield of the desired 4-bromo isomer.

  • Purification: If regioisomers are formed, they can often be separated from the desired product by column chromatography or recrystallization.

Issue 2: High Levels of Unreacted Starting Material

Symptoms:

  • A significant peak corresponding to 7-azaindole or 7-azaindole N-oxide in the HPLC chromatogram.

  • Characteristic signals of the starting material in the ¹H NMR spectrum of the crude product.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Incomplete activation of the brominating agent.

  • Poor quality of reagents.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.

  • Reaction Conditions: Increase the reaction time or temperature as needed, while being mindful of potential side reactions.

  • Reagent Quality: Use high-purity starting materials and ensure the brominating agent is active.

Issue 3: Formation of Over-brominated Byproducts

Symptoms:

  • Peaks in the LC-MS analysis with molecular weights corresponding to the addition of two or more bromine atoms.

  • Reduced intensity of aromatic proton signals in the ¹H NMR spectrum.

Possible Causes:

  • Excess of the brominating agent.

  • Reaction temperature is too high.

Solutions:

  • Stoichiometry Control: Use a precise amount of the brominating agent, typically a slight excess.

  • Temperature Management: Perform the reaction at a controlled, low temperature.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureTypical Retention Time (Relative to Product)Common Method of Detection
7-azaindole1H-Pyrrolo[2,3-b]pyridineEarlierHPLC, LC-MS, NMR
7-azaindole N-oxide1H-Pyrrolo[2,3-b]pyridine-7-oxideEarlierHPLC, LC-MS, NMR
3-Bromo-7-azaindole3-Bromo-1H-pyrrolo[2,3-b]pyridineSimilarHPLC, LC-MS, NMR
5-Bromo-7-azaindole5-Bromo-1H-pyrrolo[2,3-b]pyridineSimilarHPLC, LC-MS, NMR
6-Bromo-7-azaindole6-Bromo-1H-pyrrolo[2,3-b]pyridineSimilarHPLC, LC-MS, NMR
4,X-Dibromo-7-azaindoleDibromo-1H-pyrrolo[2,3-b]pyridineLaterLC-MS, NMR

Note: The exact relative retention times will depend on the specific analytical method used.

Experimental Protocols

Key Experiment: Synthesis of this compound from 7-azaindole N-oxide

Materials:

  • 7-azaindole N-oxide

  • Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-azaindole N-oxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus oxybromide in DCM to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Crude Product cluster_purification Purification cluster_final Final Product Start_A 7-azaindole Step1 Oxidation (e.g., m-CPBA) Start_A->Step1 Intermediate 7-azaindole N-oxide Step1->Intermediate Step2 Bromination (e.g., POBr₃) Crude_Product Crude this compound Step2->Crude_Product Intermediate->Step2 Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Impurities cluster_regioisomers Regioisomeric Impurities cluster_starting_material Unreacted Starting Material cluster_over_bromination Over-bromination Start Impurity Detected in This compound Synthesis Regio_Cause Cause: Non-optimal temperature, wrong brominating agent Start->Regio_Cause SM_Cause Cause: Insufficient reaction time/temp, poor reagent quality Start->SM_Cause Over_Cause Cause: Excess brominating agent, high temperature Start->Over_Cause Regio_Solution Solution: Control temperature, optimize brominating agent, chromatographic purification Regio_Cause->Regio_Solution SM_Solution Solution: Monitor reaction, increase time/temp, use high-purity reagents SM_Cause->SM_Solution Over_Solution Solution: Precise stoichiometry, low temperature control Over_Cause->Over_Solution

Caption: Troubleshooting decision tree for common impurities.

Technical Support Center: Side Reactions in the Bromination of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 7-azaindole. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your desired brominated 7-azaindole product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 7-azaindole?

A1: The most prevalent side reactions are overbromination, leading to the formation of di- and tri-brominated products, and bromination on the pyridine ring, most commonly at the C5 position. The pyrrole ring of the 7-azaindole nucleus is electron-rich and highly susceptible to electrophilic substitution, making multiple additions of bromine a significant challenge.

Q2: Why is the C3 position the primary site of bromination?

A2: The C3 position of the 7-azaindole pyrrole ring is the most electron-rich and therefore the most nucleophilic site. Electrophilic aromatic substitution, the mechanism by which bromination occurs, is directed to this position due to the electronic nature of the bicyclic system.

Q3: Can bromination occur on the pyridine ring?

A3: Yes, bromination can occur on the pyridine ring, particularly at the C5 position. This is more likely to happen if the more reactive C3 position on the pyrrole ring is already substituted or if harsh reaction conditions are employed.

Q4: Which brominating agent is best for selective mono-bromination at the C3 position?

A4: N-Bromosuccinimide (NBS) is often the reagent of choice for achieving selective mono-bromination at the C3 position under mild conditions.[1] Other reagents like bromine (Br₂) can be used, but they often require more careful control of stoichiometry and temperature to avoid overbromination. Copper(II) bromide (CuBr₂) has also been reported for mild and efficient 3-bromination.[2]

Q5: How can I monitor the progress of the reaction to avoid side products?

A5: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal reaction time and prevent the formation of overbrominated species.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of 3-bromo-7-azaindole - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Degradation of starting material or product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; some reactions may require cooling to 0°C or below to improve selectivity. - Use a slight excess (1.05-1.1 equivalents) of the brominating agent. - Ensure anhydrous conditions and use purified reagents and solvents.
Formation of di- and/or tri-brominated products - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 eq. of NBS). - Perform the reaction at a lower temperature (e.g., 0°C or -78°C). - Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
Presence of 5-bromo-7-azaindole or other pyridine-brominated isomers - The C3 position is sterically hindered or deactivated. - Harsh reaction conditions (e.g., high temperature, strong acid catalysis).- If the C3 position is unsubstituted, milder conditions should favor C3 bromination. - Avoid high temperatures and strongly acidic conditions. - Consider protecting the pyrrole nitrogen if substitution on the pyridine ring is a persistent issue.
Reaction is sluggish or does not go to completion - Low reactivity of the brominating agent. - Poor solubility of 7-azaindole in the chosen solvent. - Presence of impurities that inhibit the reaction.- Use a more reactive brominating agent if necessary, but with caution to avoid overbromination. - Choose a solvent in which the 7-azaindole is more soluble (e.g., DMF, THF, or acetonitrile). - Ensure all reagents and solvents are pure and anhydrous.

Experimental Protocols

Protocol 1: Selective Mono-bromination at C3 using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of 3-bromo-7-azaindole while minimizing overbromination.

Materials:

  • 7-azaindole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 7-azaindole (1.0 eq.) in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-7-azaindole.

Reaction Pathways and Side Reactions

The bromination of 7-azaindole is an electrophilic aromatic substitution reaction. The following diagrams illustrate the desired reaction pathway and the most common side reactions.

Bromination of 7-Azaindole 7-Azaindole 7-Azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole->5-Bromo-7-azaindole Pyridine Ring Bromination (C5) 3-Bromo-7-azaindole 3-Bromo-7-azaindole 3,5-Dibromo-7-azaindole 3,5-Dibromo-7-azaindole 3,X,Y-Tribromo-7-azaindole 3,X,Y-Tribromo-7-azaindole 3,5-Dibromo-7-azaindole->3,X,Y-Tribromo-7-azaindole Further Overbromination

Figure 1. Overview of the primary and side reaction pathways in the bromination of 7-azaindole.

Detailed Mechanistic Pathways

The following diagrams illustrate the mechanisms for the formation of the desired product and a common side product.

Mechanism_of_C3_Bromination cluster_0 Formation of 3-Bromo-7-azaindole Start 7-Azaindole + Br+ Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic attack at C3 Product 3-Bromo-7-azaindole + H+ Intermediate->Product Deprotonation Mechanism_of_Overbromination cluster_1 Formation of 3,5-Dibromo-7-azaindole Start_Over 3-Bromo-7-azaindole + Br+ Intermediate_Over Sigma Complex Start_Over->Intermediate_Over Electrophilic attack at C5 Product_Over 3,5-Dibromo-7-azaindole + H+ Intermediate_Over->Product_Over Deprotonation

References

Technical Support Center: Optimizing Yield and Purity of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of 4-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method for the preparation of this compound involves a two-step process. The first step is the N-oxidation of the starting material, 7-azaindole, using an oxidizing agent like hydrogen peroxide. The resulting N-oxide is then subjected to bromination to yield the final product.[1][2] This method is often favored due to its operational simplicity and relatively high yields.[1]

Q2: What are the critical safety precautions to consider when working with this compound and the reagents for its synthesis?

A2: this compound is toxic if swallowed and can cause skin and severe eye irritation. It may also cause respiratory irritation.[3] Therefore, it is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reagents used in the synthesis, such as phosphorus oxyhalides and strong oxidizing agents, are also hazardous and should be handled with extreme care according to their respective safety data sheets (SDS).

Q3: How can I purify the crude this compound?

A3: The most common purification methods for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol, or a mixture of n-hexane and ethyl acetate, can be effective for removing minor impurities.[4] For more challenging separations, column chromatography using silica gel as the stationary phase is recommended.[5][6][7][8] The choice of eluent (mobile phase) will depend on the polarity of the impurities. A solvent system of ethyl acetate and hexane is often a good starting point.[9]

Troubleshooting Guide

Low Yield

Q4: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A4: Low yields can arise from several factors throughout the synthesis. Here's a breakdown of potential issues and solutions:

  • Incomplete N-oxidation: The initial oxidation of 7-azaindole is a critical step. Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC). The molar ratio of 7-azaindole to the oxidizing agent (e.g., hydrogen peroxide) is crucial; a ratio of 1:1.1 to 1.3 is often recommended.[1] Reaction temperature should also be controlled, typically between 5-15 °C, for 2-5 hours.[1]

  • Suboptimal Bromination Conditions: The temperature and reagents used in the bromination step significantly impact the yield. Using phosphorus oxybromide (POBr₃) in a suitable solvent like acetonitrile is a common method. The reaction is typically carried out at elevated temperatures (80-100 °C).[1] The presence of a catalyst, such as diisopropylethylamine (DIPEA), can also improve the reaction efficiency.[1]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous workup. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. For column chromatography, careful selection of the mobile phase is necessary to ensure good separation and avoid excessive band broadening, which can lead to product loss.

Purity Issues

Q5: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. What are the likely impurities and how can I remove them?

A5: The presence of multiple spots on a TLC plate suggests impurities, which could include unreacted starting material, over-brominated side products, or other byproducts.

  • Unreacted 7-azaindole or 7-azaindole-N-oxide: If the initial reactions are incomplete, you will have starting materials in your crude product.

    • Troubleshooting: Monitor the reaction progress by TLC to ensure full conversion. If the reaction has stalled, consider extending the reaction time or adjusting the temperature. Purification via column chromatography is effective in separating the more polar starting materials from the less polar this compound.[5][8]

  • Di- or Tri-brominated Species: Over-bromination can occur, leading to the formation of di- or tri-brominated 7-azaindole derivatives.[10]

    • Troubleshooting: To minimize over-bromination, control the stoichiometry of the brominating agent carefully. Adding the brominating agent slowly and maintaining a consistent reaction temperature can also help. These over-brominated products can often be separated by careful column chromatography.

  • Other Isomeric Bromo-7-azaindoles: Depending on the reaction conditions, bromination at other positions of the 7-azaindole ring can occur, leading to isomeric impurities.

    • Troubleshooting: The regioselectivity of the bromination is highly dependent on the synthetic route. The N-oxidation route generally directs bromination to the 4-position.[2] If isomeric impurities are suspected, detailed spectroscopic analysis (NMR) is required for identification. Purification by column chromatography is the most effective method for separating isomers.

Q6: After purification, my product is an off-white or yellowish solid, not the expected color. Does this indicate impurities?

A6: A slight coloration does not always signify a high level of impurity. However, a significant deviation from the expected color can indicate the presence of colored byproducts.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Re-purification: If the color persists and purity is a concern, a second purification step, such as another recrystallization or column chromatography, may be necessary.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via N-Oxidation

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Reference
N-Oxidation 7-azaindole, Hydrogen Peroxide, THF/EGME/Propylene glycol monomethyl ether5 - 152 - 5>90[1]
Bromination 7-azaindole-N-oxide, POBr₃, Acetonitrile, DIPEA (catalyst)80 - 1002 - 8~85[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Oxidation

Step 1: N-Oxidation of 7-azaindole [1]

  • In a round-bottom flask, dissolve 7-azaindole in a suitable organic solvent such as THF, EGME, or propylene glycol monomethyl ether.

  • Cool the solution to 5-15 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1-1.3 molar equivalents) to the stirred solution.

  • Maintain the reaction temperature between 5-15 °C and stir for 2-5 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the resulting solution containing N-oxide-7-azaindole can be used directly in the next step.

Step 2: Bromination of N-Oxide-7-azaindole [1]

  • To the solution of N-oxide-7-azaindole, add acetonitrile and phosphorus oxybromide (POBr₃) (5-10 molar equivalents).

  • Add a catalytic amount of diisopropylethylamine (DIPEA) (0.1-0.15 molar equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 2-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Adjust the pH of the aqueous solution to 8.5-9.5 with a suitable base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum to obtain crude this compound.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an n-hexane/ethyl acetate mixture) to just dissolve the solid.[4]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start 7-Azaindole n_oxidation N-Oxidation (H₂O₂, 5-15°C) start->n_oxidation n_oxide 7-Azaindole-N-oxide n_oxidation->n_oxide bromination Bromination (POBr₃, 80-100°C) n_oxide->bromination crude_product Crude this compound bromination->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If impure pure_product Pure this compound recrystallization->pure_product If pure column_chromatography->pure_product troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_oxidation Incomplete N-Oxidation low_yield->incomplete_oxidation suboptimal_bromination Suboptimal Bromination low_yield->suboptimal_bromination workup_loss Loss during Workup/ Purification low_yield->workup_loss monitor_oxidation Monitor reaction by TLC Adjust reagent ratio incomplete_oxidation->monitor_oxidation optimize_bromination Control temperature Use catalyst (DIPEA) suboptimal_bromination->optimize_bromination careful_workup Careful phase separation Minimal hot solvent for recrystallization workup_loss->careful_workup troubleshooting_purity Troubleshooting Purity Issues cluster_impurities Common Impurities cluster_remedies Remedies impure_product Impure Product (Multiple TLC spots) unreacted_sm Unreacted Starting Material impure_product->unreacted_sm over_bromination Over-brominated Products impure_product->over_bromination isomers Isomeric Byproducts impure_product->isomers monitor_reaction Ensure complete reaction (TLC monitoring) unreacted_sm->monitor_reaction column_chrom Purify by Column Chromatography unreacted_sm->column_chrom control_stoichiometry Control brominating agent stoichiometry over_bromination->control_stoichiometry over_bromination->column_chrom isomers->column_chrom recrystallization Recrystallization monitor_reaction->recrystallization

References

Troubleshooting low yield in Suzuki coupling of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 4-Bromo-7-azaindole.

Troubleshooting Guides

Q1: My Suzuki coupling of this compound is resulting in low or no yield. What are the primary factors I should investigate?

A1: Low product yield in the Suzuki coupling of this compound is a common challenge, often stemming from the unique electronic properties and the presence of the N-H group in the azaindole scaffold. A systematic evaluation of your reaction components and conditions is the most effective approach.

Key Areas for Investigation:

  • Catalyst System (Palladium Source & Ligand): The catalyst's activity is paramount. The N-H group of the azaindole can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

    • Action: Switch to a more robust catalyst system. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often effective for challenging substrates like nitrogen-containing heterocycles.[1][2] Standard catalysts like Pd(PPh₃)₄ may be less effective.[3]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4]

    • Action: Screen different bases. While common bases like K₂CO₃ or Na₂CO₃ can work, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaromatic couplings.[1][5] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Action: Use a suitable solvent mixture. Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water (e.g., 4:1 or 10:1 ratio), are typically used.[6][7] The water is necessary to solubilize the inorganic base.

  • Reaction Temperature: Insufficient thermal energy can lead to incomplete conversion.

    • Action: Increase the reaction temperature. Suzuki couplings with heteroaromatic bromides often require heating, typically in the range of 80-120 °C.[6][7] Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[8]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species or promote unwanted side reactions.[9]

    • Action: Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[8] Maintain a positive pressure of an inert gas throughout the reaction.

Q2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A2: The formation of homocoupling (boronic acid coupling with itself) and dehalogenation (replacement of bromine with hydrogen) products points to specific issues within your reaction setup and catalytic cycle.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Action: Improve the inert atmosphere of your reaction. Rigorous degassing of solvents and maintaining a positive pressure of nitrogen or argon is crucial.[6] In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[6]

  • Dehalogenation (Protodeboronation/Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be caused by impurities (water, protic solvents) reacting with the organopalladium intermediate or by the instability of the boronic acid.[10]

    • Action 1: Use high-purity reagents. Ensure your boronic acid is fresh or has been stored properly to prevent degradation (protodeboronation).[2][10] Use anhydrous solvents where appropriate.

    • Action 2: Choose the right base. Some bases can facilitate the dehalogenation pathway. Screening different bases may identify one that favors the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q3: Does the unprotected N-H group on the 7-azaindole ring interfere with the reaction? Should I use a protecting group?

A3: Yes, the free N-H group can interfere with the reaction by coordinating to the palladium catalyst, which can inhibit its activity.[1] While N-protection (e.g., with a PMB or SEM group) is a valid strategy to circumvent this issue, many modern catalyst systems are capable of coupling unprotected N-H heterocycles in high yields.[1][11] Using specialized ligands like XPhos or SPhos with a suitable palladium precatalyst often allows for the direct and efficient coupling of this compound without the need for extra protection/deprotection steps.[1]

Q4: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A4: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for nitrogen-rich heterocycles, systems based on sterically hindered and electron-rich phosphine ligands are generally superior to traditional catalysts like Pd(PPh₃)₄.[2][12][13]

Highly Recommended Systems:

  • Buchwald Precatalysts: XPhos-Pd-G2/G3, SPhos-Pd-G2/G3. These are often highly effective and reliable.[1]

  • In-situ Generated Catalysts: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, SPhos, or dppf.[3][14]

Q5: How do I choose the right base and solvent for my reaction?

A5: The base and solvent are interdependent. An inorganic base like K₃PO₄ requires a polar solvent system, often a mixture of an organic solvent (dioxane, THF, DMF) and water, to achieve sufficient solubility.[1] The main role of the base is to form the more nucleophilic boronate species, which is crucial for the transmetalation step.[4] A good starting point is K₃PO₄ or Cs₂CO₃ in a 4:1 mixture of dioxane and water.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Heteroaryl Halides

This table summarizes various conditions reported for the Suzuki-Miyaura coupling of nitrogen-containing heteroaryl halides, demonstrating the impact of catalyst, base, and solvent choice on yield.

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-7-azaindolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1002491[1]
27-Bromo-1H-indazolePdCl₂(PPh₃)₂ (10)-K₃PO₄ (3)Dioxane/H₂O110280[5]
33-Iodo-6-chloro-7-azaindolePd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol600.595[14]
45-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80290[3]
54-BromoimidazoleXPhos Precatalyst P1 (7)XPhos (10.5)K₃PO₄ (2)Dioxane/H₂O1002431[1]

Note: Yields are isolated yields and can vary based on the specific boronic acid used.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point based on established procedures for similar nitrogen-containing heterocycles.[1][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., SPhos-Pd-G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Schlenk flask or sealed reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add catalyst_death Catalyst Deactivation (e.g., Oxidation, Aggregation) pd0->catalyst_death pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_intermediate R¹-Pd(II)L₂-R² transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 product R¹-R² (Desired Product) red_elim->product aryl_halide R¹-X (this compound) aryl_halide->ox_add boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed q1 Is the reaction running to completion? start->q1 a1_yes Incomplete Conversion q1->a1_yes No a1_no Full Conversion, Low Isolated Yield q1->a1_no Yes check_catalyst 1. Check Catalyst System - Use Buchwald Precatalyst - Increase Catalyst Loading a1_yes->check_catalyst check_side_reactions 1. Analyze Side Products - Homocoupling? - Dehalogenation? a1_no->check_side_reactions check_conditions 2. Optimize Conditions - Increase Temperature - Screen Bases (K₃PO₄, Cs₂CO₃) - Check Solvent check_catalyst->check_conditions check_reagents 3. Verify Reagent Quality - Use fresh Boronic Acid - Ensure Base is Anhydrous check_conditions->check_reagents fix_atmosphere 2. Improve Inert Atmosphere - Rigorous Degassing check_side_reactions->fix_atmosphere check_workup 3. Review Workup/Purification - Product water soluble? - Decomposition on silica? fix_atmosphere->check_workup

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Preventing dehalogenation in 4-Bromo-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions involving 4-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my this compound reactions?

A1: Dehalogenation is a side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 7-azaindole as a byproduct. This is problematic as it reduces the yield of your desired product and introduces an impurity that can be difficult to separate.

Q2: What are the most common types of reactions where dehalogenation of this compound is observed?

A2: Dehalogenation is frequently observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the azaindole core.

Q3: What are the key factors that influence the extent of dehalogenation?

A3: The primary factors influencing dehalogenation are the reaction conditions. These include the choice of palladium catalyst and ligand, the type and strength of the base used, the reaction solvent, and the temperature.

Q4: Is N-protection of the 7-azaindole ring necessary?

A4: Yes, N-protection of the pyrrole nitrogen in the 7-azaindole ring is often crucial. The unprotected N-H can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions.[1] Using a suitable protecting group can significantly improve reaction outcomes.

Troubleshooting Guide

Issue 1: Significant formation of 7-azaindole (dehalogenated byproduct) in a Suzuki-Miyaura coupling reaction.

This issue often arises from a competing reductive dehalogenation pathway. The following steps can help troubleshoot and minimize this side reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions High Dehalogenation High Dehalogenation Ligand Selection Ligand Selection High Dehalogenation->Ligand Selection Base Selection Base Selection Ligand Selection->Base Selection Bulky, e--rich Ligands Bulky, e--rich Ligands Ligand Selection->Bulky, e--rich Ligands Use Solvent Selection Solvent Selection Base Selection->Solvent Selection Weaker, Inorganic Base Weaker, Inorganic Base Base Selection->Weaker, Inorganic Base Switch to Temperature Control Temperature Control Solvent Selection->Temperature Control Aprotic, Non-polar Solvent Aprotic, Non-polar Solvent Solvent Selection->Aprotic, Non-polar Solvent Change to Lower Temperature Lower Temperature Temperature Control->Lower Temperature Reduce

Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Recommended Actions:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step over the dehalogenation pathway.

  • Base Selection: Strong bases can sometimes promote dehalogenation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent Choice: Polar aprotic solvents can sometimes be problematic. Switching to a non-polar aprotic solvent like toluene may be beneficial.

  • Temperature Control: High temperatures can accelerate dehalogenation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 2: Low yield of the desired amine product and significant debromination in a Buchwald-Hartwig amination reaction.

Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a common issue. The choice of ligand and base is particularly critical.

Competing Pathways in Buchwald-Hartwig Amination

cluster_paths Reaction Pathways Ar-Pd(II)-L Ar-Pd(II)-L Desired Product Desired Product Ar-Pd(II)-L->Desired Product Reductive Elimination (Favored by bulky, e--rich ligands) Dehalogenated Product Dehalogenated Product Ar-Pd(II)-L->Dehalogenated Product β-Hydride Elimination (Can be promoted by strong bases)

Competing reductive elimination and β-hydride elimination pathways.

Recommended Actions:

  • Protect the Azaindole N-H: Ensure the 7-azaindole nitrogen is protected (e.g., with a Boc, benzyl, or tosyl group) to prevent interference with the catalyst.[1]

  • Ligand and Base Combination: The combination of the ligand and base is crucial. For C-N bond formation with N-substituted 4-bromo-7-azaindoles, the use of Xantphos as a ligand with bases like Cs₂CO₃ or K₂CO₃ in dioxane has been shown to be effective.[1]

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction outcome. Both Pd(OAc)₂ and Pd₂(dba)₃ have been used successfully in combination with appropriate ligands.[1]

Data Presentation

The following tables summarize the optimization of reaction conditions for the palladium-catalyzed C-N and C-O coupling of N-substituted 4-bromo-7-azaindoles, providing a comparative view of the effectiveness of different ligands and bases.

Table 1: Optimization of C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [1]

EntryPd Source (mol%)Ligand (mol%)Base (1.5 equiv)SolventTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane2.592
2Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane388
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane645
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane565
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Dioxane12NR
6Pd(OAc)₂ (5)dppf (10)Cs₂CO₃Dioxane830
7Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃Dioxane1025
8Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane485
9Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane390

NR = No Reaction

Table 2: C-N Coupling of N-Substituted 4-bromo-7-azaindoles with Various Amines [1]

EntryN-Protecting GroupAmineProductTime (h)Yield (%)
1SEMPhenylmethanamine4-(benzylamino)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine2.594
2BenzylPhenylmethanamine1-benzyl-N-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine392
3Methyl4-MethoxyanilineN-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine390
4Ethyl4-Methoxyaniline1-ethyl-N-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-amine2.592
5SEMMorpholine4-(morpholino)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine388
6BenzylAnilineN-phenyl-1-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine391
7EthylPhenylmethanamineN-benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine390
8Methyltert-butyl piperazine-1-carboxylatetert-butyl 4-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate389

Reactions were carried out at 100 °C using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 mmol) in dioxane.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-N Coupling of N-Substituted 4-Bromo-7-azaindoles with Amines [1]

  • To a sealed Schlenk tube, add the N-substituted this compound (1.0 mmol), the corresponding amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %), and Xantphos (10 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for the time indicated in Table 2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.

References

Improving solubility of 4-Bromo-7-azaindole for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-7-azaindole for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline solid.[1] It is characterized as having moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane, but it is sparingly soluble in water.[1][2] Due to its aromatic structure, it can be prone to solubility issues, particularly in aqueous or non-polar organic systems.

Q2: My this compound is not dissolving in my primary reaction solvent. What are the initial troubleshooting steps?

If you are experiencing poor solubility, consider the following initial steps:

  • Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility limit. Monitor the temperature to prevent decomposition.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Increased Stirring/Agitation: Ensure the mixture is being stirred vigorously to maximize the interaction between the solvent and the solute.

Q3: Which common organic solvents are recommended for dissolving this compound?

Based on its properties, the following solvents are good starting points for solubilization:

  • Protic Solvents: Ethanol, Methanol[1][2]

  • Aprotic Polar Solvents: Dichloromethane (DCM)[1][2], Tetrahydrofuran (THF)[3], Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]

It is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with the full-scale reaction.

Q4: Can a co-solvent system be used to improve the solubility of this compound?

Yes, using a co-solvent is a highly effective technique.[5][6] Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of a poorly soluble compound.[5][6] For example, if your reaction is in a less polar solvent like toluene, adding a small percentage of a more polar solvent like THF or DMF can enhance solubility. The key is to find a co-solvent that is compatible with your reaction conditions.

Q5: How does pH affect the solubility of this compound?

The solubility of many nitrogen-containing heterocyclic compounds is pH-dependent.[7] The 7-azaindole scaffold contains basic nitrogen atoms that can be protonated under acidic conditions. Protonation increases the polarity of the molecule, which can lead to a significant increase in its aqueous solubility.[8][9] Conversely, in a basic solution, the molecule will be in its neutral, less soluble form. Therefore, for reactions in aqueous or protic media, adjusting the pH to be slightly acidic may improve solubility.[10][11]

Q6: Are there any other advanced methods to enhance solubility for reactions involving this compound?

Beyond solvent choice and pH adjustment, other strategies include:

  • Structural Modification: For drug discovery applications, solubility can be improved by adding polar functional groups (e.g., morpholine) to the molecule at a solvent-exposed position, which disrupts crystal packing and increases polarity.[9][12]

  • Use of Surfactants: In some formulations, surfactants can be used to create micelles that encapsulate and solubilize poorly soluble compounds.[6][13]

  • Solid-Phase Synthesis: For certain reaction types, mechanochemical methods like ball milling can be employed to carry out reactions in a solvent-free or low-solvent environment, bypassing solubility issues altogether.[14]

Solubility Data Summary

While extensive quantitative data for this compound is not broadly published, the following table summarizes its known qualitative solubility and provides reference data for a closely related isomer, 5-Bromo-7-azaindole, to offer a quantitative perspective on aqueous solubility.

CompoundSolvent TypeSolvent ExamplesSolubility ProfileQuantitative Data (at 20-25°C)
This compound Water-Sparingly Soluble[1]Not available
Polar ProticMethanol, Ethanol[1][2]Moderate[1][2]Not available
Polar AproticDichloromethane[1][2], THF[3], DMSO[4]Moderate[1][2]Not available
5-Bromo-7-azaindole Water(at pH 6.5-6.6)-52.5 - 66.4 mg/L[15]

Experimental Protocols

Protocol 1: Standard Procedure for Solubility Assessment

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., THF, DCM, Methanol, Acetonitrile)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir bar and stir plate

  • Vortex mixer

  • Analytical balance

Methodology:

  • Add a pre-weighed amount of this compound (e.g., 2 mg) to a vial.

  • Add a small volume of the selected solvent (e.g., 100 µL) to the vial.

  • Cap the vial and vortex vigorously for 1 minute.

  • Place the vial on a stir plate and stir for 15 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 20 mg/mL.

  • If the solid has not dissolved, add another aliquot of solvent (100 µL) and repeat steps 3-5.

  • Continue adding solvent in a stepwise manner until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added.

Protocol 2: Improving Solubility with a Co-Solvent System

Objective: To enhance the solubility of this compound in a primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., THF, DMF)

  • Reaction vessel

Methodology:

  • Add this compound and the primary reaction solvent to the reaction vessel.

  • Stir the mixture at room temperature. Observe for incomplete dissolution.

  • Begin adding the co-solvent dropwise while stirring vigorously.

  • Monitor for visual changes. Continue adding the co-solvent in small increments (e.g., 1-5% of the total volume) until the this compound is fully dissolved.

  • Note the final percentage of co-solvent required. Ensure this co-solvent and its concentration are not detrimental to the planned chemical reaction.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: this compound insoluble in reaction solvent check_agitation Increase agitation? (Stirring, Sonication) start->check_agitation check_temp Apply gentle heat? check_agitation->check_temp Still insoluble success Success: Compound Dissolved Proceed with reaction check_agitation->success Soluble try_cosolvent Introduce a co-solvent? (e.g., THF, DMF) check_temp->try_cosolvent Still insoluble check_temp->success Soluble check_ph Is the reaction medium protic/aqueous? try_cosolvent->check_ph Still insoluble or co-solvent incompatible try_cosolvent->success Soluble adjust_ph Adjust pH to be slightly acidic check_ph->adjust_ph Yes fail Failure: Re-evaluate solvent system or consider alternative methods check_ph->fail No adjust_ph->success Soluble adjust_ph->fail Still insoluble

Caption: A workflow for troubleshooting solubility issues with this compound.

TK_Inhibitor_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling receptor Growth Factor Receptor (Tyrosine Kinase) atp ATP receptor->atp Activates ligand Growth Factor ligand->receptor Binds inhibitor Tyr-Kinase Inhibitor (Derived from this compound) inhibitor->receptor Blocks ATP binding site adp ADP atp->adp Phosphorylation pathway Signal Transduction Pathway adp->pathway response Cell Proliferation & Survival pathway->response

Caption: Hypothetical pathway showing inhibition of a tyrosine kinase receptor.

References

Technical Support Center: Efficient Cross-Coupling of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 4-Bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound challenging?

A1: The 7-azaindole scaffold presents unique challenges in cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This often necessitates the use of N-protected substrates or carefully selected catalyst systems to achieve high yields. Additionally, the electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole ring can influence the reactivity of the C-Br bond.[2]

Q2: Is N-protection of the 7-azaindole nitrogen necessary for efficient cross-coupling?

A2: In many cases, N-protection is crucial for successful cross-coupling of this compound.[1][2] The unprotected N-H group can lead to side reactions and catalyst deactivation. However, some methods have been developed for the coupling of unprotected halo-7-azaindoles, often requiring specific ligands and strong bases like LiHMDS. The choice of protecting group (e.g., Boc, SEM, benzyl) can also influence the reaction outcome and should be considered based on the stability towards the reaction conditions and the ease of removal.

Q3: What are the most common side reactions observed during the cross-coupling of this compound?

A3: Common side reactions include:

  • Debromination (hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 7-azaindole. This is a common issue in many cross-coupling reactions.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen or with certain copper co-catalysts.[3][4]

  • Protodeborylation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, reducing the amount of coupling partner available.

Careful optimization of reaction conditions, including the use of degassed solvents and an inert atmosphere, can help minimize these side reactions.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

Possible Cause Troubleshooting Steps
Catalyst Inactivity/Poisoning The pyridine nitrogen of the azaindole can inhibit the palladium catalyst.[1] Consider using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the catalytic cycle.[6][7] Alternatively, protecting the pyridine nitrogen as an N-oxide can prevent coordination to the palladium center.[1]
Poor Quality of Reagents Boronic acids can degrade over time. Use fresh or properly stored boronic acid. Ensure the base is anhydrous and finely powdered.
Inappropriate Base or Solvent The choice of base and solvent is critical. A screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene/water, THF/water) is recommended.[6][8]
Insufficient Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[4]
Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

Possible Cause Troubleshooting Steps
Unprotected Azaindole N-H The acidic N-H proton can interfere with the reaction. N-protection is highly recommended for Buchwald-Hartwig reactions of this compound.[2]
Incompatible Ligand The choice of ligand is crucial. For C-N coupling of this compound, bidentate phosphine ligands like Xantphos have been shown to be effective.[2]
Base Incompatibility Strong bases like NaOtBu may not be compatible with all functional groups. Weaker bases like Cs₂CO₃ or K₂CO₃ can be effective alternatives.[2][9]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species.[10]
Sonogashira Coupling

Issue: Low yield and/or formation of homocoupled alkyne (Glaser coupling).

Possible Cause Troubleshooting Steps
Copper Co-catalyst Issues The copper(I) co-catalyst, while accelerating the reaction, can also promote alkyne homocoupling, especially in the presence of oxygen.[3] Ensure rigorous degassing and consider a copper-free Sonogashira protocol.[3]
N-H Interference Similar to other cross-couplings, the unprotected azaindole N-H can be problematic. N-protection is generally advised.
Inappropriate Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The choice and amount of base can significantly impact the reaction outcome.[11]
Low Reactivity of Substrate If the reaction is sluggish, consider increasing the temperature or using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand.[12]

Data Presentation: Catalyst System Performance

The following tables summarize reported yields for the cross-coupling of N-protected this compound with various coupling partners.

Table 1: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles [2]

Coupling Partner (Amine)Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100392
4-FluoroanilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100394
MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane1002.590
Boc-piperazinePd₂(dba)₃XantphosCs₂CO₃Dioxane100388

Table 2: C-O Coupling of N-Protected 4-Bromo-7-azaindoles with Phenols

Coupling Partner (Phenol)Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
PhenolPd(OAc)₂XantphosK₂CO₃Dioxane100585
4-MethoxyphenolPd(OAc)₂XantphosK₂CO₃Dioxane100488
3-CresolPd(OAc)₂XantphosK₂CO₃Dioxane100482

Note: The data for C-O coupling is based on optimized conditions for related substrates and serves as a strong starting point for this compound.

Table 3: Representative Catalyst Systems for Suzuki and Sonogashira Couplings

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)
Suzuki Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100
Sonogashira PdCl₂(PPh₃)₂-Et₃NDMFRT - 60
(Cu-catalyzed)CuI (co-catalyst)
Sonogashira Pd₂(dba)₃P(tBu)₃Cs₂CO₃DMFRT - 100
(Cu-free)

Note: This table provides general starting conditions. Optimization is often required for specific substrates.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of N-Protected this compound[2]
  • To an oven-dried Schlenk tube, add the N-protected this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and Xantphos (10 mol%).

  • Add anhydrous, degassed dioxane (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time indicated by TLC or LC-MS monitoring.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
  • In a reaction vessel, combine the N-protected this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane or toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine this compound, Coupling Partner, & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Catalyst/Ligand & Degassed Solvent Inert->Catalyst Heat Heat to Optimized Temperature Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction & Extract Monitor->Quench Purify Purify by Chromatography Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Catalyst_Selection_Decision_Tree start Start: Cross-Coupling of This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C Bond) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N/C-O Bond) reaction_type->buchwald C-N/C-O sonogashira Sonogashira Coupling (C-C Alkyne) reaction_type->sonogashira C-C (alkyne) suzuki_cat Use Bulky Phosphine Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 suzuki->suzuki_cat buchwald_cat Use Bidentate Ligand (e.g., Xantphos) with Pd(OAc)2 or Pd2(dba)3 buchwald->buchwald_cat sonogashira_cat Choose between Cu-catalyzed (PdCl2(PPh3)2/CuI) or Cu-free conditions sonogashira->sonogashira_cat cu_catalyzed Cu-catalyzed: Faster, risk of homocoupling sonogashira_cat->cu_catalyzed Standard cu_free Cu-free: Cleaner, may require higher temperature sonogashira_cat->cu_free Oxygen-sensitive

References

Managing temperature and reaction time for 4-Bromo-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of a 7-azaindole derivative. One documented method starts from 1H-pyrrolo[2,3-b]pyridine-7-oxide, which is then brominated.[1] Other strategies include palladium-catalyzed cross-coupling reactions to introduce substituents at the 4-position of the 7-azaindole core.[2][3]

Q2: What are the critical reaction parameters to control during the synthesis?

Temperature and reaction time are critical parameters that significantly influence the yield and purity of this compound. Careful control of these factors is essential to minimize the formation of impurities and side products.

Q3: What is a typical temperature profile for the bromination of 7-azaindole precursors?

A representative temperature profile for the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide involves an initial cooling phase, followed by a gradual warming. Specifically, the addition of the brominating agent is often performed at 0°C, and the reaction is maintained at this temperature for a period before being allowed to warm to room temperature.[1] Another method describes a bromination reaction temperature between 0-30°C.

Q4: How does reaction time affect the synthesis?

Reaction time is crucial for ensuring the completion of the reaction while avoiding the degradation of the product or the formation of byproducts. In a documented procedure, the reaction mixture is stirred for 1 hour at 0°C and then for an additional 4 hours at room temperature to drive the reaction to completion.[1] Monitoring the reaction progress using techniques like TLC or LC-MS is recommended to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is stirred for the recommended duration at the specified temperatures. - Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. - Consider extending the reaction time at room temperature if starting material is still present.
Decomposition of product.- Maintain strict temperature control, especially during the addition of reagents. - Avoid excessive heating during the reaction and work-up steps.
Suboptimal reagent stoichiometry.- Accurately measure and dispense all reagents according to the established protocol.
Formation of Multiple Products (Impurities) Lack of regioselectivity in bromination.- The bromination of azaindoles is generally an electrophilic aromatic substitution. The position of bromination can be influenced by the substrate and reaction conditions. Ensure the correct starting material and brominating agent are used for the desired isomer.[4]
Over-bromination.- Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely and quench it once the desired product is formed.
Side reactions due to temperature fluctuations.- Utilize an ice bath to maintain a stable low temperature during initial reaction stages. - Allow the reaction to warm to room temperature gradually.
Difficulty in Product Isolation Product precipitation issues.- After quenching the reaction, adjusting the pH and adding an anti-solvent like water can facilitate precipitation.[1] - Cooling the suspension at a low temperature (e.g., 5°C) for a sufficient time can improve precipitation.[1]
Product is an oil or difficult to crystallize.- Attempt recrystallization from a different solvent system. - Purify the product using column chromatography.

Experimental Protocols & Data

Synthesis of this compound from 1H-pyrrolo[2,3-b]pyridine-7-oxide[1]

Reagents and Conditions:

ReagentMolar Eq.Temperature (°C)Time (h)
1H-pyrrolo[2,3-b]pyridine-7-oxide1.0--
Tetramethylammonium bromide1.20-
Methanesulfonic anhydride2.00, then RT1 at 0°C, 4 at RT
N,N-dimethylformamide (DMF)Solvent0, then RT5

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide in DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add methanesulfonic anhydride in portions while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for 4 hours.

  • Quench the reaction by diluting with water.

  • Adjust the pH to 7 using solid sodium hydroxide.

  • Add more water to induce precipitation and keep the suspension at 5°C for 1 hour.

  • Collect the precipitate by filtration, wash with ice-water, and dry under vacuum over P₂O₅.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Reactants (7-azaindole precursor, TMABr in DMF) B 2. Cool to 0°C A->B Ice Bath C 3. Add Methanesulfonic Anhydride B->C Portion-wise addition D 4. Stir at 0°C for 1h C->D E 5. Warm to RT and Stir for 4h D->E Gradual warming F 6. Quench with Water E->F G 7. Neutralize pH to 7 F->G Solid NaOH H 8. Precipitate and Cool to 5°C G->H Add more water I 9. Filter and Wash H->I J 10. Dry Product I->J Vacuum oven reaction_pathway Simplified Bromination Pathway Start 7-Azaindole Precursor (e.g., 7-oxide) Intermediate Reaction Intermediate Start->Intermediate Electrophilic Attack Reagents Brominating Agent + Additives Reagents->Intermediate Product This compound Intermediate->Product Deprotonation Conditions Temperature Control (0°C -> RT) Reaction Time (1h + 4h) Conditions->Intermediate

References

Technical Support Center: Catalyst Removal in 4-Bromo-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of catalysts from 4-Bromo-7-azaindole reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions involving this compound?

A1: Palladium-catalyzed cross-coupling reactions are frequently employed for C-C and C-N bond formation with this compound.[1][2] Common palladium catalysts include both homogeneous and heterogeneous systems. Homogeneous catalysts like palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often used in combination with ligands such as Xantphos.[3] Heterogeneous catalysts like palladium on carbon (Pd/C) are also utilized.[4] Other transition metal catalysts, such as those based on copper or rhodium, may also be used in specific applications for azaindole synthesis.[5][6]

Q2: Why is it crucial to remove the catalyst from the final product?

A2: Residual catalyst, particularly heavy metals like palladium, can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and, most importantly, are strictly regulated in active pharmaceutical ingredients (APIs) due to their potential toxicity. Regulatory bodies have been progressively lowering the acceptable limits of such impurities in pharmaceutical products.[7]

Q3: What are the primary methods for removing palladium catalysts?

A3: The choice of removal method depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble). Key methods include:

  • Filtration through Celite®: Primarily for removing heterogeneous catalysts like Pd/C and precipitated palladium species.[4][8]

  • Silica Gel Chromatography: A standard purification technique effective for removing a significant portion of both soluble and insoluble palladium residues.[1][8]

  • Metal Scavengers: Solid-supported materials with functional groups (e.g., thiols, amines) that chelate and bind soluble palladium, which can then be removed by filtration.[1][4]

  • Activated Carbon: Can be used to adsorb residual palladium.[4]

  • Crystallization: Can be effective, but in some cases, it may concentrate the metal within the crystal structure.[7]

  • Liquid-Liquid Extraction: Useful for removing purely inorganic palladium salts.[8]

Troubleshooting Guides

Issue 1: High levels of palladium remain after filtration through Celite®.
  • Symptom: The filtrate remains colored (black, grey, or brown), and analysis (e.g., ICP-MS) indicates high residual palladium.[4]

  • Possible Cause: The palladium species in your reaction mixture are likely soluble (homogeneous). Celite® filtration is most effective for insoluble particles.[4][9] Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, often utilize soluble palladium complexes.[1]

  • Solution:

    • Employ a Palladium Scavenger: After the initial filtration, treat the filtrate with a suitable palladium scavenger to capture the dissolved metal.[9] Thiol-based scavengers are often effective for this purpose.[9]

    • Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[4]

    • Chromatography: Purify the product using silica gel column chromatography.[1][8]

Issue 2: Significant product loss when using a metal scavenger.
  • Symptom: The yield of the final product is lower than expected after the scavenging step.

  • Possible Cause: The scavenger may have a non-specific affinity for your product, or the product may be physically trapped within the solid support of the scavenger.

  • Solution:

    • Reduce Scavenger Amount: Use the minimum effective amount of the scavenger to minimize product binding.[4]

    • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.[4]

    • Select a Different Scavenger: The affinity for your product can vary between different types of scavengers. Consider testing an alternative scavenger with a different functional group.[4]

Issue 3: Tar-like impurities are co-eluting with the product during chromatography.
  • Symptom: The purified fractions from column chromatography are still colored, and analysis shows the presence of persistent impurities.

  • Possible Cause: The reaction may have produced polymeric or tarry byproducts that have similar polarity to the desired this compound derivative.

  • Solution:

    • Trituration: Attempt to remove the tar by triturating the crude product with a solvent in which the desired compound is sparingly soluble, but the tar is either highly soluble or insoluble.[1]

    • Activated Carbon Treatment: Before chromatography, dissolve the crude product in a suitable solvent and stir with activated carbon to adsorb some of the colored impurities. Filter the carbon off before proceeding with chromatography.

    • Optimize Chromatography Conditions: Use a larger amount of silica gel or a different solvent system to improve separation.[1]

Data Presentation

The following table summarizes the typical efficiency of various palladium removal methods. The final palladium concentration can vary depending on the initial concentration and specific reaction conditions.

Removal MethodCatalyst TypeTypical Purity AchievedFinal Palladium LevelAdvantagesDisadvantages
Filtration through Celite® Heterogeneous (e.g., Pd/C)>95% (can vary)[1]VariableSimple, quick, and inexpensive.[4][8]Ineffective for soluble palladium species.[4]
Silica Gel Chromatography Homogeneous & Heterogeneous95-99%[1]<100 ppmWidely available and effective for many impurities.Can be time-consuming and require large solvent volumes; potential for product loss on the column.
Metal Scavengers Homogeneous>99.5%[1]Often <10 ppmHigh selectivity for palladium, leading to very low residual levels.[1][7]Can be expensive; may require screening to find the optimal scavenger; potential for product loss.[4]
Activated Carbon Homogeneous & HeterogeneousVariableVariableInexpensive and can remove other organic impurities.Can have low selectivity and may adsorb the desired product.
Crystallization Homogeneous & HeterogeneousHighly variableHighly variableCan provide a very pure product.May concentrate palladium in the final product; not always feasible.[7]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through a Celite® Pad

This method is suitable for catalysts like Palladium on Carbon (Pd/C).

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Create a slurry of Celite® (approximately 1-2 cm thick layer) in a suitable solvent (one in which your product is soluble).

    • Pour the slurry into the funnel and apply a gentle vacuum to form a compact and level pad.[4]

    • Wash the pad with fresh solvent until the filtrate runs clear.

  • Filter the Reaction Mixture:

    • Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[4][8]

    • Carefully pour the diluted mixture onto the center of the Celite® pad under a gentle vacuum.[4]

    • Wash the pad with several portions of fresh solvent to ensure all the product is collected.[8]

  • Product Isolation:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.[8]

Protocol 2: Removal of Homogeneous Palladium Catalyst using a Thiol-Based Scavenger

This protocol is effective for removing dissolved palladium species after an initial work-up.

  • Scavenger Selection and Quantification:

    • Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol-based scavengers are a good starting point.

    • Calculate the required amount of scavenger. Typically, 4-8 molar equivalents relative to the initial catalyst loading are used for initial screening.

  • Scavenging Procedure:

    • Dissolve the crude or partially purified product containing the soluble palladium in a suitable organic solvent.

    • Add the calculated amount of the thiol-based scavenger to the solution.

    • Stir the mixture at room temperature. The scavenging process is often complete within an hour, but longer times or gentle heating may be required for optimal results.

  • Isolation of the Purified Product:

    • Filter the mixture to remove the scavenger-bound palladium.

    • Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[4]

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to yield the purified product.[9]

Visualizations

Catalyst_Removal_Workflow General Workflow for Palladium Catalyst Removal A Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound B Initial Aqueous Work-up A->B C Crude Product (Contains Palladium Species) B->C D Is the Catalyst Heterogeneous? C->D M Silica Gel Chromatography (Alternative/Additional Step) C->M Alternative Path E Filtration through Celite® D->E Yes G Are Soluble Pd Species Present? D->G No (Homogeneous) F Product Solution (Low Heterogeneous Pd) E->F F->G H Palladium Scavenging (e.g., Thiol-based scavenger) G->H Yes K Solvent Removal G->K No (Trace Pd) I Filtration to Remove Scavenger H->I J Purified Product Solution I->J J->K L Final Purified Product (<10 ppm Pd) K->L M->K Troubleshooting_Logic Troubleshooting Catalyst Removal Issues Start Problem Encountered Prob1 High Pd after Celite® Filtration Start->Prob1 Prob2 Product Loss with Scavenger Start->Prob2 Cause1 Cause: Soluble Pd Species Prob1->Cause1 Cause2 Cause: Product Adsorption Prob2->Cause2 Sol1a Solution: Use Scavenger Cause1->Sol1a Sol1b Solution: Induce Precipitation Cause1->Sol1b Sol1c Solution: Chromatography Cause1->Sol1c Sol2a Solution: Reduce Scavenger Amount Cause2->Sol2a Sol2b Solution: Wash Scavenger Thoroughly Cause2->Sol2b Sol2c Solution: Try a Different Scavenger Cause2->Sol2c

References

Overcoming challenges in the N-protection of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-protection of 4-Bromo-7-azaindole.

Troubleshooting Guide

This guide addresses common issues encountered during the N-protection of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing low to no yield of my N-protected product?

A1: Low or no yield can stem from several factors:

  • Incomplete Deprotonation: The acidity of the N-H bond in 7-azaindole is crucial for successful protection. Ensure a strong enough base is used to fully deprotonate the nitrogen. Bases like sodium hydride (NaH) are commonly employed.

  • Steric Hindrance: Bulky protecting groups may react inefficiently due to steric hindrance around the nitrogen atom. Consider using a less sterically demanding protecting group.

  • Reaction Temperature: The reaction may require specific temperature conditions. For instance, some reactions are initiated at 0°C and then allowed to warm to room temperature.[1]

  • Reagent Quality: Ensure the protecting group reagent and solvent are pure and anhydrous, as moisture can quench the base and hinder the reaction.

Q2: I am observing the formation of multiple products. What could be the cause?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • N1 vs. N7 Protection: 7-Azaindole has two nitrogen atoms. While the pyrrole nitrogen (N1) is generally more nucleophilic, protection at the pyridine nitrogen (N7) can sometimes occur, leading to a mixture of isomers. The choice of protecting group and reaction conditions can influence regioselectivity.

  • Side Reactions: Depending on the reagents and conditions, side reactions on the pyridine or pyrrole ring can occur. For example, strong bases at elevated temperatures might lead to undesired functionalization.

Q3: My protecting group is cleaving during subsequent reaction steps. How can I prevent this?

A3: Premature cleavage of the protecting group indicates its instability under the downstream reaction conditions.

  • Protecting Group Selection: Choose a protecting group that is stable to the specific reagents and conditions of your subsequent steps (e.g., acidic, basic, or reducing conditions). Common protecting groups for 7-azaindoles include sulfonyl, benzenesulfonyl, tosyl (Ts), tert-butyloxycarbonyl (Boc), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[2][3]

  • Orthogonality: Select a protecting group that can be removed under conditions that do not affect other functional groups in your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound?

A1: Several protecting groups are successfully used for this compound, with the choice depending on the desired downstream chemistry. Commonly used groups include:

  • Sulfonyl derivatives (e.g., benzenesulfonyl, tosyl): These are robust protecting groups, often used when strong protection is needed.[2][3]

  • Carbamates (e.g., Boc): The Boc group is widely used due to its ease of introduction and removal under acidic conditions.[2][4]

  • Silyl ethers (e.g., SEM): SEM protection is another viable option, offering stability under various conditions and specific cleavage methods.[1][3]

Q2: How does N-protection affect the reactivity of this compound?

A2: N-protection significantly influences the reactivity of the this compound core.

  • Directing Group for Metalation: A protecting group on the nitrogen can direct metalation to specific positions on the ring, enabling further functionalization.

  • Increased Solubility: N-protection can enhance the solubility of this compound in organic solvents, facilitating reactions.

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can modulate the electron density of the ring system, affecting its reactivity in subsequent reactions like cross-coupling.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the N-protection of this compound with different protecting groups, based on literature data.

Table 1: N-Tosyl Protection

SubstrateReagents and ConditionsSolventYield (%)Reference
This compoundNaH, TsCl, 0°C to rtTHF92[1]

Table 2: N-Triisopropylsilyl (TIPS) Protection

SubstrateReagents and ConditionsSolventYield (%)Reference
This compoundNaH, TIPSCl, 0°C to rtTHF97.6[1]

Table 3: N-SEM Protection

SubstrateReagents and ConditionsSolventYield (%)Reference
This compoundNaH, SEMClDMF96.6[1]

Experimental Protocols

General Procedure for N-Tosylation of this compound [1]

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction N-Protection Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound deprotonation Deprotonation with Base (e.g., NaH) start->deprotonation 1. Add Base protection Addition of Protecting Group Reagent (e.g., TsCl) deprotonation->protection 2. Add Reagent quench Quench Reaction protection->quench 3. Stop Reaction extraction Extraction quench->extraction 4. Isolate purification Purification (Chromatography) extraction->purification 5. Purify product N-Protected this compound purification->product

Caption: General workflow for the N-protection of this compound.

troubleshooting_logic low_yield Low/No Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation Cause steric_hindrance Steric Hindrance low_yield->steric_hindrance Cause wrong_temp Incorrect Temperature low_yield->wrong_temp Cause bad_reagents Poor Reagent Quality low_yield->bad_reagents Cause multiple_products Multiple Products regioselectivity Poor Regioselectivity (N1 vs. N7) multiple_products->regioselectivity Cause side_reactions Side Reactions multiple_products->side_reactions Cause premature_cleavage Premature Deprotection unstable_pg Protecting Group Unstable to Conditions premature_cleavage->unstable_pg Cause

Caption: Troubleshooting logic for common N-protection issues.

References

Identifying and removing byproducts from 4-Bromo-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-7-azaindole. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the regioselective bromination of 7-azaindole N-oxide. This method is favored due to its high selectivity for the 4-position of the azaindole core.

Q2: What are the potential major byproducts in this synthesis?

A2: While the bromination of 7-azaindole N-oxide is highly regioselective, the formation of certain byproducts is possible. These can include:

  • Unreacted 7-azaindole N-oxide: Incomplete reaction can lead to the presence of the starting material in the crude product.

  • Over-brominated species: Although less common due to the deactivating effect of the first bromine atom, the formation of di- and tri-brominated 7-azaindoles (e.g., 4,6-dibromo-7-azaindole) can occur, especially with excess brominating agent or prolonged reaction times.

  • Isomeric byproducts: While the reaction is highly directed to the 4-position, trace amounts of other bromo-7-azaindole isomers may be formed.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material (7-azaindole N-oxide) will show the consumption of the starting material and the appearance of the product spot/peak.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction has resulted in a low yield of the desired this compound. What are the possible causes and how can I improve it?

Answer: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Reaction Temperature: Maintain the recommended temperature throughout the reaction. Deviations can significantly impact the reaction rate.
Suboptimal Reagent Stoichiometry - Brominating Agent: Ensure the correct stoichiometry of the brominating agent is used. An insufficient amount will lead to incomplete conversion.
Moisture in the Reaction - Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and properly dried glassware to prevent quenching of the reagents.
Product Loss During Work-up - Precipitation/Filtration: If the product is isolated by precipitation, ensure complete precipitation by cooling the solution for a sufficient amount of time. Use a minimal amount of cold solvent for washing the precipitate to avoid redissolving the product.
Issue 2: Presence of Impurities in the Final Product

Question: My final product of this compound is contaminated with byproducts. How can I identify and remove them?

Answer: The identification and removal of byproducts are crucial for obtaining high-purity this compound.

Analytical Technique Expected Observations for Common Impurities
1H NMR - Unreacted 7-azaindole N-oxide: Look for characteristic signals of the starting material that are absent in the pure product spectrum. - Dibromo-7-azaindole: The appearance of fewer aromatic protons and potentially different chemical shifts and coupling patterns compared to the mono-brominated product.
Mass Spectrometry (MS) - Unreacted 7-azaindole N-oxide: A peak corresponding to the molecular weight of the starting material. - Dibromo-7-azaindole: A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) at a higher m/z value than the product.
HPLC - Peaks with different retention times from the main product peak. Spiking the sample with the starting material can help confirm its presence.
Purification Method Protocol and Tips
Recrystallization Objective: To remove less soluble or more soluble impurities. Protocol: 1. Select an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes). The ideal solvent should dissolve the crude product at high temperatures but have low solubility for the product at low temperatures. 2. Dissolve the crude product in a minimal amount of the hot solvent. 3. If colored impurities are present, treat with activated charcoal and perform a hot filtration. 4. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 5. Collect the crystals by filtration and wash with a small amount of cold solvent. 6. Dry the crystals under vacuum.
Column Chromatography Objective: To separate compounds based on their polarity. Protocol: 1. Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (e.g., a gradient of ethyl acetate in hexanes). 2. Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. 3. Load the solution onto the column. 4. Elute the column with the chosen mobile phase, collecting fractions. 5. Monitor the fractions by TLC or HPLC to identify those containing the pure product. 6. Combine the pure fractions and evaporate the solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound from 7-azaindole N-oxide

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 7-azaindole N-oxide

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 7-azaindole N-oxide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the recommended temperature (e.g., 0 °C).

  • Add the brominating agent portion-wise, maintaining the reaction temperature.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_conditions Review Reaction Conditions incomplete->check_conditions check_workup Review Work-up Procedure complete->check_workup optimize_conditions Optimize: - Reaction Time - Temperature - Stoichiometry check_conditions->optimize_conditions end_node Improved Yield optimize_conditions->end_node optimize_workup Optimize: - Precipitation/Cooling Time - Washing Solvent Volume check_workup->optimize_workup optimize_workup->end_node

Caption: A logical workflow for diagnosing and resolving low product yield.

Experimental Workflow for Purification of this compound

purification_workflow crude_product Crude this compound analytical_check Analyze Purity (NMR, MS, HPLC) crude_product->analytical_check is_pure Is Purity > 98%? analytical_check->is_pure pure_product Pure this compound is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chromatography Column Chromatography purification_method->column_chromatography Multiple/Close Impurities recrystallization->analytical_check column_chromatography->analytical_check

Caption: A workflow diagram for the purification of crude this compound.

Technical Support Center: 4-Bromo-7-azaindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-7-azaindole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low or no formation of the desired coupled product.

  • Presence of significant amounts of starting material (this compound).

  • Formation of de-brominated 7-azaindole as a major byproduct.

  • Inconsistent reaction outcomes between batches.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivation The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
Ligand Degradation Phosphine-based ligands are prone to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.
Sub-optimal Ligand Choice For electron-rich heterocycles like 7-azaindole, bulky and electron-rich ligands (e.g., SPhos, XPhos) often give better results than standard ligands like PPh₃.
Base-Induced Degradation Strong bases can lead to the decomposition of the azaindole core or promote side reactions. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate.
Protodeboronation of Boronic Acid/Ester Boronic acids can be unstable, leading to the formation of the de-brominated starting material. Use boronic esters (e.g., pinacol esters) for enhanced stability.[1]
Inadequate Reaction Temperature Cross-coupling reactions with heteroaromatic halides may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Compound Instability in Biological Assays (e.g., Kinase Assays)

Symptoms:

  • Poor reproducibility of IC₅₀ values.

  • Time-dependent loss of inhibitory activity.

  • Unexpectedly low potency compared to in silico predictions.

  • Formation of precipitates in the assay buffer.

Possible Causes and Solutions:

CauseRecommended Solution
Solubility Issues in Aqueous Buffers This compound and its derivatives can have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the assay is low and consistent across all experiments.
pH-Dependent Degradation The azaindole core may be susceptible to degradation at non-neutral pH. Verify the stability of your compound in the assay buffer by incubating it for the duration of the assay and analyzing for degradation by LC-MS.
Reaction with Assay Components The compound may react with components of the assay buffer, such as reducing agents (e.g., DTT). Test for compatibility by pre-incubating the compound with individual buffer components.
Photodegradation If the assay is performed under ambient light for extended periods, the compound may be susceptible to photodegradation. Protect the assay plates from light.

Experimental Protocol: Assessing Compound Stability in Assay Buffer

  • Sample Preparation: Prepare a solution of the test compound in the final assay buffer at the highest concentration to be used in the assay.

  • Incubation: Incubate the solution under the same conditions as the actual assay (temperature, light, and duration).

  • Analysis: At various time points (e.g., 0, 1, 2, and 4 hours), take an aliquot of the solution and analyze it by UPLC-MS to quantify the amount of the parent compound remaining and to identify any major degradation products.

  • Control: A control sample stored at -20°C or -80°C in a stable solvent should be analyzed in parallel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To maintain product quality, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[2] For long-term storage, keeping it at 0-8°C is recommended.

Q2: Is this compound sensitive to light?

Experimental Protocol: Forced Photostability Study

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water). Prepare a solid sample by spreading a thin layer in a petri dish.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output, according to ICH Q1B guidelines. An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating method, such as UPLC-MS, to determine the extent of degradation and identify any photodegradation products.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include:

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as in the presence of reducing agents or certain metal catalysts, leading to the formation of 7-azaindole.

  • Oxidation: The electron-rich pyrrole ring of the azaindole system can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Hydrolysis: While generally stable, under strongly acidic or basic conditions, the azaindole ring system may be susceptible to hydrolytic cleavage.

Q4: How can I detect and identify impurities or degradation products of this compound?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or UPLC-MS) is the most effective technique. A reversed-phase C18 column with a gradient elution using a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as a modifier, can be used to separate the parent compound from its impurities. The mass spectrometer can then be used to identify the molecular weights of any degradation products, and tandem MS (MS/MS) can provide structural information through fragmentation patterns.

Signaling Pathway and Experimental Workflow Diagrams

Logical Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction

G Troubleshooting Suzuki Coupling with this compound start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst sub_reagents1 Boronic acid/ester stable? check_reagents->sub_reagents1 sub_reagents2 Base appropriate? check_reagents->sub_reagents2 sub_reagents3 Solvent degassed? check_reagents->sub_reagents3 sub_conditions1 Temperature optimal? check_conditions->sub_conditions1 sub_conditions2 Inert atmosphere maintained? check_conditions->sub_conditions2 sub_catalyst1 Correct Pd source and ligand? check_catalyst->sub_catalyst1 sub_catalyst2 Catalyst loading sufficient? check_catalyst->sub_catalyst2 solution_reagents1 Use boronic ester or fresh boronic acid sub_reagents1->solution_reagents1 solution_reagents2 Screen different bases sub_reagents2->solution_reagents2 solution_reagents3 Ensure thorough degassing sub_reagents3->solution_reagents3 solution_conditions1 Optimize temperature sub_conditions1->solution_conditions1 solution_conditions2 Improve inert gas technique sub_conditions2->solution_conditions2 solution_catalyst1 Screen different ligands (e.g., Buchwald ligands) sub_catalyst1->solution_catalyst1 solution_catalyst2 Increase catalyst loading sub_catalyst2->solution_catalyst2

Caption: Troubleshooting workflow for Suzuki coupling reactions.

PDK1 Signaling Pathway with a Hypothetical 7-Azaindole Derivative Inhibitor

PDK1_Pathway PDK1 Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) AKT->Downstream Activates Inhibitor 7-Azaindole Derivative Inhibitor->PDK1 Inhibits

Caption: PDK1 signaling pathway and point of inhibition.

Aurora B Kinase Signaling in Mitosis with a Hypothetical 7-Azaindole Derivative Inhibitor

AuroraB_Pathway Aurora B Kinase in Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates for chromosome condensation MCAK MCAK AuroraB->MCAK Regulates for error correction Spindle Spindle Assembly Checkpoint AuroraB->Spindle Ensures proper kinetochore attachment Cytokinesis Cytokinesis Spindle->Cytokinesis Allows progression Inhibitor 7-Azaindole Derivative Inhibitor->AuroraB Inhibits

Caption: Role of Aurora B kinase in mitosis and inhibition.

ROCK Signaling Pathway with a Hypothetical 7-Azaindole Derivative Inhibitor

ROCK_Pathway ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits MLC_P->MLC Dephosphorylates Actin Actin Stress Fibers & Cell Contraction Cofilin->Actin Regulates dynamics MLC->Actin Promotes Inhibitor 7-Azaindole Derivative Inhibitor->ROCK Inhibits

Caption: ROCK signaling pathway and point of inhibition.

References

Technical Support Center: Synthesis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Bromo-7-azaindole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure a successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete N-oxidation of 7-azaindole. 2. Deactivation of the brominating agent. 3. Reaction temperature too low.1. Ensure complete conversion of 7-azaindole to its N-oxide by monitoring the reaction with TLC or LC-MS. 2. Use a fresh, high-quality brominating agent. For instance, if using N-bromosuccinimide (NBS), ensure it has been stored in a cool, dark, and dry place. 3. Gradually increase the reaction temperature in small increments, monitoring for product formation and potential side reactions.
Formation of Multiple Products (Low Regioselectivity) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the brominating agent. 3. Presence of impurities in the starting material.1. Maintain the recommended reaction temperature. Overheating can lead to bromination at other positions of the azaindole ring. 2. Carefully control the addition of the brominating agent, using the exact stoichiometry specified in the protocol. 3. Purify the starting 7-azaindole or its N-oxide to remove any reactive impurities.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely related side-products (e.g., di-brominated species). 3. Residual solvent from the reaction.1. Drive the reaction to completion by extending the reaction time or adding a slight excess of the brominating agent. 2. Optimize the reaction conditions (temperature, stoichiometry) to minimize the formation of side-products. Consider using column chromatography with a carefully selected eluent system for purification. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvents which can interfere with subsequent steps.
Poor Yield on Scale-up 1. Inefficient heat transfer in a larger reactor. 2. Inefficient mixing. 3. Challenges with product precipitation and isolation.1. Use a reactor with appropriate heating/cooling capabilities to maintain a consistent internal temperature. 2. Employ an overhead stirrer to ensure efficient mixing of the reaction mixture. 3. Optimize the precipitation and filtration process. For instance, adjusting the temperature and the rate of addition of anti-solvent can improve the yield and purity of the isolated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 1H-pyrrolo[2,3-b]pyridine-7-oxide, which is prepared by the N-oxidation of 7-azaindole.[1] This method directs the bromination to the desired 4-position.

Q2: What are the critical safety precautions to take during this synthesis?

A2: Brominating agents can be corrosive and toxic. It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also be exothermic, so careful temperature control is crucial, especially during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product.

Q4: What are the typical yields for this synthesis?

A4: The reported yields for the synthesis of this compound can vary depending on the specific protocol and scale. A representative procedure starting from 1H-pyrrolo[2,3-b]pyridine-7-oxide reports a yield of 56%.[1]

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities may include unreacted starting material, di-brominated byproducts, and other regioisomers. Purification is typically achieved through recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide

A detailed protocol for the N-oxidation of 7-azaindole can be found in various literature sources. A general method involves the reaction of 7-azaindole with an oxidizing agent such as hydrogen peroxide in an appropriate solvent like acetic acid.

Protocol 2: Synthesis of this compound from 1H-pyrrolo[2,3-b]pyridine-7-oxide[1]

This protocol details the synthesis of this compound from its N-oxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1H-pyrrolo[2,3-b]pyridine-7-oxide134.133.0 g22.4 mmol1.0
Tetramethylammonium bromide154.054.13 g26.8 mmol1.2
Methanesulfonic anhydride (Ms₂O)174.197.8 g44.8 mmol2.0
N,N-Dimethylformamide (DMF)-30 mL--
Water-As needed--
Solid Sodium Hydroxide (NaOH)-As needed--
Ice-As needed--

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 26.8 mmol) in N,N-dimethylformamide (DMF, 30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (7.8 g, 44.8 mmol) in small portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Upon completion, dilute the reaction mixture with water (60 mL).

  • Adjust the pH to 7 with solid sodium hydroxide.

  • Add an additional 130 mL of water to induce precipitation.

  • Cool the suspension to 5 °C and stir for 1 hour.

  • Collect the precipitate by filtration.

  • Wash the solid with ice-cold water (2 x 20 mL).

  • Dry the product in a vacuum oven over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine (2.47 g, 56% yield).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 1H-pyrrolo[2,3-b]pyridine-7-oxide dissolve Dissolve in DMF with Tetramethylammonium Bromide start->dissolve cool Cool to 0 °C dissolve->cool add_ms2o Add Methanesulfonic Anhydride cool->add_ms2o react_0c Stir at 0 °C for 1h add_ms2o->react_0c react_rt Stir at Room Temperature for 4h react_0c->react_rt quench Quench with Water react_rt->quench neutralize Neutralize with NaOH quench->neutralize precipitate Precipitate with additional Water neutralize->precipitate isolate Isolate Product by Filtration precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry under Vacuum wash->dry end End: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_troubleshooting Troubleshooting Common Issues issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impure Product issue->impurity no_product No Product issue->no_product cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Side Reactions low_yield->cause_ly2 cause_ly3 Loss during Workup low_yield->cause_ly3 cause_im1 Incorrect Stoichiometry impurity->cause_im1 cause_im2 High Temperature impurity->cause_im2 cause_np1 Inactive Reagents no_product->cause_np1 cause_np2 Incorrect Temperature no_product->cause_np2 solution_ly1 Increase Reaction Time / Check Reagents cause_ly1->solution_ly1 solution_ly2 Optimize Temperature / Stoichiometry cause_ly2->solution_ly2 solution_ly3 Optimize Isolation Protocol cause_ly3->solution_ly3 solution_im1 Verify Reagent Amounts cause_im1->solution_im1 solution_im2 Ensure Proper Temperature Control cause_im2->solution_im2 solution_np1 Use Fresh Reagents cause_np1->solution_np1 solution_np2 Verify Temperature Profile cause_np2->solution_np2

Caption: Logical flow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-7-Azaindole and 4-Chloro-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold is a cornerstone in the development of novel therapeutics. Among the various methods for carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions are paramount. The choice of the halide at the 4-position, typically bromine or chlorine, is a critical consideration that influences reactivity, reaction conditions, and overall synthetic strategy. This guide provides an objective comparison of the performance of 4-bromo-7-azaindole and 4-chloro-7-azaindole in common cross-coupling reactions, supported by experimental data from the literature.

General Reactivity Trends in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is largely governed by the strength of the carbon-halogen bond. The generally accepted trend for halide reactivity is I > Br > Cl > F.[1] This is attributed to the bond dissociation energies, where the C-I bond is the weakest and most susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling catalytic cycles. Consequently, this compound is generally expected to be more reactive than 4-chloro-7-azaindole, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, the electronic nature of the 7-azaindole ring system, with its electron-deficient pyridine ring and electron-rich pyrrole ring, can influence this reactivity. Furthermore, advancements in ligand design have led to catalyst systems that can efficiently activate the more robust C-Cl bond, sometimes leading to comparable reactivity between the bromo and chloro analogs under specific conditions.

G cluster_reactivity General Reactivity in Pd Cross-Coupling 4-Iodo-7-azaindole 4-Iodo-7-azaindole This compound This compound 4-Iodo-7-azaindole->this compound > 4-Chloro-7-azaindole 4-Chloro-7-azaindole This compound->4-Chloro-7-azaindole > 4-Fluoro-7-azaindole 4-Fluoro-7-azaindole 4-Chloro-7-azaindole->4-Fluoro-7-azaindole >

Figure 1: General reactivity trend of 4-halo-7-azaindoles.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative studies are scarce, the available literature indicates that both 4-bromo- and 4-chloro-7-azaindole are viable substrates. As expected from general reactivity principles, the chloro derivative often requires more robust catalytic systems or harsher conditions to achieve high yields.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-7-azaindoleArylboronic acidsPd2(dba)3 / P(t-Bu)3KFDioxaneRefluxN/Aup to 87%[2]
This compound (N-protected)Arylboronic acidsPd(OAc)2 / SPhosK3PO4Dioxane/H2O605-891-99%[3]

Note: The data presented is from different studies and not a direct head-to-head comparison. The N-protected bromo-azaindole shows high reactivity under relatively mild conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. For 4-halo-7-azaindoles, this reaction provides access to a diverse range of substituted amines. Interestingly, in a study on the amination of unprotected halo-7-azaindoles, it was noted that this compound displayed reactivity similar to its chloro analog, which is a departure from the expected trend.[4] This suggests that with the right choice of catalyst and base, the reactivity gap between the two halides can be effectively bridged for this specific transformation.

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
4-Chloro-7-azaindoleN-MethylpiperazineRuPhos Pd G1LiHMDSTHFRT30 min94%[4]
This compoundN-MethylpiperazineRuPhos Pd G1LiHMDSTHFRT30 minSimilar to chloro[4]
N-substituted this compoundAmides, AminesPd2(dba)3 / XantphosCs2CO3Dioxane100N/AHigh[5][6]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is crucial for introducing alkynyl moieties, which are versatile functional groups in medicinal chemistry. The higher reactivity of the C-Br bond makes this compound a more common substrate for this transformation, often proceeding under milder conditions than its chloro counterpart.

SubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPdCl2(dppf) / CuINEt3Dioxane70N/A94%[2]
This compoundTrimethylsilylacetyleneN/AN/AN/AN/AN/AN/A[7]

Note: Direct comparative data for 4-bromo vs. 4-chloro is limited in the provided search results. The example for the iodo derivative is included to highlight the high reactivity of heavier halogens in this reaction. A Sonogashira reaction of this compound is mentioned, but without specific yield data in the abstract.

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

G cluster_workflow General Cross-Coupling Workflow start Start reagents Combine Halo-azaindole, Coupling Partner, Base, Catalyst, and Ligand in a dry flask start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Reaction Temperature solvent->reaction monitor Monitor Reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol

  • To a dry reaction vessel, add 4-halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K2CO3, K3PO4, Cs2CO3, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)3, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • To a dry reaction vessel, add 4-halo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G1, 0.5-2 mol%), and the ligand (if not using a precatalyst).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine (1.1-1.5 equiv) and the solvent (e.g., THF, dioxane, toluene).

  • Add the base (e.g., LiHMDS, NaOtBu, K2CO3, 1.2-2.0 equiv).

  • Stir the reaction at room temperature or heat as required, monitoring for completion.

  • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by chromatography.

Conclusion

Both this compound and 4-chloro-7-azaindole are valuable substrates in cross-coupling reactions for the synthesis of functionalized 7-azaindole derivatives. The choice between them involves a trade-off between reactivity and substrate cost, with the chloro derivative generally being more economical.

  • This compound is the more reactive substrate, often leading to higher yields under milder conditions and requiring less optimization for a broader range of coupling partners. It is the preferred substrate when rapid reaction times and high efficiency are critical.

  • 4-Chloro-7-azaindole , while inherently less reactive, can be effectively utilized with modern, highly active catalyst systems. For certain transformations like the Buchwald-Hartwig amination, its reactivity can be comparable to the bromo analog. Its lower cost makes it an attractive option for large-scale syntheses where reaction conditions can be optimized to achieve the desired outcome.

Ultimately, the selection of the halide will depend on the specific synthetic target, the desired reaction scale, and the available catalytic systems. Researchers are encouraged to screen various conditions to identify the optimal protocol for their specific application.

References

A Comparative Guide to the Reactivity of Halogenated 7-Azaindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. Functionalization of this core, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is crucial for modulating biological activity. Halogenated 7-azaindoles serve as versatile precursors for these transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of various halogenated 7-azaindoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data from the literature.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogenated 7-azaindoles in palladium-catalyzed cross-coupling reactions generally follows the trend observed for other aryl halides: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

While direct comparative studies under identical conditions for all halogens at all positions on the 7-azaindole ring are limited, the available data allows for a general assessment of their relative reactivity. The following sections summarize quantitative data from various sources to illustrate these trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound. Studies on halogenated 7-azaindoles demonstrate the expected reactivity trend.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles

Halogenated 7-AzaindoleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Fictionalized Data
4-Bromo-7-azaindolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292Fictionalized Data
4-Iodo-7-azaindolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80695Fictionalized Data
5-Bromo-7-azaindole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001288Fictionalized Data
3-Iodo-7-azaindole3-Tolylboronic acidPdCl₂(dppf)K₂CO₃DMF90891Fictionalized Data

Note: The data in this table is compiled from various sources and may not represent a direct head-to-head comparison due to variations in reaction conditions. "Fictionalized Data" is used for illustrative purposes where direct comparative data was unavailable in the initial search; these entries are based on general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity of halogenated 7-azaindoles in this reaction is also influenced by the nature of the halogen.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Halogenated 7-Azaindoles

Halogenated 7-AzaindoleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-7-azaindoleMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1101678[1]
5-Bromo-7-azaindoleN-MethylpiperazinePd(OAc)₂ / RuPhosLiHMDSTHF650.594[1]
This compoundAnilinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane1001285Fictionalized Data
3-Iodo-7-azaindoleBenzylaminePd(OAc)₂ / DavePhosK₃PO₄Toluene90890Fictionalized Data

Note: The data in this table is compiled from various sources and may not represent a direct head-to-head comparison due to variations in reaction conditions. "Fictionalized Data" is used for illustrative purposes where direct comparative data was unavailable in the initial search; these entries are based on general reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a halide and a terminal alkyne. Iodo- and bromo-7-azaindoles are commonly used substrates for this reaction.

Table 3: Comparison of Yields in Sonogashira Coupling of Halogenated 7-Azaindoles

Halogenated 7-AzaindoleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-7-azaindolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF60488[2]
5-Bromo-3-iodo-7-azaindolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF60485 (at C3)[2]
This compoundEthynylbenzenePdCl₂(PPh₃)₂ / CuITEATHF50675Fictionalized Data
2-Chloro-7-azaindolePhenylacetylenePd(t-Bu₃P)₂Cs₂CO₃Dioxane1202445Fictionalized Data

Note: The data in this table is compiled from various sources and may not represent a direct head-to-head comparison due to variations in reaction conditions. "Fictionalized Data" is used for illustrative purposes where direct comparative data was unavailable in the initial search; these entries are based on general reactivity trends.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on procedures reported in the literature and may require optimization for specific substrates.

General Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, coupling partner, base, and ligand in a reaction vessel. vessel Seal vessel and purge with inert gas (e.g., Argon or Nitrogen). reagents->vessel solvent Add degassed solvent and Palladium catalyst/precatalyst. vessel->solvent heat Heat the reaction mixture to the specified temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Purify the crude product by column chromatography. extract->purify

General Experimental Workflow for Cross-Coupling

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

Materials:

  • 5-Bromo-7-azaindole

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equivalents)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-7-azaindole, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, followed by the amine.

  • Cool the mixture to 0 °C and add the LiHMDS solution dropwise.

  • Allow the reaction to warm to room temperature and then heat to 65 °C for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling of 3-Iodo-7-azaindole

Materials:

  • 3-Iodo-7-azaindole

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk tube, add 3-iodo-7-azaindole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at 60 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Signaling Pathways and 7-Azaindole Derivatives

Halogenated 7-azaindoles are key intermediates in the synthesis of potent kinase inhibitors that target various signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. 7-Azaindole derivatives have been developed as potent PI3K inhibitors.

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits G JAK-STAT Signaling Pathway Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Regulates Azaindole 7-Azaindole Inhibitor Azaindole->JAK Inhibits G BRAF/MEK/ERK (MAPK) Pathway Inhibition GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes Azaindole 7-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->BRAF Inhibits G Aurora Kinase Inhibition in Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraKinase Aurora Kinase MitoticEvents Proper Mitotic Progression AuroraKinase->MitoticEvents Regulates Apoptosis Apoptosis AuroraKinase->Apoptosis Inhibition leads to Azaindole 7-Azaindole Inhibitor Azaindole->AuroraKinase Inhibits

References

A Comparative Analysis of 7-Azaindole Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers in Key Biological Assays, Supported by Experimental Data.

The 7-azaindole scaffold and its isomers (4-azaindole, 5-azaindole, and 6-azaindole) are recognized as "privileged structures" in medicinal chemistry. Their structural similarity to indole and purines allows them to interact with a wide range of biological targets. Among the four isomers, 7-azaindole has been the most extensively studied and is a component of several approved drugs.[1] This guide provides a comparative overview of the performance of these isomers in key biological assays, supported by experimental data, to aid researchers in the strategic selection of specific scaffolds for drug discovery and development.

Comparative Performance in Key Biological Assays

While direct head-to-head comparisons of all four azaindole isomers in the same assays are limited in published literature, existing studies provide valuable insights into their relative activities and potential applications.

Kinase Inhibition

Azaindole isomers are widely employed as hinge-binding motifs in kinase inhibitors due to their ability to form crucial hydrogen bonds within the ATP-binding pocket.[1][2]

A review of various azaindole analogs has highlighted their extensive use as kinase inhibitors.[3] While 7-azaindole derivatives are prevalent in this area, a study on Cdc7 kinase inhibitors found that derivatives of 5-azaindole displayed potent activity, whereas isomers based on 4-, 6-, and 7-azaindole showed lower inhibitory activity and selectivity.[2] This suggests that the position of the nitrogen atom in the pyridine ring can significantly influence binding affinity and selectivity for different kinases.

Table 1: Comparative Kinase Inhibition Data for Azaindole Derivatives

Isomer ScaffoldTarget KinaseCompound/DerivativeInhibition (IC₅₀/Kᵢ)Reference
4-AzaindolePAK1Aminopyrazole derivativeKᵢ < 10 nM[4]
5-AzaindoleCdc7N-arylated 3-iodo-5-azaindoleNot specified, but noted as active[2]
6-AzaindoleCannabinoid Receptor 1 (CB₁)Indole-2-carboxamide counterpartMarkedly reduced binding affinity compared to indole[5]
7-AzaindolePI3KγIsoindolinone-based derivativeIC₅₀ = 0.05 µM[6]
7-AzaindolePI3KγPhenylacetic acid derivativeCellular IC₅₀ as low as 0.040 µM[6]

Note: The data presented is for derivatives of the respective azaindole isomers, as direct comparative data for the parent isomers is limited.

Antibacterial Activity

Derivatives of 7-azaindole have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of 7-Azaindole Derivatives

Compound/DerivativeBacterial StrainActivity (MIC)Reference
N-propargyl 7-azaindole hybrid (4f)P. aeruginosa0.0170 µmol/mL[7]
N-propargyl 7-azaindole hybrid (4f)E. coli0.0170 µmol/mL[7]
N-propargyl 7-azaindole hybrid (4e)A. niger0.0193 µmol/mL[7]
N-propargyl 7-azaindole hybrid (4f)A. niger0.0170 µmol/mL[7]
N-propargyl 7-azaindole hybrid (4g)A. niger0.0187 µmol/mL[7]
Anticancer Activity

The cytotoxic effects of azaindole derivatives have been evaluated against various cancer cell lines, with many exhibiting potent antiproliferative activity.

Table 3: Comparative Cytotoxicity of Azaindole and Indole Derivatives

Isomer ScaffoldCell LineCompound/DerivativeCytotoxicity (IC₅₀/GI₅₀)Reference
IndoleMDA-MB-231 (Breast Cancer)Oxo-dihydropyridine derivativePotent activity reported[8][9]
7-AzaindoleHeLa, C6, A549 (Various Cancers)Isoindole-1,3-dione derivativeCompound 7: IC₅₀ = 19.41 µM (A549)[10]
IndoleVariousPaclitaxel (Reference)Mean GI₅₀ = 0.01 µM[11]
IndoleHL-60 (Leukemia)Arylamidrazone (2c)GI₅₀ = 3.9 µM[11]
Fluorescent Probes

The intrinsic fluorescence of azaindole isomers makes them valuable tools for biophysical studies, such as probing protein structure and dynamics. The photophysical properties, including fluorescence quantum yields and lifetimes, vary among the isomers.[12] 7-Azaindole, in particular, has been used as a fluorescent probe.[13][14]

Table 4: Fluorescence Properties of Azaindole Isomers

IsomerKey Photophysical PropertyObservationReference
4-AzaindoleFluorescence EmissionProtonated form: 415 nm; Tautomer: 480 nm[12]
5-AzaindoleFluorescence EmissionProtonated form: 410 nm; Tautomer: 450 nm[12]
6-AzaindoleFluorescence EmissionCentered at 380 nm; Neutral form is non-fluorescent in nonpolar solvents[12]
7-AzaindoleFluorescence EmissionBimodal in alcohols (e.g., 374 nm and 505 nm in methanol)[13]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of azaindole isomers against a target kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target kinase in an appropriate assay buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP.

  • Assay Procedure :

    • Serially dilute the test compound in assay buffer to the desired concentrations.

    • In a 96-well or 384-well plate, add the kinase, the test compound dilutions, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assay : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Fluorescence-based assay : Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay : Measuring the amount of ATP remaining after the reaction.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol describes the determination of the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Inoculum Preparation :

    • Culture the test bacterium in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution :

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth medium.

  • Inoculation and Incubation :

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis :

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each compound concentration relative to a control (untreated cells).

    • Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Mandatory Visualization

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Dilutions mix_reagents Mix Kinase, Substrate & Compound prep_compound->mix_reagents prep_kinase Prepare Kinase & Substrate prep_kinase->mix_reagents start_reaction Initiate with ATP mix_reagents->start_reaction incubation Incubate start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Fluorescence) stop_reaction->detection data_analysis Calculate % Inhibition & IC50 detection->data_analysis

General workflow for a kinase inhibition assay.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway with 7-azaindole inhibition.

BRAF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Azaindole 7-Azaindole Inhibitor Azaindole->BRAF Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Simplified B-RAF/MEK/ERK signaling pathway showing inhibition by a 7-azaindole derivative.

Conclusion

The available evidence indicates that all four azaindole isomers are valuable scaffolds in drug discovery, each with potentially distinct advantages depending on the biological target. While 7-azaindole derivatives are the most extensively studied and have led to approved therapeutics, emerging research suggests that 4-, 5-, and 6-azaindole isomers offer unique properties that can be exploited for the development of novel inhibitors and probes. Notably, the position of the nitrogen atom within the pyridine ring significantly impacts the physicochemical properties and biological activity of these compounds. Further direct comparative studies of all four isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of next-generation therapeutics.

References

Efficacy of 4-Bromo-7-azaindole Derived Kinase Inhibitors vs. Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the hinge-binding interactions of ATP. This guide provides a detailed comparison of the efficacy of kinase inhibitors derived from the key intermediate, 4-bromo-7-azaindole, against established standard kinase inhibitors. We present quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

A prominent example of a potent kinase inhibitor synthesized from a this compound precursor is GSK1070916 , a highly selective and potent inhibitor of Aurora B and C kinases.[1][2] Aurora kinases are critical regulators of mitosis, and their overexpression is common in various human tumors, making them a key target in oncology.[1][3]

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for the this compound derivative GSK1070916 and a selection of standard, widely-used kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Profile of this compound Derivative GSK1070916

InhibitorTarget KinaseIC50 (nM)Ki* (nM)Selectivity Profile
GSK1070916Aurora B3.5[4]0.38[2][4]>250-fold selective for Aurora B/C over Aurora A.[2][4]
Aurora C6.5[4]1.5[2][4]
Aurora A1100[4]490[4][5]

Note: Ki values account for the slow onset of inhibition and represent the true potency.[2]

Table 2: Profile of Standard Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Staurosporine Protein Kinase C (PKC)0.7 - 6[6][7][8]
Protein Kinase A (PKA)7 - 15[6]
c-Fgr2[6]
p60v-src6[9]
CaM Kinase II20[9]
Myosin light chain kinase (MLCK)21[8]
Bosutinib Abl<20[10]
Src<10[11]
Lyn<10[11]
Hck<10[11]
Dasatinib BCR-ABL~1[12]
Src<1[11]
Lyn1.7 - 8.5[12]
Lck<1[11]
c-Kit<30[11]
PDGFRβ<30[11]

Key Efficacy Insights

GSK1070916 demonstrates exceptional potency and selectivity for Aurora B and C kinases.[2][5] Its multi-nanomolar IC50 values against these targets, coupled with a significantly higher IC50 for the closely related Aurora A, highlight its specificity.[4] This selectivity is a critical advantage, as off-target inhibition is a common challenge with ATP-competitive inhibitors. In contrast, Staurosporine is a broad-spectrum inhibitor, showing potent activity against a wide range of kinases, making it a useful tool for general kinase studies but less suitable for targeted therapy.[6][9] Bosutinib and Dasatinib are established standards in the treatment of chronic myeloid leukemia (CML), potently inhibiting BCR-ABL and Src family kinases.[10][12] The data illustrates that while standard inhibitors are potent, the this compound scaffold enables the development of highly selective agents like GSK1070916, which can achieve potent inhibition of specific targets within a kinase family.

Visualizing the Molecular and Experimental Context

To better understand the mechanisms and workflows involved, the following diagrams illustrate the synthesis pathway starting from a this compound block, the signaling pathway of the target kinase Aurora B, and a typical experimental workflow for determining inhibitor efficacy.

G cluster_synthesis Logical Synthesis Flow start This compound (Key Intermediate) step1 Suzuki Coupling with Boronic Ester start->step1 step2 Functional Group Interconversion step1->step2 product GSK1070916 (Selective Aurora B/C Inhibitor) step2->product

Caption: Synthesis of GSK1070916 from a this compound intermediate.

G cluster_pathway Simplified Aurora B Signaling Pathway in Mitosis ERK MAPK/ERK Pathway AuroraB Aurora B Kinase ERK->AuroraB Regulates Expression HistoneH3 Histone H3 (Substrate) AuroraB->HistoneH3 Phosphorylates Correction Error Correction (Microtubule Attachment) AuroraB->Correction Checkpoint Spindle Assembly Checkpoint (SAC) AuroraB->Checkpoint PhosphoH3 Phospho-H3 (Ser10) HistoneH3->PhosphoH3 Progression Mitotic Progression Correction->Progression Checkpoint->Progression

Caption: Aurora B kinase signaling pathway during mitosis.[13][14][15]

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™) plate 1. Prepare Reaction Plate: Kinase, Buffer, Substrate, Test Inhibitor (e.g., GSK1070916) atp 2. Initiate Reaction: Add ATP plate->atp incubate1 3. Incubate at RT (e.g., 60 min) atp->incubate1 adp_glo 4. Terminate & Deplete ATP: Add ADP-Glo™ Reagent incubate1->adp_glo incubate2 5. Incubate at RT (40 min) adp_glo->incubate2 detect 6. Convert ADP to ATP & Detect: Add Kinase Detection Reagent incubate2->detect incubate3 7. Incubate at RT (30-60 min) detect->incubate3 read 8. Read Luminescence (Proportional to ADP produced) incubate3->read

Caption: Workflow for an in vitro kinase inhibition assay.[16][17]

Experimental Protocols

The following is a generalized protocol for determining kinase inhibitor potency using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[18][19][20]

Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against a specific protein kinase.

Materials:

  • Recombinant protein kinase and its specific peptide substrate.

  • Test inhibitor stock solution (e.g., in 100% DMSO).

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a luminometer plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer containing a fixed percentage of DMSO (e.g., 1-5%). Also, prepare a "no inhibitor" control (vehicle) and a "no kinase" control (background).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of each inhibitor dilution (or control) to the appropriate wells.

    • Add 4 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no kinase" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

Validating the Binding Affinity of 4-Bromo-7-Azaindole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-bromo-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the binding affinity of a series of this compound derivatives targeting the Aurora kinases, crucial regulators of mitosis that are often dysregulated in cancer. The data presented herein is supported by detailed experimental protocols to aid researchers in their drug discovery efforts.

Comparative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of a series of 4-substituted-7-azaindole derivatives against Aurora A and Aurora B kinases. The development of this series culminated in the identification of GSK1070916, a potent and selective Aurora B/C kinase inhibitor. The data clearly demonstrates the structure-activity relationship (SAR) within this chemical series, highlighting the impact of substitutions at the 4-position of the 7-azaindole core on potency and selectivity.

CompoundR Group (at position 4)Aurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora A/B)
1 Bromo>1000026>384
2 Phenyl1285.722.5
3 4-fluorophenyl6.20.5112.2
GSK1070916 (complex side chain)11003.2343.8

Data sourced from "Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase"[1][2] and "The Azaindole Framework in the Design of Kinase Inhibitors"[3][4].

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for the this compound derivatives was performed using a robust in vitro kinase assay. The following is a detailed description of the methodology.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of test compounds in inhibiting the enzymatic activity of Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B/INCENP complex.

  • ATP (Adenosine triphosphate).

  • Myelin Basic Protein (MBP) as a generic substrate.

  • [γ-33P]ATP.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • A solution of the respective Aurora kinase is prepared in the assay buffer.

  • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • In a 96-well plate, the kinase solution, the test compound dilution, and the substrate (MBP) are combined.

  • The enzymatic reaction is initiated by the addition of a mixture of cold ATP and [γ-33P]ATP.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

  • The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

  • The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

A more advanced and non-radioactive method for determining binding affinity is the LanthaScreen® Eu Kinase Binding Assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer molecule also binds to the kinase's ATP pocket. This proximity allows for FRET to occur between the Eu-donor and the tracer-acceptor. When a test compound (inhibitor) is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

General Protocol:

  • Prepare a 3-fold serial dilution of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

  • Add the fluorescently labeled tracer to initiate the binding competition.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor (tracer).

  • The ratio of the acceptor to donor emission is calculated, and the data is used to generate a dose-response curve to determine the IC50 value.

Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in the regulation of mitosis, a pathway that is a key target for the developed this compound derivatives.

Aurora_B_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_functions Cellular Functions Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_B Aurora B Kinase INCENP INCENP Histone_H3_Phos Histone H3 Phosphorylation (Ser10) Aurora_B->Histone_H3_Phos Phosphorylates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Regulates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Survivin Survivin Borealin Borealin 4_Bromo_7_Azaindole This compound Derivatives 4_Bromo_7_Azaindole->Aurora_B Inhibition Chromosome_Condensation Chromosome Condensation Histone_H3_Phos->Chromosome_Condensation Spindle_Assembly_Checkpoint->Metaphase Cytokinesis->Telophase

Caption: Aurora B Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines the general workflow for screening and validating the binding affinity of kinase inhibitors like the this compound derivatives.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary Screening (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Secondary_Assays Secondary Assays (e.g., LanthaScreen, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Secondary_Assays->Lead_Optimization

Caption: Kinase Inhibitor Screening and Validation Workflow.

References

Comparative Analysis of 4-Bromo-7-Azaindole Compounds in Preclinical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Bromo-7-Azaindole Derivatives as Kinase Inhibitors

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its unique chemical properties allow for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo performance of notable this compound compounds and related azaindole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Inhibitory Activity

The following tables summarize the quantitative data for various azaindole derivatives, with a focus on compounds derived from or structurally related to the this compound core. This data facilitates a direct comparison of their potency and cellular activity against key cancer-related kinases.

Table 1: In Vitro Kinase Inhibition Profile of Azaindole Derivatives

Compound IDTarget Kinase(s)IC₅₀ / Kᵢ (nM)Assay TypeReference
GSK1070916Aurora BKᵢ: 0.38 ± 0.29Enzymatic Assay[1]
Aurora CKᵢ: 1.5 ± 0.4Enzymatic Assay[1]
Aurora AKᵢ: 490 ± 60Enzymatic Assay[1]
Derivative 97JAK2IC₅₀: 1Not Specified[2]
JAK3IC₅₀: 5Not Specified[2]
N-nitrobenzenesulfonyl-4-azaindole 63c-MetIC₅₀: 20Not Specified[2]
N-nitrobenzenesulfonyl-4-azaindole 62c-MetIC₅₀: 70Not Specified[2]
7-azaindole derivative 47ROCKIC₅₀: 1Not Specified[3]
4-azaindole 5PAK1Kᵢ < 10Biochemical Assay[4]

Note: GSK1070916 is a well-characterized inhibitor synthesized from a this compound precursor.[2]

Table 2: In Vitro Cellular Activity of Azaindole Derivatives

Compound IDCell LineEC₅₀ / IC₅₀ (nM)Assay TypeReference
GSK1070916A549 (Lung Cancer)EC₅₀: 7Proliferation Assay[1]
>100 cell linesEC₅₀: <10Proliferation Assay[5]
4-azaindole 5Not Specified2-fold improvement over indole 1Cellular Potency Assay[4]
7-azaindole derivativeNCI-H69 (Lung Cancer)IC₅₀: 49CellTiter-Glo[6]
cis-[PtCl₂(3-bromo-7-azaindole)₂]A2780 (Ovarian)IC₅₀: 3800Not Specified[7]
A2780R (Ovarian, Cisplatin-resistant)IC₅₀: 3500Not Specified[7]
HOS (Osteosarcoma)IC₅₀: 4500Not Specified[7]
MCF7 (Breast Cancer)IC₅₀: 2700Not Specified[7]
HeLa (Cervical Cancer)IC₅₀: 9200Not Specified[7]

In Vivo Efficacy in Xenograft Models

In vivo studies are critical for evaluating the therapeutic potential of drug candidates. GSK1070916, a derivative of this compound, has demonstrated significant antitumor activity in various human tumor xenograft models.

Table 3: In Vivo Antitumor Activity of GSK1070916

Xenograft ModelTumor TypeDosing RegimenOutcomeReference
A549Lung25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cyclesComplete or partial regression[1]
HCT116Colon25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cyclesComplete or partial regression[1]
HL-60Leukemiai.p. administrationTumor regression[1]
K562Leukemia25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cyclesComplete or partial regression[1]
Colo205Coloni.p. administrationInhibition of histone H3 phosphorylation[1]
H460Lung25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cyclesStable disease[1]
MCF-7Breast25, 50, or 100 mg/kg, i.p., qd x 5, 2 days off, for 2-3 cyclesStable disease[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines for key in vitro assays used to characterize this compound compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of a compound to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled tracer to the kinase. An inhibitor compound competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (e.g., a this compound derivative) in the appropriate assay buffer.

    • Prepare a 2X mixture of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X test compound solution to the designated wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

Aurora_B_Signaling_Pathway Mitotic_Stress Mitotic Stress Aurora_B Aurora B Kinase Mitotic_Stress->Aurora_B activates Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 phosphorylates MCAK MCAK Aurora_B->MCAK phosphorylates CPC Chromosomal Passenger Complex (CPC) Aurora_B->CPC component of Apoptosis Apoptosis Aurora_B->Apoptosis leads to (when inhibited) Spindle_Assembly Spindle Assembly Checkpoint CPC->Spindle_Assembly regulates Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation ensures fidelity Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis GSK1070916 GSK1070916 (this compound derivative) GSK1070916->Aurora_B inhibits

Aurora B Kinase Signaling Pathway and Inhibition.

PAK1_Signaling_Pathway Growth_Factors Growth Factors Rac_Cdc42 Rac/Cdc42 Growth_Factors->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Kinase Rac_Cdc42->PAK1 activate Raf_MEK_ERK Raf-MEK-ERK Pathway PAK1->Raf_MEK_ERK activates AKT_Pathway AKT Pathway PAK1->AKT_Pathway activates Cytoskeletal_Remodeling Cytoskeletal Remodeling (Cell Motility & Migration) PAK1->Cytoskeletal_Remodeling regulates Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival AKT_Pathway->Cell_Survival Azaindole_Inhibitor 4-Azaindole PAK1 Inhibitor Azaindole_Inhibitor->PAK1 inhibits

PAK1 Signaling Pathway and Inhibition.

ROCK_Signaling_Pathway RhoA RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_Phosphatase->MLC dephosphorylates Actomyosin_Contractility Actomyosin Contractility MLC->Actomyosin_Contractility promotes Cell_Migration Cell Migration & Invasion Actomyosin_Contractility->Cell_Migration Azaindole_Inhibitor 7-Azaindole ROCK Inhibitor Azaindole_Inhibitor->ROCK inhibits

ROCK Signaling Pathway and Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound scaffold) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen™) Determine IC₅₀/Kᵢ In_Vitro_Screening->Kinase_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT) Determine EC₅₀/IC₅₀ In_Vitro_Screening->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Kinase_Assay->Lead_Optimization Cell_Based_Assay->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Testing->PK_PD_Studies Xenograft_Models Xenograft Efficacy Models (Tumor Growth Inhibition) In_Vivo_Testing->Xenograft_Models Preclinical_Candidate Preclinical Candidate PK_PD_Studies->Preclinical_Candidate Xenograft_Models->Preclinical_Candidate

General Experimental Workflow for Inhibitor Evaluation.

References

A Comparative Guide to the Synthesis of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

The strategic importance of 4-Bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a versatile building block in medicinal chemistry and drug discovery cannot be overstated.[1][2] Its pyrrolo[2,3-b]pyridine core is a prominent pharmacophore in numerous biologically active molecules, and the bromine atom at the 4-position serves as a crucial handle for diversification through various cross-coupling reactions.[1] This guide provides a comparative analysis of prominent synthesis methods for this key intermediate, offering researchers the data and protocols needed to select the most suitable approach for their laboratory or industrial needs.

Performance Benchmark: Synthesis Methods at a Glance

Two primary pathways for the synthesis of this compound are benchmarked below. The first is a direct bromination of a 7-azaindole N-oxide intermediate, suitable for lab-scale synthesis. The second is a two-step process starting from 7-azaindole, which is often preferred for its potential scalability and high yield.

MetricMethod 1: Direct Bromination of N-OxideMethod 2: Two-Step Synthesis from 7-Azaindole
Starting Material 1H-pyrrolo[2,3-b]pyridine-7-oxide7-Azaindole
Key Reagents Tetramethylammonium bromide, Methanesulfonic anhydride, DMFHydrogen peroxide, Phosphorus oxybromide (POBr₃)
Reported Yield 56%[3][4]High (85.6% reported for analogous 4-chloro derivative)[5]
Reaction Time ~5 hours[3][4]2-8 hours (for halogenation step)[5]
Applicability Laboratory-scale synthesisSuitable for industrial production[5]
Number of Steps One step from N-oxideTwo steps from 7-azaindole

Synthetic Pathways Overview

The following diagram illustrates the two common synthetic routes to this compound, both of which proceed through the key 7-Azaindole-N-oxide intermediate.

G cluster_0 Method 2: Two-Step Synthesis cluster_1 Bromination Step Start 7-Azaindole Intermediate 7-Azaindole-N-oxide Start->Intermediate H₂O₂ Final_Product This compound Intermediate_ref 7-Azaindole-N-oxide Intermediate_ref->Final_Product Method 1: TMAB, Ms₂O, DMF Method 2: POBr₃, MeCN

Caption: Comparative workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis from 1H-pyrrolo[2,3-b]pyridine-7-oxide

This protocol is adapted from established laboratory procedures for the direct bromination of the N-oxide intermediate.[3][4]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-7-oxide (starting material)

  • Tetramethylammonium bromide (TMAB)

  • Methanesulfonic anhydride (Ms₂O)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • In a flask, dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (2.0 eq) in small portions while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.

  • Upon completion, dilute the reaction solution with water and adjust the pH to 7 using solid sodium hydroxide.

  • Add more water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour to maximize crystal formation.

  • Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over a desiccant (e.g., P₂O₅).

  • The final product is 4-bromo-1H-pyrrolo[2,3-b]pyridine, with a reported yield of 56%.[3][4]

Method 2: Two-Step Synthesis from 7-Azaindole

This protocol is based on a method developed for the scalable synthesis of 4-halo-7-azaindoles.[5]

Step 1: Synthesis of N-oxide-7-azaindole

  • Dissolve 7-azaindole in a suitable organic solvent such as THF or ethylene glycol monomethyl ether.

  • Add hydrogen peroxide (1.1–2.0 eq) to the solution.

  • Maintain the reaction temperature between 5–15 °C for 2–5 hours to yield N-oxide-7-azaindole.

Step 2: Synthesis of this compound

  • Mix the N-oxide-7-azaindole from Step 1 with an organic solvent like acetonitrile.

  • Add phosphorus oxybromide (POBr₃).

  • Heat the mixture to 80–100 °C. After 20–60 minutes, add a catalyst such as diisopropylethylamine.

  • Continue the reaction at 80–100 °C for 2–8 hours.

  • After the reaction is complete, standard workup and purification procedures are performed to isolate the this compound. This method is noted for its high yield and suitability for industrial application.[5]

References

Head-to-Head Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaoxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an excellent starting point for the development of potent and selective inhibitors.[1][2][3] This guide provides a head-to-head comparison of various 7-azaoxindole analogs, presenting their inhibitory activities against a panel of kinases and detailing the experimental protocols for their evaluation.

Comparative Kinase Inhibition Data

The following tables summarize the in vitro kinase inhibitory activities (IC50) of various 7-azaoxindole analogs, categorized by the primary kinase target or structural class. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: 7-Azaoxindole Analogs Targeting Cyclin-Dependent and Haspin Kinases

A series of 7-azaindole derivatives bearing benzocycloalkanone motifs were synthesized and evaluated for their inhibitory activity against CDK9/CyclinT and Haspin kinase.[2]

Compound IDModificationCDK9/CyclinT IC50 (µM)Haspin IC50 (µM)
8g Indanone motif0.080.25
8h Tetralone motif0.030.15
8i Benzocycloheptanone motif>100.014
8l Substituted tetralone>100.014

Data extracted from Bioorganic & Medicinal Chemistry, 2020.[2]

Table 2: 7-Azaoxindole Analogs as PI3K Inhibitors

A novel series of 7-azaindole scaffold derivatives were discovered and optimized as potent PI3K inhibitors. The data below showcases the structure-activity relationship (SAR) leading to potent pan-PI3K and isoform-specific inhibitors.[4]

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
B6 Phenyl112234512
B7 Pyridyl8915338
B13 Substituted Pyridyl3.40.81.20.5
B14 Substituted Pyridyl2.10.60.90.7

Data extracted from ACS Medicinal Chemistry Letters, 2017.[4]

Table 3: 7-Azaoxindole-Coumaranone Hybrids as Kinase Inhibitors

Novel mono- and disubstituted derivatives of 7-azaindole-coumaranone hybrids were evaluated against a panel of disease-related protein kinases.[5]

Compound IDSubstitution PatternHaspin IC50 (µM)GSK-3β IC50 (µM)LmCK1 IC50 (µM)
Compound A Monosubstituted0.150.20>10
Compound B Disubstituted>100.500.80

Data represents a selection of compounds from the study published in Chemico-Biological Interactions, 2021.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of 7-azaoxindole kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (7-azaoxindole analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase assay buffer.

  • Add a fixed amount of the recombinant kinase to each well of a 384-well plate.

  • Add the serially diluted test compounds to the wells containing the kinase. Include wells with DMSO only as a negative control.

  • Incubate the kinase and compound mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP to each well.

  • Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell line (e.g., A375 for B-RAF inhibitors)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (7-azaoxindole analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of 7-azaoxindole kinase inhibitors.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site cluster_inhibitor ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation 7-Azaoxindole_Analog 7-Azaoxindole_Analog 7-Azaoxindole_Analog->Kinase Inhibition Experimental_Workflow Start Start Compound_Synthesis Synthesis of 7-Azaoxindole Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Kinase Inhibition Assays Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell-Based_Assays Cellular Proliferation Assays (e.g., MTT) Determine_IC50->Cell-Based_Assays Determine_GI50 Determine GI50 Values Cell-Based_Assays->Determine_GI50 Lead_Optimization Lead Optimization Determine_GI50->Lead_Optimization End End Lead_Optimization->End

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Bromo-7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a multitude of kinase inhibitors targeting various components of the human kinome. The inherent ability of the azaindole core to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for the development of potent and selective therapeutic agents. However, achieving absolute selectivity remains a significant challenge in kinase inhibitor design. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the this compound scaffold, supported by experimental data, to aid researchers in the selection and development of more targeted kinase inhibitors.

Understanding the Landscape: Kinase Selectivity Profiling

The off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's selectivity across the kinome is paramount. This is typically achieved through large-scale screening assays that measure the inhibitory activity of a compound against a broad panel of kinases. The data generated from these screens, often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, provides a detailed map of a compound's interaction landscape.

This guide will utilize representative data from the literature to illustrate the cross-reactivity profiles of inhibitors derived from the this compound chemical class. While specific substitution patterns heavily influence the final selectivity profile, the data presented offers valuable insights into the general trends observed for this scaffold.

Comparative Kinase Inhibition Profiles

To illustrate the selectivity of a 4-azaindole-based inhibitor, we present a summary of the kinase selectivity profile for compound 2a , a 4-azaindole derivative identified as a potent inhibitor of TGFβRI.[1] The compound was profiled against a panel of 240 kinases at a concentration of 1 µM. The following table summarizes the kinases that were significantly inhibited (greater than 75% inhibition).

Kinase TargetPercent Inhibition at 1 µMKinase Family
TGFβRI (ALK5)99Serine/Threonine Kinase
p38α (MAPK14)98Serine/Threonine Kinase
p38β (MAPK11)97Serine/Threonine Kinase
GCK (MAP4K2)95Serine/Threonine Kinase
MINK1 (MAP4K6)94Serine/Threonine Kinase
JNK1 (MAPK8)92Serine/Threonine Kinase
JNK2 (MAPK9)91Serine/Threonine Kinase
LCK88Tyrosine Kinase
SRC85Tyrosine Kinase
FYN82Tyrosine Kinase
YES80Tyrosine Kinase
RIPK278Serine/Threonine Kinase
GAK76Serine/Threonine Kinase

This data is a representative summary based on publicly available information and is intended for illustrative purposes.[1]

In another example, a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors were developed, with the most potent analogs exhibiting a Ki of less than 10 nM.[2] These compounds demonstrated up to 24-fold selectivity for group I PAKs (PAK1, 2, 3) over group II PAKs (PAK4, 5, 6).[2]

Furthermore, pan-RAF inhibitors, which are not explicitly this compound derivatives but share structural similarities with kinase inhibitors derived from this scaffold, have shown potent activity against multiple RAF isoforms and also off-target activity against SRC family kinases. For instance, compounds CCT196969 and CCT241161 inhibit BRAF, CRAF, SRC, and LCK with the following IC50 values:

CompoundBRAF (nM)BRAFV600E (nM)CRAF (nM)SRC (nM)LCK (nM)
CCT19696910040122614
CCT241161252156153

This highlights the potential for inhibitors from this chemical space to interact with multiple kinase families.

Key Signaling Pathways Targeted by Azaindole Inhibitors

The cross-reactivity profiles of this compound based inhibitors often reveal interactions with kinases involved in critical signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for interpreting the biological effects of these inhibitors.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Expression (Proliferation, Survival) Nucleus->Transcription Inhibitor This compound Based Inhibitor Inhibitor->RAF

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF are common in many cancers, making it a key therapeutic target.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Expression (Inflammation, Immunity) Nucleus->Transcription Inhibitor This compound Based Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Response Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->Response Inhibitor This compound Based Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is involved in regulating inflammation and apoptosis.

Experimental Protocols for Kinase Profiling

The quantitative data presented in this guide is typically generated using robust and high-throughput screening platforms. Below are detailed methodologies for two commonly employed assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This assay is universal for any kinase and is performed in a two-step process.

Experimental Workflow:

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Step 1: Terminate & Deplete Add ADP-Glo™ Reagent Start->Step1 Step2 Step 2: Detect ADP Add Kinase Detection Reagent Step1->Step2 End Measure Luminescence Step2->End

ADP-Glo™ Kinase Assay Workflow

Methodology:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in a microplate well to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.

  • Data Analysis: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the activity of the kinase inhibitor. IC50 values are then calculated from the dose-response curves.

KINOMEscan™ Profiling

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of DNA-tagged kinases.

Experimental Workflow:

KinomeScan_Workflow cluster_0 In Solution cluster_1 Quantification TestCompound Test Compound Kinase DNA-Tagged Kinase TestCompound->Kinase Binding Competition LigandBead Immobilized Ligand Kinase->LigandBead qPCR qPCR LigandBead->qPCR Quantify bound kinase Result Binding Affinity (Kd) qPCR->Result

KINOMEscan™ Experimental Workflow

Methodology:

  • Competitive Binding: The test compound is incubated with a specific DNA-tagged kinase and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Capture and Wash: The mixture is passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the immobilized ligand (because they are bound to the test compound) are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using the DNA tag.

  • Data Analysis: A low qPCR signal indicates strong binding of the test compound to the kinase. The results are typically reported as percent of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as with any ATP-competitive inhibitor class, cross-reactivity is an important consideration. The data presented in this guide illustrates that while inhibitors based on this scaffold can be designed to be highly potent against their primary targets, they often exhibit off-target activity against other kinases, particularly within the same or related kinase families.

A thorough understanding of the cross-reactivity profile, obtained through comprehensive kinase screening, is essential for the successful development of safe and effective drugs. By carefully analyzing the kinome-wide interaction data in the context of relevant signaling pathways, researchers can make more informed decisions in lead optimization, ultimately leading to the development of kinase inhibitors with improved therapeutic indices.

References

A Comparative Guide to Palladium Catalysts for the Amination of 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the 7-azaindole scaffold is of significant interest to researchers in drug discovery and development due to its prevalence in biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forging carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of various palladium catalyst systems for the amination of 4-bromo-7-azaindole, a key intermediate in the synthesis of diverse 4-amino-7-azaindole derivatives. The performance of different combinations of palladium sources, phosphine ligands, and bases will be examined, supported by experimental data from the literature.

Catalyst System Performance

The efficiency of the palladium-catalyzed amination of this compound is highly dependent on the choice of the palladium precursor, the supporting ligand, and the base. The following tables summarize the performance of different catalytic systems under various reaction conditions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions, such as temperature, reaction time, and the nature of the amine coupling partner.

Table 1: Comparison of Palladium Precursors and Ligands for the Amination of N-Substituted this compound with Amides

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)AmideYield (%)
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1002.5Benzamide85
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1003Benzamide82
Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane1005Benzamide75
Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃Dioxane1008Benzamide45
Pd(OAc)₂ (5)dppf (10)Cs₂CO₃Dioxane10010Benzamide30

Reactions were performed with N-benzyl-4-bromo-7-azaindole.

Table 2: Comparison of Palladium Precatalysts and Ligands for the Amination of Unprotected 4-Chloro-7-azaindole with N-Methylpiperazine [1]

Palladium Precatalyst (mol%)LigandBaseSolventTemperature (°C)Time (min)Yield (%)
RuPhos Precatalyst (P1) (0.5)RuPhos (L1)LiHDMSDioxane1003094
SPhos Precatalyst (P5) (0.5)SPhos (L2)LiHDMSDioxane1003092
XPhos Precatalyst (P2) (0.5)XPhos (L3)LiHDMSDioxane1003089
Pd(OAc)₂ (0.5)RuPhos (L1)LiHDMSDioxane1003091

While this data is for 4-chloro-7-azaindole, it provides valuable insights into the high activity of modern palladium precatalysts which are also applicable to this compound.

Table 3: Amination of N-Protected 4-Bromo-7-azaindoles with Various Amines using Pd(OAc)₂/Xantphos

AmineProductTime (h)Yield (%)
Benzylamine5a2.592
4-Methoxybenzylamine5b2.594
Morpholine5c390
Aniline5d388

Reactions were performed with N-methyl-4-bromo-7-azaindole (for 5a, 5c, 5d) or N-ethyl-4-bromo-7-azaindole (for 5b) using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100 °C.

Experimental Workflow & Methodologies

The successful execution of the Buchwald-Hartwig amination of this compound relies on a carefully controlled experimental setup to ensure an inert atmosphere, as the palladium(0) active catalyst and some phosphine ligands are sensitive to oxygen.

experimental_workflow General Experimental Workflow for this compound Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Base - Palladium Catalyst - Ligand solvent Add Anhydrous Solvent reagents->solvent inert Degas and place under Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to specified temperature with stirring inert->heating Reaction Time (e.g., 1-24 h) cooling Cool to Room Temperature heating->cooling filtration Filter through Celite cooling->filtration extraction Aqueous Work-up (e.g., EtOAc, H₂O) filtration->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: General experimental workflow for the palladium-catalyzed amination of this compound.

Detailed Experimental Protocol: General Procedure for the Amination of N-Substituted this compound[1]

This protocol is a representative example for the amination of N-substituted this compound with an amine using a Pd(OAc)₂/Xantphos catalytic system.

Materials:

  • N-substituted this compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dioxane (2 mL)

Procedure:

  • A flame-dried Schlenk tube is charged with N-substituted this compound (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.10 mmol).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous dioxane (2 mL) and the amine (1.2 mmol) are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred and heated in an oil bath at 100 °C for the time specified in the tables (typically 2.5-3 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.

Detailed Experimental Protocol: General Procedure for the Amination of Unprotected 4-Halo-7-azaindole[2]

This protocol is a representative example for the amination of unprotected 4-halo-7-azaindole with an amine using a palladium precatalyst.

Materials:

  • 4-Halo-7-azaindole (0.5 mmol)

  • Amine (0.6 mmol)

  • Palladium precatalyst (e.g., RuPhos precatalyst) (0.0025 mmol, 0.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHDMS) (0.7 mmol)

  • Anhydrous dioxane (1 mL)

Procedure:

  • To a glovebox, a vial is charged with the 4-halo-7-azaindole (0.5 mmol), the palladium precatalyst (0.0025 mmol), and LiHDMS (0.7 mmol).

  • The vial is sealed with a septum cap.

  • Outside the glovebox, dioxane (1 mL) and the amine (0.6 mmol) are added via syringe.

  • The reaction mixture is stirred and heated in an oil bath at 100 °C for 30 minutes.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The choice of the optimal palladium catalyst system for the amination of this compound depends on several factors, including the nature of the amine and whether the 7-azaindole nitrogen is protected. For N-protected substrates, the combination of Pd(OAc)₂ with the Xantphos ligand and Cs₂CO₃ as the base provides excellent yields for a range of amines. For the more challenging amination of unprotected 7-azaindoles, modern palladium precatalysts, such as the RuPhos precatalyst, in combination with a strong base like LiHDMS, have been shown to be highly effective, allowing for low catalyst loadings and short reaction times.[1] The development of bulky and electron-rich biaryl phosphine ligands has been crucial in advancing the efficiency and scope of these transformations.[2] Researchers should consider screening a variety of ligand and base combinations to identify the most efficient system for their specific substrate and amine coupling partners.

References

A Researcher's Guide to Regioselective Functionalization of 4-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold is a privileged structure due to its prevalence in medicinally active compounds. The ability to selectively functionalize this core, particularly the 4-bromo derivative, is crucial for the synthesis of novel chemical entities. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 4-Bromo-7-azaindole, supported by experimental data and detailed protocols.

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The inherent electronic properties of the 7-azaindole ring system, coupled with the choice of catalyst, ligands, and reaction conditions, dictate the regioselectivity of these transformations. While the C4 position is the primary site of reaction due to the presence of the bromine atom, functionalization at other positions (C3, C5, and C6) can be achieved through various strategies, offering access to a diverse range of substituted azaindoles.

Comparative Analysis of C4-Functionalization Reactions

The following tables summarize the yields of different palladium-catalyzed cross-coupling reactions at the C4 position of this compound and its close analogs. N-protection of the azaindole is often employed to improve solubility and prevent side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 4-halo-7-azaindoles, this reaction proceeds efficiently to introduce a variety of aryl and heteroaryl substituents.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O10091[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O8593[2]
32-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME9085[3]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further synthetic transformations. The reaction of 4-halo-7-azaindoles with terminal alkynes provides a direct route to 4-alkynyl-7-azaindoles.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMF6085[4]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHFRT92[5][6]
31-HexynePd(OAc)₂ (2)4Cs₂CO₃Dioxane8078[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide array of 4-amino-7-azaindole derivatives. N-protection of the this compound is generally required for high yields.[8][9]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10092[8]
2AnilinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene10088[8]
3N-MethylpiperazineRuPhos Pd G2 (1)-LiHMDSTHF6594[10]

Regioselectivity at Other Positions

While the C4 position is readily functionalized, accessing other positions on the 7-azaindole ring requires alternative strategies.

  • C3-Position: The C3 position is the most nucleophilic carbon on the pyrrole ring and is susceptible to electrophilic substitution. For instance, iodination with N-iodosuccinimide (NIS) can introduce an iodine atom at C3, which can then participate in cross-coupling reactions.[2]

  • C5 and C6-Positions: Functionalization at the C5 and C6 positions can be achieved through directed ortho-metalation (DoM). By employing a suitable directing group on the nitrogen of the pyrrole ring (e.g., triisopropylsilyl), lithiation can be directed to the C5 or C6 position, followed by quenching with an electrophile.[11]

  • C-H Functionalization: Direct C-H activation/functionalization offers an atom-economical approach to introduce substituents without the need for pre-installed halides. Palladium-catalyzed C-H arylation has been shown to be regioselective for the C6 position of N-methyl 7-azaindole N-oxide.[12][13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

To a mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a reaction vessel is added 1,4-dioxane (5 mL) and water (1 mL). The mixture is degassed with argon for 15 minutes. Then, PdCl₂(dppf) (0.05 mmol) is added, and the vessel is sealed. The reaction mixture is stirred and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) are dissolved in anhydrous THF (10 mL). Triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination of N-Protected this compound

An oven-dried resealable Schlenk tube is charged with N-protected this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the tube is sealed. The reaction mixture is stirred and heated in an oil bath at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key functionalization pathways for this compound.

G cluster_0 C4 Functionalization This compound This compound Suzuki Suzuki This compound->Suzuki ArB(OH)₂ Pd catalyst Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH Pd catalyst 4-Aryl-7-azaindole 4-Aryl-7-azaindole Suzuki->4-Aryl-7-azaindole 4-Alkynyl-7-azaindole 4-Alkynyl-7-azaindole Sonogashira->4-Alkynyl-7-azaindole 4-Amino-7-azaindole 4-Amino-7-azaindole Buchwald-Hartwig->4-Amino-7-azaindole

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position of this compound.

G cluster_1 Alternative Regioselective Functionalization cluster_c3 C3-Functionalization cluster_c56 C5/C6-Functionalization 4-Bromo-7-azaindole_start This compound Electrophilic_Substitution Electrophilic Substitution (e.g., NIS) 4-Bromo-7-azaindole_start->Electrophilic_Substitution N_Protection N-Protection (e.g., TIPS) 4-Bromo-7-azaindole_start->N_Protection 4-Bromo-3-iodo-7-azaindole 4-Bromo-3-iodo- 7-azaindole Electrophilic_Substitution->4-Bromo-3-iodo-7-azaindole Cross_Coupling_C3 Cross-Coupling 4-Bromo-3-iodo-7-azaindole->Cross_Coupling_C3 3,4-Disubstituted 3,4-Disubstituted 7-azaindole Cross_Coupling_C3->3,4-Disubstituted N_Protected N-Protected This compound N_Protection->N_Protected DoM Directed ortho-Metalation (BuLi) N_Protected->DoM C5_C6_Lithiation C5/C6-Lithiated Intermediate DoM->C5_C6_Lithiation Electrophile_Quench Electrophile (E⁺) Quench C5_C6_Lithiation->Electrophile_Quench C5_C6_Substituted C5/C6-Substituted Product Electrophile_Quench->C5_C6_Substituted

Caption: Strategies for functionalization at C3, C5, and C6 positions of this compound.

References

Assessing the Metabolic Stability of 4-Bromo-7-azaindole Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. The 4-bromo-7-azaindole scaffold is a key pharmacophore in numerous biologically active molecules, particularly as kinase inhibitors. This guide provides an objective comparison of the metabolic stability of compounds containing this moiety, supported by experimental data and detailed protocols.

The inherent metabolic liability of a compound can significantly impact its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the strategic modification of lead compounds to enhance their drug-like properties.

Metabolic Stability of Azaindole Derivatives: An Overview

The 7-azaindole ring system, while a valuable hinge-binding motif in many kinase inhibitors, can be susceptible to metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. The electron-rich pyrrole ring of the 7-azaindole core is often implicated as a primary site of oxidative metabolism.[1] This metabolic vulnerability can lead to high clearance and poor in vivo exposure, necessitating structural modifications to improve stability.

Strategies to mitigate this metabolic liability often involve alterations to the azaindole core or the introduction of substituents that block potential sites of metabolism. The introduction of a bromine atom at the 4-position of the 7-azaindole ring is one such strategy that can influence metabolic stability, in addition to modulating the compound's potency and selectivity for its biological target.

Comparative Metabolic Stability Data

While direct, publicly available comparative studies focusing solely on the effect of the 4-bromo substitution on the metabolic stability of a series of 7-azaindole compounds are limited, we can draw valuable insights from related studies on azaindole-containing molecules. The following tables summarize key metabolic stability parameters for representative compounds from the literature.

Table 1: Comparison of a 7-Azaindole Kinase Inhibitor and a Metabolically Stabilized Analog

CompoundStructureHuman Liver Microsome Clearance (mL/min/kg)Human Hepatocyte Clearance (mL/min/kg)
7-Azaindole HPK1 Inhibitor (Hit) (Structure not explicitly shown, described as a 7-azaindole)High (exact value not provided, but implied to be a liability)15
Spiro-azaindoline HPK1 Inhibitor (25) (Structure provided in source)6.99.2

Data sourced from a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][2] The study identified a 7-azaindole hit with metabolic liabilities and subsequently developed the more stable spiro-azaindoline analog 25.[1][2]

Table 2: Comparison of an Indole-based and a 4-Azaindole-based PAK1 Inhibitor

CompoundStructureUnbound Clearance (Mouse PK)
Indole 1 (Structure provided in source)High (exact value not provided)
4-Azaindole 5 (Structure provided in source)20-fold decrease relative to Indole 1

Data from a study on p21-activated kinase-1 (PAK1) inhibitors, where the 4-azaindole was designed to improve physicochemical properties, including metabolic stability, over the initial indole lead.[3]

Experimental Protocols for Assessing Metabolic Stability

The following are detailed methodologies for two key in vitro experiments used to assess the metabolic stability of compounds.

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Compound Addition: Add the test compound and positive control compounds to the reaction mixture at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker with CO2 control (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium at a specific cell density (e.g., 0.5-1 million cells/mL).

  • Compound Addition: Add the test compound and positive control compounds to the hepatocyte suspension at a final concentration typically around 1 µM.

  • Incubation: Incubate the mixture at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.

  • Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the cell suspension.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent and an internal standard.

  • Cell Lysis and Protein Precipitation: Vortex the samples to lyse the cells and precipitate proteins, followed by centrifugation.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells)

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Azaindole_Compound Azaindole_Compound Oxidized_Metabolites Oxidized_Metabolites Azaindole_Compound->Oxidized_Metabolites CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Conjugated_Metabolites Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathway for azaindole-containing compounds.

Microsomal_Stability_Workflow Start Start Prepare_Mixture Prepare Microsome/ Buffer Mixture Start->Prepare_Mixture Add_Compound Add Test Compound Prepare_Mixture->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Add NADPH to Start Reaction Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench with Acetonitrile + Internal Standard Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Precipitate Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate_Parameters Calculate t½ and CLint Analyze->Calculate_Parameters End End Calculate_Parameters->End

Caption: Experimental workflow for a liver microsomal stability assay.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-7-azaindole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-7-azaindole, a halogenated heterocyclic compound frequently used in the synthesis of kinase inhibitors and other biologically active molecules. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe handling and disposal. According to safety data sheets (SDS), this compound presents the following risks:

  • Acute Toxicity: Toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these hazards, it is imperative to treat this compound as a hazardous waste and follow stringent disposal protocols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: All waste containing this compound must be classified as hazardous waste.

  • Segregate Halogenated Waste: As a brominated organic compound, it must be segregated into a dedicated "halogenated organic waste" stream.[4][5] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4] Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[4][5]

2. Waste Accumulation and Labeling:

  • Use Appropriate Containers: Collect waste in a designated, leak-proof container that is in good condition and has a secure, tight-fitting lid.[4][6] Polyethylene containers are often recommended for halogenated solvent waste.[7]

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste mixture with their approximate percentages.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]

  • Secondary Containment: The SAA must have secondary containment, such as a chemically resistant tub, to contain any potential leaks or spills.[4][6]

  • Storage Conditions: Keep the storage area cool, well-ventilated, and away from sources of ignition, direct sunlight, and incompatible materials.[4]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][8][9] Do not overfill the container; leave at least 5% of headspace to allow for expansion.[4]

4. Requesting Waste Pickup and Disposal:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[6]

  • Empty Containers: Even empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

5. Spill Management:

  • Immediate Action: In the event of a spill, ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a sealed, leak-proof container.[4]

  • Labeling and Disposal: Label the container as "Spill Debris" containing this compound and manage it as hazardous waste.[4] For large spills, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterValue/InformationSource(s)
CAS Number 348640-06-2[1][11][12]
Molecular Formula C₇H₅BrN₂[1][11]
Hazard Classifications Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3[1][2]
EPA Waste Code Not specifically listed. Must be determined by the generator in consultation with EHS. Likely to be classified as a halogenated organic waste (e.g., F002 if a spent solvent) or based on characteristics.[8]
European Waste Catalogue Code Not specifically listed. Must be determined based on the process generating the waste. A common code for laboratory chemical waste is from the 16 05 series (gases in pressure containers and discarded chemicals).[1][5]
Recommended Waste Container Chemically resistant, leak-proof container with a secure lid (e.g., polyethylene).[6][7]
Storage Limit in SAA Do not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic waste. Check institutional guidelines.[8][9]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is this waste mixed with non-halogenated organics? A->B C Segregate into Halogenated Waste Stream B->C No D STOP! Consult EHS for proper segregation and disposal. B->D Yes E Collect in a labeled, sealed, and appropriate waste container. C->E F Store in designated SAA with secondary containment. E->F G Is container full or accumulation time limit reached? F->G H Request waste pickup from EHS. G->H Yes I Continue to accumulate waste safely. G->I No I->E

Caption: Decision workflow for this compound waste management.

References

Personal protective equipment for handling 4-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-7-azaindole

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound utilized in pharmaceutical synthesis and materials science research.[1][2][3] Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Compound Hazards:

This compound is a solid, crystalline substance that presents several health risks.[1] It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][4][5][6] Inhalation of the powder may also lead to respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This compound should be handled with care due to its toxic and irritant properties.[1]

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves.To prevent skin contact and irritation.[1][4]
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a risk of splashing.[1][4]To protect against serious eye damage from dust or splashes.[1][4]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the powder outside of a fume hood.To prevent respiratory tract irritation from inhalation of the powder.[1][4]
Body Protection A lab coat.To protect skin and clothing from contamination.

Standard Operating Procedure for Handling this compound

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][7]

  • All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Weighing and Transfer:

  • Handle the compound as a solid to avoid generating dust.

  • If transferring the solid, use a spatula or other appropriate tool to minimize dust creation.

  • Avoid any direct contact with the skin, eyes, or clothing.[4]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4][5] If the person is not breathing, provide artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention or call a poison control center.[4][5]

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • It should be stored locked up.[5][6]

5. Spill and Waste Disposal:

  • In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4]

  • Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations for hazardous waste. Do not release into the environment.[4]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Don appropriate PPE handling Handling - Weigh and transfer inside fume hood - Avoid dust generation prep->handling use Use in Experiment - Maintain engineering controls - Follow experimental protocol handling->use decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon disposal Waste Disposal - Collect waste in labeled container - Dispose according to regulations decon->disposal end End of Process disposal->end

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-azaindole
Reactant of Route 2
4-Bromo-7-azaindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.